molecular formula C14H20O4 B15594998 Aspterric acid

Aspterric acid

Cat. No.: B15594998
M. Wt: 252.31 g/mol
InChI Key: MOFTYCBBUIGCKI-OIMNJJJWSA-N
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Description

(1S,5S,7R,8R)-7-hydroxy-4-propan-2-ylidene-9-oxatricyclo[6.2.1.01,5]undecane-7-carboxylic acid has been reported in Aspergillus terreus with data available.
RN given for (3R-(3alpha,4alpha,6aalpha,9aalpha))-isomer;  isolated from Aspergillus terreus;  structure in first source

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(1S,5S,7R,8R)-7-hydroxy-4-propan-2-ylidene-9-oxatricyclo[6.2.1.01,5]undecane-7-carboxylic acid

InChI

InChI=1S/C14H20O4/c1-8(2)9-3-4-13-6-11(18-7-13)14(17,12(15)16)5-10(9)13/h10-11,17H,3-7H2,1-2H3,(H,15,16)/t10-,11+,13+,14+/m0/s1

InChI Key

MOFTYCBBUIGCKI-OIMNJJJWSA-N

Origin of Product

United States

Foundational & Exploratory

The History of Aspterric Acid: From Obscure Fungal Metabolite to a Novel Herbicide Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a sesquiterpenoid natural product, has traversed a remarkable scientific journey from its initial discovery as a fungal metabolite with modest biological activity to its recent emergence as a potent herbicide with a novel mode of action. This technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, initial characterization, the elucidation of its herbicidal properties, and the ongoing efforts to harness its potential through synthetic biology. This document is intended for researchers, scientists, and drug development professionals interested in natural product discovery, herbicide development, and metabolic engineering.

Discovery and Initial Characterization

This compound was first isolated from the fungus Aspergillus terreus in 1978 by Tsuda and colleagues.[1][2] Initial studies focused on its structural elucidation, revealing a novel carotane-type sesquiterpenoid structure. For over two decades, this compound remained a relatively obscure natural product with limited reported biological activity.

A significant breakthrough came in 2002 when Shimada and coworkers identified this compound as an inhibitor of pollen development in the model plant Arabidopsis thaliana.[3][4] This discovery provided the first indication of its potential as a plant growth regulator.

Rediscovery as a Potent Herbicide

The true potential of this compound was unveiled in 2018 by Yan and a team of researchers through a groundbreaking "resistance-gene-directed" genome mining approach.[5][6] By searching for fungal gene clusters that contained a self-resistance gene homologous to a known herbicide target, they identified the biosynthetic gene cluster for this compound in Aspergillus terreus. This cluster not only contained the genes responsible for producing this compound but also a gene (astD) encoding a resistant version of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[5]

This pivotal discovery established that this compound is a potent inhibitor of DHAD, a previously unexploited target for commercial herbicides.[5][6] The BCAA pathway is essential for plant growth but absent in animals, making it an ideal target for safe and selective herbicides.[5]

Quantitative Data

The following tables summarize the key quantitative data reported in the literature regarding the biological activity of this compound.

ParameterOrganism/EnzymeValueReference
Pollen Development Inhibition Arabidopsis thaliana38 µM[3][4]
Plant Growth Inhibition Arabidopsis thaliana (on MS media)50 µM[5]
Herbicidal Spray Application Arabidopsis thaliana250 µmol L⁻¹ (equivalent to 1.8 kg ha⁻¹)[7]
DHAD Inhibition (IC50) Arabidopsis thaliana DHADNot explicitly reported, but described as a sub-micromolar inhibitor[5][6]
DHAD Inhibition (Ki) Staphylococcus aureus DHAD51.6 µM[8]
DHAD Inhibition (Ki) Campylobacter jejuni DHAD35.1 µM[8]
Heterologous Production Titer Saccharomyces cerevisiae33.21 mg/L[9]

Table 1: Biological Activity of this compound

Experimental Protocols

Isolation of this compound from Aspergillus terreus

The original isolation of this compound was described by Tsuda et al. (1978). The general procedure involves the cultivation of Aspergillus terreus on a suitable medium, followed by extraction of the culture broth and mycelium with an organic solvent. The crude extract is then subjected to various chromatographic techniques to purify this compound.

A more recent adaptation of the isolation protocol is described by Yan et al. (2018) for the isolation of intermediates and the final product from engineered yeast strains:

  • Centrifuge the fermentation broth (5000 rpm, 10 min).[5]

  • Extract the supernatant three times with ethyl acetate.[5]

  • Dry the combined organic phase over sodium sulfate and concentrate to an oil.[5]

  • Subject the crude extract to HPLC purification to obtain pure this compound.[5]

Pollen Development Inhibition Assay in Arabidopsis thaliana

This assay, as described by Shimada et al. (2002), is used to assess the effect of compounds on pollen development.

  • Grow Arabidopsis thaliana plants under standard conditions.

  • Apply the test compound (this compound dissolved in a suitable solvent) to the plants. The original study reported effective inhibition at a concentration of 38 µM.[3][4]

  • After a specific period, collect mature flowers.

  • Excise the anthers and mount them on a microscope slide.

  • Stain the pollen grains (e.g., with Alexander's stain) to assess viability and developmental stage.

  • Observe the pollen under a light microscope to identify abnormalities in development, such as collapsed pollen grains or developmental arrest at specific stages (e.g., meiosis or microspore stage).[3]

Dihydroxy-acid Dehydratase (DHAD) Inhibition Assay

The following protocol is based on the methods described by Yan et al. (2018) and others for assaying DHAD activity and its inhibition.[8][10][11]

Reagents:

  • Purified DHAD enzyme

  • Substrate: 2,3-dihydroxy-isovalerate (DHIV)

  • Buffer: e.g., 50 mM Tris-HCl, pH 8.5, containing 5 mM MgCl₂[8]

  • Inhibitor: this compound dissolved in DMSO

  • Derivatizing agent: Phenylhydrazine[10]

  • Quenching solution: Acetonitrile[11]

Procedure:

  • Prepare a reaction mixture containing the buffer, substrate, and varying concentrations of this compound.

  • Initiate the reaction by adding the purified DHAD enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific time (e.g., 20 minutes).[11]

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).[11]

  • Add the derivatizing agent (phenylhydrazine) to convert the product (α-keto acid) into a detectable derivative.[10]

  • Analyze the formation of the derivatized product by HPLC, monitoring at a specific wavelength (e.g., 341 nm).[11]

  • Calculate the enzyme activity and the percentage of inhibition at different this compound concentrations to determine the IC50 value.

Plant Growth Inhibition Assay

This assay is used to evaluate the herbicidal effect of this compound on whole plants.[5]

  • Prepare Murashige and Skoog (MS) growth medium containing various concentrations of this compound. The study by Yan et al. (2018) demonstrated significant growth inhibition at 50 µM.[5]

  • Sterilize and sow Arabidopsis thaliana seeds on the prepared plates.

  • Incubate the plates under controlled growth conditions (e.g., 16-hour light/8-hour dark cycle).

  • Observe and document the growth of the seedlings over a period of time (e.g., two weeks).[5]

  • Assess parameters such as root length, shoot development, and overall plant biomass to determine the inhibitory effect of this compound.

Biosynthesis and Heterologous Production

The biosynthetic pathway of this compound was elucidated by Yan et al. (2018) through the heterologous expression of the identified gene cluster in Saccharomyces cerevisiae.[5] The pathway starts from the ubiquitous precursor farnesyl pyrophosphate (FPP) and involves three key enzymatic steps catalyzed by the products of the astA, astB, and astC genes.[5][9]

  • astA : Encodes a sesquiterpene cyclase that catalyzes the cyclization of FPP to form the initial carbon skeleton.[5]

  • astB : Encodes a cytochrome P450 monooxygenase that catalyzes the oxidation of the initial product.[5]

  • astC : Encodes another cytochrome P450 monooxygenase that performs a further oxidation step, leading to the formation of this compound.[5]

Subsequent research has focused on optimizing the heterologous production of this compound in microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica.[1][9] These efforts involve metabolic engineering strategies to enhance the precursor supply and efficiently express the biosynthetic enzymes. A 2024 study reported a titer of 33.21 mg/L of this compound in an engineered S. cerevisiae strain.[9]

Visualizations

Signaling Pathway

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate Acetolactate->2,3-Dihydroxy-isovalerate KARI α-Ketoisovalerate α-Ketoisovalerate 2,3-Dihydroxy-isovalerate->α-Ketoisovalerate DHAD Valine Valine α-Ketoisovalerate->Valine Aspterric_acid This compound DHAD DHAD Aspterric_acid->DHAD Inhibition

Caption: Inhibition of the BCAA pathway by this compound.

Experimental Workflow: DHAD Inhibition Assay

DHAD_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Buffer + Substrate (DHIV) Buffer + Substrate (DHIV) Add this compound Add this compound Buffer + Substrate (DHIV)->Add this compound Add DHAD Enzyme Add DHAD Enzyme Add this compound->Add DHAD Enzyme Incubate (e.g., 28°C, 20 min) Incubate (e.g., 28°C, 20 min) Add DHAD Enzyme->Incubate (e.g., 28°C, 20 min) Quench Reaction Quench Reaction Incubate (e.g., 28°C, 20 min)->Quench Reaction Derivatize Product Derivatize Product Quench Reaction->Derivatize Product HPLC Analysis HPLC Analysis Derivatize Product->HPLC Analysis Calculate IC50 Calculate IC50 HPLC Analysis->Calculate IC50

Caption: Workflow for the DHAD enzyme inhibition assay.

Logical Relationship: Resistance-Gene-Directed Discovery

Resistance_Gene_Discovery cluster_genome Fungal Genome Mining cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation Search for Biosynthetic Gene Clusters (BGCs) Search for Biosynthetic Gene Clusters (BGCs) Identify BGCs with a Self-Resistance Gene (e.g., DHAD homolog) Identify BGCs with a Self-Resistance Gene (e.g., DHAD homolog) Search for Biosynthetic Gene Clusters (BGCs)->Identify BGCs with a Self-Resistance Gene (e.g., DHAD homolog) Hypothesize that the BGC produces a DHAD inhibitor Hypothesize that the BGC produces a DHAD inhibitor Identify BGCs with a Self-Resistance Gene (e.g., DHAD homolog)->Hypothesize that the BGC produces a DHAD inhibitor Heterologously Express BGC Heterologously Express BGC Hypothesize that the BGC produces a DHAD inhibitor->Heterologously Express BGC Isolate and Characterize Product (this compound) Isolate and Characterize Product (this compound) Heterologously Express BGC->Isolate and Characterize Product (this compound) Test for DHAD Inhibition and Herbicidal Activity Test for DHAD Inhibition and Herbicidal Activity Isolate and Characterize Product (this compound)->Test for DHAD Inhibition and Herbicidal Activity

Caption: Logic of resistance-gene-directed discovery.

Conclusion and Future Perspectives

The story of this compound is a testament to the power of innovative discovery platforms, such as resistance-gene-directed genome mining, in uncovering the hidden potential of natural products. From a compound of primarily academic interest, this compound has emerged as a promising lead for the development of a new class of herbicides with a novel mode of action. Future research will likely focus on several key areas:

  • Optimizing Herbicidal Efficacy: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues of this compound.

  • Improving Production Titers: Further metabolic engineering of microbial hosts to achieve economically viable production levels of this compound or its derivatives.

  • Field Trials: Evaluating the efficacy of this compound-based herbicides under agricultural conditions and assessing their environmental impact.

  • Resistance Management: Understanding the potential for weed resistance to DHAD inhibitors and developing strategies to mitigate this risk.

The continued exploration of this compound and its mode of action holds significant promise for addressing the growing challenge of herbicide resistance in modern agriculture.

References

An In-depth Technical Guide to Aspterric Acid (C15H22O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid (C15H22O4) is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus.[1][2][3] Initially identified as an inhibitor of pollen development in Arabidopsis thaliana, recent research has revealed its potent herbicidal activity.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are presented, along with a summary of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising natural product for applications in agriculture and drug development.

Chemical Properties of this compound

This compound is a carotane-type sesquiterpene with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol .[1]

PropertyValueSource
Molecular Formula C15H22O4[1]
Molecular Weight 266.33 g/mol [1]
CAS Number 67309-95-9
Appearance White solid[3]
Solubility Soluble in methanol and DMSO[3]

Biological Activity and Mechanism of Action

Herbicidal Activity

This compound has demonstrated significant herbicidal activity against a range of plant species. It is a potent inhibitor of plant growth and development, affecting processes such as pollen development and germination.[1][2] Studies have shown that this compound strongly inhibits the germination and growth of several weed species, including Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis.[4] In Arabidopsis thaliana, application of this compound at a concentration of 250 µmol L⁻¹ every two days resulted in significant herbicidal effects.[5]

While the potent inhibitory effects are well-documented, specific quantitative data on the half-maximal effective concentration (EC50) or growth reduction (GR50) for various weed species are not widely available in the current literature.

Mechanism of Action: Inhibition of Dihydroxy-acid Dehydratase (DHAD)

The primary mechanism of action for this compound's herbicidal activity is the inhibition of the enzyme dihydroxy-acid dehydratase (DHAD).[6] DHAD is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for plant growth and survival.[6] This pathway is responsible for the production of valine, leucine, and isoleucine. By inhibiting DHAD, this compound disrupts the synthesis of these vital amino acids, leading to plant death.[6] The BCAA pathway is an attractive target for herbicides as it is present in plants but not in animals, suggesting a potential for selective toxicity.[7]

This compound acts as a sub-micromolar inhibitor of DHAD.[6] The following table summarizes the reported inhibitory constants (IC50 and Ki) of this compound against DHAD from different sources.

Enzyme SourceIC50 (µM)Ki (µM)
Fungal DHAD (Aspergillus terreus)0.31Not Reported
Plant DHAD (Arabidopsis thaliana)0.500.30

Signaling and Biosynthetic Pathways

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the BCAA biosynthesis pathway, highlighting the point of inhibition by this compound.

Aspterric_Acid_Biosynthesis FPP Farnesyl Pyrophosphate Intermediate1 Sesquiterpene Intermediate FPP->Intermediate1 AstA (Sesquiterpene Cyclase) Intermediate2 Epoxidated Intermediate Intermediate1->Intermediate2 AstB (P450 Monooxygenase) Aspterric_Acid This compound Intermediate2->Aspterric_Acid AstC (P450 Monooxygenase) Isolation_Workflow Start Aspergillus terreus Culture Filtration Filtration Start->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelium Mycelium (discarded) Filtration->Mycelium Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture_Filtrate->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Enriched_Fraction This compound Enriched Fraction Column_Chromatography->Enriched_Fraction HPLC Preparative HPLC Enriched_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

An In-depth Technical Guide on the Core Mechanism of Action of Aspterric Acid as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a fungal sesquiterpenoid, has been identified as a potent natural product herbicide with a novel mode of action.[1] This technical guide delineates the molecular mechanism by which this compound exerts its phytotoxic effects, focusing on its specific enzymatic target within a critical metabolic pathway in plants. The guide provides a comprehensive overview of the quantitative inhibition data, detailed experimental methodologies for key assays, and visual representations of the pertinent biochemical and logical frameworks. This document is intended to serve as a detailed resource for researchers in agrochemistry, plant biology, and herbicide development.

Introduction

The escalating issue of herbicide resistance in weeds necessitates the discovery and development of herbicides with new modes of action.[2] this compound, a natural product originally isolated from Aspergillus terreus, represents a promising lead in this area.[2][3] Its herbicidal activity stems from the targeted inhibition of a key enzyme in a biosynthetic pathway essential for plant survival but absent in mammals, suggesting a favorable selectivity profile.[2][3] This guide provides an in-depth analysis of its mechanism of action.

Molecular Target and Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme dihydroxy-acid dehydratase (DHAD).[2][3][4][5]

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

DHAD is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, responsible for producing isoleucine, leucine, and valine.[2][4] This pathway is vital for plant growth and development.[2] The BCAA pathway is an established target for herbicides due to its presence in plants and absence in animals.[2][3] this compound inhibits the final common enzymatic step in the synthesis of the keto-acid precursors of these amino acids.[2][4]

BCAA_Pathway cluster_pathway BCAA Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine Threonine->ALS KARI Ketol-acid Reductoisomerase (KARI) ALS->KARI DHAD Dihydroxy-acid Dehydratase (DHAD) KARI->DHAD Precursors Keto-acid Precursors DHAD->Precursors BCAAs Valine, Leucine, Isoleucine Precursors->BCAAs PlantGrowth Plant Growth & Development BCAAs->PlantGrowth Aspterric_acid This compound Aspterric_acid->Inhibition

Figure 1: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway and Inhibition by this compound.
Enzymatic Inhibition

This compound acts as a competitive inhibitor of DHAD, mimicking the binding of the enzyme's natural substrate.[2][6] This inhibition is potent, with sub-micromolar efficacy against both fungal and plant DHAD enzymes.[2][4] The disruption of this enzymatic step leads to a deficiency in essential amino acids, ultimately resulting in plant death.[2][3]

Quantitative Data

The inhibitory potency of this compound against DHAD has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibition constants.

Enzyme SourceEnzyme AbbreviationParameterValue (µM)Reference
Aspergillus terreusfDHADIC500.31[2][6]
Arabidopsis thalianapDHAD / AthDHADIC500.50[2][6]
Arabidopsis thalianapDHAD / AthDHADKi0.30[2]

Experimental Protocols

This section details the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.

DHAD Enzyme Inhibition Assay

This protocol describes the in vitro assay used to determine the inhibitory effect of this compound on DHAD activity.

  • Enzyme Expression and Purification: The coding sequences for DHAD from A. terreus (fDHAD) and A. thaliana (pDHAD) are cloned into an expression vector and transformed into E. coli BL21(DE3) cells.[6] The recombinant C-terminally hexahistidine-tagged proteins are expressed and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[6]

  • Enzymatic Assay:

    • The reaction mixture is prepared containing the substrate, either 10 mM (±)-sodium-α,β-dihydroxyisovalerate (DHI) or 10 mM (±)-sodium-α,β-dihydroxymethylvalerate hydrate (DHMV).[6]

    • Purified DHAD enzyme is added to a final concentration of 0.5 µM.[6]

    • This compound is added at varying concentrations to determine IC50 values. For Ki determination, substrate concentrations are varied.

    • The reaction is initiated by the addition of the enzyme and incubated for 20 minutes at 28°C.[6]

    • The reaction is terminated by the addition of an equal volume of acetonitrile.[6]

    • The conversion of the substrate to the corresponding α-keto acid product is monitored, typically by a colorimetric or chromatographic method, to determine the reaction rate.

  • Data Analysis: The Michaelis-Menten constants (kcat, KM) and inhibition constants (IC50, Ki) are calculated by fitting the reaction rate data to the appropriate kinetic models.[6]

Plant Growth Inhibition Assays
  • In Vitro Plate Assay:

    • Arabidopsis thaliana, Solanum lycopersicum (tomato), and Zea mays (corn) seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium.[2]

    • The MS medium is supplemented with varying concentrations of this compound (e.g., 50 µM) or a solvent control.[2]

    • Plates are incubated under standard growth conditions (e.g., long-day, 16/8 h light/dark cycle at 23°C).[2]

    • Plant growth, including root development and overall phenotype, is observed and documented over a period of two weeks.[2]

  • Spray Application Assay:

    • Glufosinate-resistant A. thaliana plants are grown in soil under long-day conditions (16/8 h light/dark) at 23°C.[2]

    • This compound is dissolved in ethanol and then diluted into a solvent containing a commercial formulation of glufosinate (e.g., 0.06 g/L Finale®) and 20 g/L ethanol.[2][4] A control solution contains only the solvent and ethanol.[4]

    • Spraying treatments with the this compound solution (e.g., 250 µM) or control solution begin upon seed germination.[2][4]

    • Plants are sprayed every two days, and the herbicidal effects are monitored and quantified over several weeks.[2][4]

Discovery and Resistance Mechanism

The discovery of this compound as a DHAD inhibitor was facilitated by a genome mining approach centered on identifying self-resistance genes.

Discovery_Workflow cluster_discovery Resistance Gene-Directed Discovery Genome_Mining Genome Mining of Fungi Gene_Cluster Identification of 'ast' Gene Cluster in Aspergillus terreus Genome_Mining->Gene_Cluster Biosynthesis_Genes Biosynthesis Genes (astA, astB, astC) Gene_Cluster->Biosynthesis_Genes Resistance_Gene Putative Resistance Gene (astD - a DHAD homolog) Gene_Cluster->Resistance_Gene Hypothesis Hypothesis: 'ast' cluster produces a DHAD inhibitor Resistance_Gene->Hypothesis Heterologous_Expression Heterologous Expression of astA, astB, astC in Yeast Hypothesis->Heterologous_Expression Compound_Isolation Isolation and Identification of this compound Heterologous_Expression->Compound_Isolation Validation Validation of Herbicidal Activity and Target (DHAD) Compound_Isolation->Validation

Figure 2: Experimental Workflow for the Discovery of this compound.
The astD Self-Resistance Gene

The biosynthetic gene cluster for this compound in A. terreus also contains a gene, astD, which encodes a second copy of DHAD.[2] This version of the enzyme, AstD, is insensitive to this compound.[2][4]

Validation of the Resistance Mechanism

The function of astD as a resistance gene has been validated through genetic experiments. Yeast strains engineered to express the standard fungal DHAD (fDHAD) were approximately 100 times more sensitive to this compound (IC50 of 2 µM) compared to yeast expressing AstD (IC50 of 200 µM).[2] Furthermore, transgenic A. thaliana plants expressing the astD gene were found to be resistant to this compound treatment.[2][4] This provides a potential strategy for developing herbicide-resistant crops to be used in conjunction with this compound-based herbicides.

Resistance_Mechanism cluster_logic Logical Framework of Self-Resistance Aspterric_Acid This compound Plant_DHAD Plant DHAD (Sensitive) Aspterric_Acid->Plant_DHAD Inhibits AstD AstD (Resistant DHAD) Aspterric_Acid->AstD Does Not Inhibit BCAA_Synthesis_Plant BCAA Synthesis (Inhibited) Plant_DHAD->BCAA_Synthesis_Plant Catalyzes BCAA_Synthesis_Resistant BCAA Synthesis (Functional) AstD->BCAA_Synthesis_Resistant Catalyzes Plant_Death Plant Death BCAA_Synthesis_Plant->Plant_Death Plant_Survival Plant Survival BCAA_Synthesis_Resistant->Plant_Survival

Figure 3: Logical Relationship of the this compound Resistance Mechanism via the AstD Enzyme.

Conclusion

This compound is a potent, naturally derived herbicide that functions by competitively inhibiting dihydroxy-acid dehydratase (DHAD), a key enzyme in the essential branched-chain amino acid biosynthesis pathway of plants. Its novel mode of action and the co-discovery of a resistance gene make it a highly promising candidate for the development of a new generation of herbicides. The detailed mechanistic understanding and experimental protocols provided in this guide offer a solid foundation for further research and development in this area, with the potential to contribute significantly to addressing the global challenge of herbicide resistance in agriculture.

References

Aspterric Acid: A Potent Inhibitor of Dihydroxy-acid Dehydratase (DHAD) for Novel Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aspterric acid, a fungal sesquiterpenoid natural product, has emerged as a significant lead molecule in the quest for new herbicides with novel modes of action.[1][2][3] Its potent and specific inhibition of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, underscores its potential for agricultural applications.[1][3][4] This technical guide provides a comprehensive overview of this compound as a DHAD inhibitor, detailing its mechanism of action, inhibitory kinetics, and the experimental protocols used for its characterization.

Introduction to Dihydroxy-acid Dehydratase (DHAD)

Dihydroxy-acid dehydratase (EC 4.2.1.9) is an essential enzyme that catalyzes the third step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[4][5] This pathway is vital for the growth and survival of plants, fungi, and bacteria, but is notably absent in mammals.[2][4][6] This inherent difference makes the BCAA pathway, and specifically DHAD, an attractive and validated target for the development of highly selective herbicides and antimicrobial agents.[4][5][7] DHAD catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate to their corresponding α-keto acid precursors.[7][8]

This compound: A Natural Product Inhibitor of DHAD

This compound was identified as a potent DHAD inhibitor through a resistance-gene directed genome mining approach.[1][4][9] This strategy is based on the principle that microorganisms producing a toxic compound often possess a self-resistance gene to protect themselves.[1][4] In the case of Aspergillus terreus, the biosynthetic gene cluster for this compound was found to contain a gene, astD, which encodes a DHAD homolog that is insensitive to this compound.[1][4]

Mechanism of Action and Inhibition Kinetics

Kinetic studies have revealed that this compound acts as a competitive inhibitor of DHAD.[4] Its molecular structure, particularly the (R)-α-hydroxyacid and (R)-configured β-ether oxygen moieties, mimics the natural substrates of DHAD, such as (2R, 3R)-dihydroxyisovalerate.[4] This structural mimicry allows this compound to bind to the active site of the enzyme, thereby preventing the binding and subsequent dehydration of the natural substrates.[9][10] The hydroxycarboxylic acid group of this compound coordinates with the Fe-S cluster and a magnesium ion in the active site, while its hydrophobic sesquiterpenoid core occupies the substrate entrance cavity.[9][11]

The inhibitory potency of this compound has been quantified against DHAD from various organisms, demonstrating sub-micromolar efficacy against plant and fungal enzymes.[1][4]

Quantitative Inhibition Data

The following table summarizes the reported inhibition constants (IC₅₀ and Kᵢ) of this compound against different DHAD enzymes.

Enzyme SourceEnzyme NameParameterValue (µM)Enzyme Concentration (µM)Reference
Aspergillus terreus (fungal housekeeping)fDHAD / AteDHADIC₅₀0.310.50[4][12]
Arabidopsis thaliana (plant)pDHAD / AthDHADIC₅₀0.500.50[4][12]
Arabidopsis thaliana (plant)pDHAD / AthDHADKᵢ0.30-[4][12]
Saccharomyces cerevisiae expressing fDHADfDHADIC₅₀2-[4]
Saccharomyces cerevisiae expressing AstDAstDIC₅₀200-[4]
Mycobacterium tuberculosisMtbDHADKᵢ10.1-[7]
Staphylococcus aureusSaDHADKᵢ51.6-[7]
Campylobacter jejuniCjDHADKᵢ35.1-[7]

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The BCAA pathway is a highly efficient metabolic route, utilizing a series of enzymes to produce isoleucine, valine, and leucine from common precursors.[13][14] DHAD plays a pivotal role as the third enzyme in the common part of this pathway.[5]

BCAA_Pathway cluster_isoleucine Isoleucine Pathway cluster_valine_leucine Valine & Leucine Pathway cluster_common Common Pathway cluster_final_products Final Products Threonine Threonine KetoButyrate α-Ketobutyrate Threonine->KetoButyrate IlvA AcetoHydroxyButyrate α-Aceto-α-hydroxybutyrate KetoButyrate->AcetoHydroxyButyrate ALS Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS Pyruvate->AcetoHydroxyButyrate DihydroxyIsovalerate 2,3-Dihydroxy- isovalerate Acetolactate->DihydroxyIsovalerate KARI (IlvC) DihydroxyMethylvalerate 2,3-Dihydroxy-3- methylvalerate AcetoHydroxyButyrate->DihydroxyMethylvalerate KARI (IlvC) KetoIsovalerate α-Ketoisovalerate DihydroxyIsovalerate->KetoIsovalerate DHAD (IlvD) KetoMethylvalerate α-Keto-β- methylvalerate DihydroxyMethylvalerate->KetoMethylvalerate DHAD (IlvD) Valine Valine KetoIsovalerate->Valine IlvE Leucine Leucine KetoIsovalerate->Leucine LeuA, LeuC/D, LeuB Isoleucine Isoleucine KetoMethylvalerate->Isoleucine IlvE Inhibitor This compound Inhibitor->KetoIsovalerate Inhibits Inhibitor->KetoMethylvalerate

Figure 1: The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Experimental Protocols

A common method to determine DHAD activity and its inhibition is a colorimetric endpoint assay using dinitrophenylhydrazine (DNPH).[7] This assay quantifies the α-keto acid product formed by the enzyme.

Materials:

  • Purified DHAD enzyme (e.g., AthDHAD, fDHAD)

  • DHAD assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgSO₄[8]

  • Substrate: 2,3-dihydroxyisovalerate (DHIV)

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)

  • DNPH reagent: 0.1% (w/v) 2,4-dinitrophenylhydrazine in 2 M HCl

  • NaOH solution: 2.5 M

Procedure:

  • Enzyme Activation (if required): For Fe-S cluster-containing enzymes like DHAD, an activation step may be necessary, especially after purification. This can involve incubation with sodium dithionite, 2-mercaptoethanol, and ferrous ammonium sulfate under anaerobic conditions.[7]

  • Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate.

    • To each well/tube, add DHAD assay buffer, a specific concentration of this compound (or solvent control), and purified DHAD enzyme to a final concentration (e.g., 0.50 µM).[4]

    • Pre-incubate the enzyme with the inhibitor for a defined period at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (DHIV) to a final concentration (e.g., 5 mM).[7]

    • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C. The reaction time should be within the linear range of product formation.

  • Termination and Detection:

    • Stop the reaction by adding the DNPH reagent. This reagent reacts with the α-keto acid product to form a hydrazone derivative.

    • Incubate at room temperature for 10-15 minutes.

    • Add the NaOH solution to develop a stable color.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 550 nm).

    • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

    • Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), the DHAD assay is performed with varying concentrations of both the substrate (DHIV) and the inhibitor (this compound).

Procedure:

  • Follow the general DHAD assay protocol described above.

  • Set up multiple series of reactions. Each series will have a fixed concentration of this compound, while the substrate concentration is varied. Include a control series with no inhibitor.

  • Measure the initial reaction velocities (rates of product formation) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[4]

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis.

  • The Kᵢ can be determined by replotting the apparent Michaelis constant (Kₘ,app), derived from the Lineweaver-Burk plot, as a function of the inhibitor concentration.[4]

Workflow for DHAD Inhibitor Discovery and Characterization

The discovery of this compound exemplifies a modern workflow for identifying novel enzyme inhibitors from natural sources, which can be generalized for future drug discovery efforts.

Inhibitor_Discovery_Workflow A Genome Mining & Target Selection (e.g., Resistance-Gene Directed) B Identification of Biosynthetic Gene Cluster (BGC) A->B C Heterologous Expression of BGC & Compound Production B->C D Compound Isolation & Structural Elucidation C->D E In Vitro Enzyme Assays (DHAD Inhibition) D->E F Kinetic Analysis (IC₅₀, Kᵢ, MoA) E->F G In Vivo / In Planta Assays (e.g., Herbicidal Activity) F->G H Validation of Self-Resistance Mechanism (e.g., astD expression) G->H I Lead Optimization & SAR Studies H->I

Figure 2: General workflow for inhibitor discovery.

The Self-Resistance Mechanism of astD

A key aspect of this system is the astD gene, found within the this compound biosynthetic gene cluster.[4] This gene encodes a DHAD enzyme that is resistant to inhibition by this compound (IC₅₀ of 200 µM compared to 2 µM for the sensitive fungal DHAD in yeast).[4] Structural studies have revealed that the AstD enzyme has a narrower substrate-binding channel compared to sensitive DHADs, which sterically hinders the binding of the bulky this compound molecule while still accommodating the smaller natural substrates.[9][10] This provides a fascinating example of evolved self-resistance and offers a valuable tool for creating herbicide-resistant crops by introducing the astD gene.[1][4]

Resistance_Mechanism cluster_DHAD Sensitive DHAD (e.g., AthDHAD) cluster_AstD Resistant DHAD (AstD) DHAD_Site Active Site Wide Substrate Channel AstD_Site Active Site Narrow Substrate Channel Substrate Natural Substrate (e.g., DHIV) Substrate->DHAD_Site:f0 Binds Substrate->AstD_Site:f0 Binds Inhibitor This compound Inhibitor->DHAD_Site:f0 Binds & Inhibits Inhibitor->AstD_Site:f0 Binding Blocked (No Inhibition)

Figure 3: The mechanism of self-resistance in AstD.

Conclusion and Future Directions

This compound represents a highly promising natural product herbicide lead that targets dihydroxy-acid dehydratase, an enzyme not targeted by current commercial herbicides.[3] Its potent, competitive inhibition of plant and fungal DHAD, combined with the lack of a mammalian counterpart, highlights its potential for developing safe and effective new weed control agents. The elucidation of its mechanism of action and the corresponding self-resistance mechanism provides a solid foundation for future research.[9][10] Further work, including structure-activity relationship (SAR) studies and the development of synthetic analogs, could lead to the optimization of its herbicidal properties and the creation of a new generation of herbicides to combat the growing challenge of weed resistance.[15]

References

Aspterric Acid: A Technical Guide to its Biological Activity in Plant Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a sesquiterpenoid of fungal origin, has emerged as a potent inhibitor of plant growth, exhibiting herbicidal properties. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its molecular mechanism of action, quantitative effects on plant growth, and its interaction with crucial plant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the discovery and development of novel herbicides and plant growth regulators.

Introduction

The continuous evolution of herbicide resistance in weeds necessitates the discovery of novel herbicidal compounds with unique modes of action. Natural products from microbial sources have historically been a rich repository of bioactive molecules with potential applications in agriculture. This compound, first isolated from Aspergillus terreus, is one such compound that has demonstrated significant phytotoxicity. This guide synthesizes the current scientific understanding of this compound's effects on plant physiology, from the molecular level to whole-plant responses.

Mechanism of Action: Targeting Branched-Chain Amino Acid Biosynthesis

The primary molecular target of this compound in plants is the enzyme dihydroxy-acid dehydratase (DHAD) .[1][2] This enzyme plays a critical role in the biosynthesis of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine. The BCAA biosynthesis pathway is essential for plant survival but is absent in animals, making it an ideal target for selective herbicides.[1]

This compound acts as a sub-micromolar inhibitor of DHAD, effectively halting the production of essential amino acids and leading to plant death.[1] The inhibition of DHAD by this compound disrupts protein synthesis and overall plant metabolism.

Signaling Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and highlights the inhibitory action of this compound.

BCAA_Pathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetolactate synthase (ALS) Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Acetolactate synthase (ALS) Dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate Ketol-acid reductoisomerase (KARI) Dihydroxy_methylvalerate 2,3-Dihydroxy- 3-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Ketol-acid reductoisomerase (KARI) Keto_isovalerate α-Keto-isovalerate Dihydroxy_isovalerate->Keto_isovalerate Dihydroxy-acid dehydratase (DHAD) Keto_methylvalerate α-Keto- β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Dihydroxy-acid dehydratase (DHAD) Valine Valine Keto_isovalerate->Valine Branched-chain aminotransferase Leucine Leucine Keto_isovalerate->Leucine ... Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Branched-chain aminotransferase Aspterric_acid This compound Aspterric_acid->Dihydroxy_isovalerate Aspterric_acid->Dihydroxy_methylvalerate

Branched-chain amino acid biosynthesis pathway and the inhibitory site of this compound.

Quantitative Data on Plant Growth Inhibition

Table 1: Inhibitory Effects of this compound on Plant Growth Parameters

Plant SpeciesConcentration (µM)Observed EffectReference
Arabidopsis thaliana50Potent inhibition of overall growth in agar-based assays.[2]
Arabidopsis thaliana100Significant reduction in fresh weight of seedlings.[1]
Solanum lycopersicum (tomato)50Effective inhibition of plant growth.[2]
Zea mays (maize)50Effective inhibition of plant growth.[2]
Various weed species (Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, Leptochloa chinensis)Not specifiedStrong inhibition of germination, as well as shoot and root growth.[3][4]

Table 2: IC₅₀ Values of this compound

TargetPlant SpeciesIC₅₀ (µM)Reference
Dihydroxy-acid dehydratase (fDHAD)Aspergillus terreus0.31[2]
Dihydroxy-acid dehydratase (pDHAD)Arabidopsis thaliana0.50[2]

Interaction with Auxin Signaling in Reproductive Development

An intriguing aspect of this compound's biological activity is its interaction with the plant hormone auxin (indole-3-acetic acid, IAA) in the context of reproductive development.

Inhibition of Pollen Development

This compound has been shown to be a potent inhibitor of pollen development in Arabidopsis thaliana.[5][6] This inhibition disrupts the normal formation of viable pollen, leading to male sterility.

Rescue by Exogenous Auxin

Interestingly, the application of exogenous IAA can rescue the pollen development that is otherwise inhibited by this compound.[5][6] This suggests a crosstalk between the BCAA biosynthesis pathway and auxin signaling in the regulation of reproductive processes. The exact molecular mechanism of this rescue effect is still under investigation, but it is hypothesized that auxin may play a role in overcoming the metabolic stress induced by the BCAA deficiency or by activating alternative pathways that support pollen maturation.

The diagram below illustrates the antagonistic interaction between this compound and auxin in pollen development.

Pollen_Development BCAA Branched-Chain Amino Acids Pollen_Dev Pollen Development BCAA->Pollen_Dev Aspterric_acid This compound DHAD DHAD Aspterric_acid->DHAD IAA Auxin (IAA) IAA->Pollen_Dev DHAD->BCAA

Interaction of this compound and Auxin in pollen development.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activity of this compound on plant growth.

Plant Growth Inhibition Assay (Agar-based)

This protocol is adapted from studies on the effect of this compound on Arabidopsis thaliana.[2]

  • Plant Material: Arabidopsis thaliana seeds.

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten MS medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). The solvent concentration should be kept constant across all treatments, including the control.

  • Experimental Procedure:

    • Sterilize Arabidopsis seeds by washing with 70% ethanol followed by a bleach solution and then rinse with sterile water.

    • Sow the sterilized seeds on petri plates containing the MS medium with different concentrations of this compound.

    • Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

    • After a defined period (e.g., 7-14 days), measure various growth parameters:

      • Primary Root Length: Measure the length of the primary root from the root-shoot junction to the root tip.

      • Shoot Fresh Weight: Carefully remove the seedlings, separate the shoot from the root, and weigh the shoot.

      • Shoot Dry Weight: Dry the collected shoots in an oven at 60-70°C until a constant weight is achieved.

  • Data Analysis: Compare the growth parameters of the treated plants with the control to determine the percentage of inhibition. Dose-response curves can be generated to calculate IC₅₀ values.

Herbicide Spray Assay

This method assesses the post-emergence herbicidal activity of this compound.[2]

  • Plant Material: Young seedlings of the target plant species (e.g., Arabidopsis thaliana, Solanum lycopersicum, Zea mays) grown in soil.

  • Treatment Solution: Dissolve this compound in a suitable solvent system. A common formulation includes a small amount of organic solvent (e.g., ethanol or acetone) and a surfactant to ensure proper adhesion to the leaf surface.

  • Experimental Procedure:

    • Grow the plants to a specific developmental stage (e.g., 2-4 leaf stage).

    • Apply the this compound solution as a fine mist to the foliage of the plants until runoff. Control plants are sprayed with the solvent system lacking this compound.

    • Return the plants to the growth chamber and observe them over a period of 7-21 days.

    • Assess the herbicidal effect by visual scoring of plant injury (e.g., chlorosis, necrosis, growth stunting) and by measuring parameters such as plant height and biomass (fresh and dry weight).

  • Data Analysis: Compare the growth and injury levels of treated plants to the control plants.

Experimental Workflow Diagram

Experimental_Workflow cluster_agar Agar-based Assay cluster_spray Spray Assay A1 Seed Sterilization A2 Plating on Treatment Media A1->A2 A3 Stratification A2->A3 A4 Growth Chamber A3->A4 A5 Data Collection (Root Length, Biomass) A4->A5 S1 Seedling Growth in Soil S2 Spray Application of this compound S1->S2 S3 Growth Chamber S2->S3 S4 Data Collection (Visual Injury, Biomass) S3->S4

References

The Emergence of Sesquiterpenoid Herbicides: A Technical Guide to Novel Modes of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless evolution of herbicide resistance in weed populations presents a significant threat to global food security, necessitating the discovery and development of herbicides with novel modes of action (MOA). Natural products, with their vast structural diversity and inherent biological activity, represent a promising frontier in this search. Among these, sesquiterpenoids, a class of C15 terpenoids, have garnered attention for their potent phytotoxic effects. This technical guide provides an in-depth exploration of sesquiterpenoid herbicides that operate through novel mechanisms, moving beyond the well-trodden ground of common herbicide targets. We will focus on artemisinin, a sesquiterpene lactone, as a primary exemplar of a compound inducing a novel herbicidal MOA centered on oxidative stress, and discuss other promising candidates. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical discovery and drug development.

Artemisinin: A Case Study in Oxidative Stress-Mediated Herbicidal Activity

Artemisinin is a sesquiterpene lactone, renowned for its antimalarial properties, that also exhibits significant phytotoxicity.[1] Its herbicidal mode of action is distinct from most commercial herbicides and is primarily attributed to the induction of oxidative stress through the overproduction of reactive oxygen species (ROS).[2]

Mechanism of Action

The herbicidal activity of artemisinin is intrinsically linked to its endoperoxide bridge, a feature crucial for its biological effects.[3] The proposed mechanism involves the following key steps:

  • Induction of Reactive Oxygen Species (ROS): Upon application, artemisinin leads to a surge in the production of ROS within plant cells.[2] This includes superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

  • Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation.[2] This process degrades cell membranes, leading to a loss of integrity and function.

  • Cellular Damage and Death: The widespread cellular damage caused by ROS and lipid peroxidation results in the inhibition of cell division, loss of cell viability, and ultimately, cell death.[2]

  • Inhibition of Growth: These cellular-level effects manifest as macroscopic symptoms, including the inhibition of root and shoot elongation, leading to stunted growth and eventual plant death.[1]

This MOA, centered on the induction of oxidative stress, represents a departure from conventional herbicide targets such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase).

Quantitative Data on Artemisinin's Herbicidal Activity

The phytotoxicity of artemisinin has been quantified in various studies. The following table summarizes key data points.

CompoundTarget SpeciesParameterValueReference
ArtemisininLemna minorIC50 (Growth Inhibition)5 µM[3]
ArtemisininLettuceGrowth InhibitionConcentration-dependent[1]
ArtemetherPhalaris canariensisSeed Germination InhibitionHighest among tested derivatives[4]
ArtemetherPhalaris canariensisRoot and Shoot Growth InhibitionHighest among tested derivatives[4]

Experimental Protocols for Elucidating Novel Modes of Action

Determining the novel mode of action of a potential sesquiterpenoid herbicide like artemisinin involves a series of integrated experimental protocols.

General Workflow for Mode of Action Discovery

A generalized workflow for identifying the mode of action of a novel natural product herbicide is outlined below.

G A Initial Screening (e.g., whole plant bioassays) B Dose-Response Studies (Determine IC50 values) A->B C Physiological & Biochemical Assays (e.g., ROS, lipid peroxidation, cell viability) B->C D Metabolomics & Proteomics (Identify affected pathways) C->D E Target Identification & Validation (e.g., enzyme assays, genetic studies) D->E F Confirmation of Novel MOA E->F

Figure 1: Experimental workflow for novel MOA discovery.
Protocol 1: Measurement of Reactive Oxygen Species (ROS)

This protocol is adapted from methods described for assessing herbicide-induced oxidative stress.[4]

Objective: To quantify the production of ROS in plant tissues following treatment with a sesquiterpenoid herbicide.

Materials:

  • Plant seedlings (e.g., lettuce, Arabidopsis)

  • Sesquiterpenoid herbicide solution

  • Phosphate buffer

  • Nitroblue tetrazolium (NBT) for superoxide detection

  • 3,3'-Diaminobenzidine (DAB) for hydrogen peroxide detection

  • Spectrophotometer

Procedure:

  • Treat plant seedlings with various concentrations of the sesquiterpenoid herbicide. Include an untreated control.

  • After a defined incubation period, harvest leaf or root tissues.

  • For superoxide detection, incubate the tissues in a phosphate buffer solution containing NBT. The formation of a dark-blue formazan precipitate indicates the presence of superoxide.

  • For hydrogen peroxide detection, incubate the tissues in a DAB solution. A reddish-brown precipitate will form in the presence of hydrogen peroxide.

  • Quantify the formazan or the reddish-brown polymer by grinding the tissue in a suitable solvent and measuring the absorbance at a specific wavelength using a spectrophotometer.

Protocol 2: Assessment of Lipid Peroxidation

This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay to measure malondialdehyde (MDA), a product of lipid peroxidation.[5]

Objective: To determine the extent of cell membrane damage by measuring lipid peroxidation.

Materials:

  • Herbicide-treated and control plant tissues

  • Trichloroacetic acid (TCA) solution (0.1% and 20%)

  • Thiobarbituric acid (TBA) solution (0.5% in 20% TCA)

  • Spectrophotometer

Procedure:

  • Homogenize a known weight of plant tissue in 0.1% TCA.

  • Centrifuge the homogenate to pellet debris.

  • Mix the supernatant with an equal volume of TBA solution.

  • Incubate the mixture in a boiling water bath for 30 minutes.

  • Cool the samples on ice and centrifuge to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific turbidity correction).

  • Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Protocol 3: Cell Viability Assay

This protocol describes a general method for assessing cell viability in plant tissues.

Objective: To evaluate the cytotoxic effect of the sesquiterpenoid herbicide.

Materials:

  • Herbicide-treated and control plant tissues (e.g., root tips)

  • Evans blue stain or a suitable cell viability kit (e.g., ATP-based assay)

  • Microscope

Procedure (using Evans blue):

  • Immerse plant tissues in a solution of Evans blue for a specified time.

  • Rinse the tissues thoroughly with water to remove excess stain.

  • Observe the tissues under a microscope. Dead cells with compromised membranes will take up the blue stain, while viable cells will remain unstained.

  • Quantify cell viability by counting the number of stained versus unstained cells in a defined area.

Signaling Pathway of Artemisinin-Induced Phytotoxicity

The herbicidal action of artemisinin can be visualized as a signaling cascade initiated by the compound, leading to oxidative stress and subsequent cellular collapse.

G Artemisinin Artemisinin Treatment ROS Increased Reactive Oxygen Species (ROS) Artemisinin->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Growth_Inhibition Inhibition of Plant Growth Cell_Death->Growth_Inhibition

Figure 2: Signaling pathway of artemisinin phytotoxicity.

Other Promising Sesquiterpenoid Herbicides

While artemisinin is a well-studied example, other sesquiterpenoids have demonstrated significant phytotoxic activity and are candidates for possessing novel modes of action.

  • Dehydrozaluzanin C: This sesquiterpene lactone, isolated from various weed species, has shown potent plant growth regulatory effects, in some cases exceeding the activity of commercial herbicides in bioassays.[6] Further research is needed to elucidate its specific molecular target.

  • Parthenolide and Costunolide: These sesquiterpene lactones have been shown to inhibit plant growth.[7] While some studies suggest they may inhibit acetolactate synthase (ALS), a common herbicide target, the possibility of other, novel modes of action cannot be excluded and warrants further investigation.

Conclusion and Future Directions

Sesquiterpenoid natural products, exemplified by artemisinin, offer a promising avenue for the discovery of herbicides with novel modes of action. The induction of oxidative stress represents a powerful and less exploited mechanism for weed control. Future research should focus on:

  • Elucidating Specific Molecular Targets: Identifying the precise initial molecular targets of sesquiterpenoids that trigger ROS production.

  • Structure-Activity Relationship Studies: Modifying the chemical structures of lead compounds to enhance their herbicidal efficacy and selectivity.

  • Broad-Spectrum Activity Profiling: Testing promising sesquiterpenoids against a wide range of economically important weed species.

  • Synergistic Combinations: Investigating the potential for combining sesquiterpenoid herbicides with other natural or synthetic herbicides to enhance efficacy and manage resistance.

By leveraging the chemical ingenuity of nature, the development of sesquiterpenoid-based herbicides can provide valuable new tools for sustainable agriculture and effective weed management in an era of increasing herbicide resistance.

References

role of ast gene cluster in Aspterric acid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the ast Gene Cluster in Aspterric Acid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a sesquiterpenoid natural product from the fungus Aspergillus terreus, has garnered significant interest as a potential novel herbicide. Its unique mode of action targets the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, a target not utilized by any commercial herbicides currently on the market[1][2]. The biosynthesis of this promising compound is orchestrated by a dedicated set of genes organized in the ast gene cluster. This technical guide provides a comprehensive overview of the ast gene cluster, the enzymatic pathway of this compound synthesis, the fascinating self-resistance mechanism employed by the producing organism, and the experimental methodologies used to elucidate these processes.

The ast Gene Cluster: Architecture and Function

The genetic blueprint for this compound biosynthesis is encoded within a 17 kb gene cluster in Aspergillus terreus[3]. This cluster comprises four core open reading frames (ORFs) designated astA, astB, astC, and astD, which are conserved across several fungal species[3]. The functions of the proteins encoded by these genes have been elucidated through heterologous expression studies and bioinformatic analysis.

  • astA - Sesquiterpene Cyclase: This gene encodes a sesquiterpene cyclase, the enzyme responsible for the initial and crucial cyclization step that forms the characteristic carbon skeleton of this compound from the linear precursor, farnesyl diphosphate (FPP)[3].

  • astB and astC - P450 Monooxygenases: These two genes code for cytochrome P450 monooxygenases. These enzymes are responsible for the sequential oxidation of the initial cyclic product, introducing the necessary oxygen atoms to form the final this compound structure[3].

  • astD - Dihydroxyacid Dehydratase (DHAD) Homolog: Interestingly, the ast cluster contains a second copy of a DHAD-encoding gene. This homolog, astD, provides a self-resistance mechanism to A. terreus. The AstD enzyme is insensitive to the inhibitory effects of this compound, allowing the fungus to produce the compound without disrupting its own BCAA biosynthesis[2][3][4].

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a concise and elegant pathway involving three key enzymatic steps, starting from the central isoprenoid precursor, farnesyl diphosphate (FPP).

  • Cyclization: The pathway is initiated by the sesquiterpene cyclase, AstA , which catalyzes the cyclization of FPP to form the daucane sesquiterpene skeleton, yielding the intermediate (-)-daucane (1) [3].

  • Epoxidation: The cytochrome P450 monooxygenase, AstB , then catalyzes the oxidation of (-)-daucane (1) to introduce an epoxide group, forming the intermediate (2) [3].

  • Hydroxylation and Intramolecular Cyclization: The second P450 monooxygenase, AstC , facilitates a further oxidation at carbon 15 to yield an alcohol. This is followed by an intramolecular epoxide opening to create the final product, This compound (AA) [3].

Aspterric_Acid_Biosynthesis FPP Farnesyl Diphosphate (FPP) Intermediate1 (-)-daucane (1) FPP->Intermediate1 AstA (Sesquiterpene Cyclase) Intermediate2 Epoxide Intermediate (2) Intermediate1->Intermediate2 AstB (P450 Monooxygenase) AA This compound (AA) Intermediate2->AA AstC (P450 Monooxygenase)

Fig. 1: Proposed biosynthetic pathway of this compound.

The astD-Mediated Self-Resistance Mechanism

The production of a potent enzyme inhibitor like this compound poses a significant threat to the producing organism itself. A. terreus has evolved a sophisticated self-resistance mechanism centered around the astD gene.

The primary cellular target of this compound is the dihydroxyacid dehydratase (DHAD) enzyme, which is essential for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine[3][4]. Inhibition of the housekeeping DHAD would be lethal to the fungus. The astD gene, located within the biosynthetic cluster, encodes a DHAD homolog that is approximately 70% similar to the housekeeping DHAD but is insensitive to inhibition by this compound[3]. This resistance allows the fungus to maintain its BCAA synthesis in the presence of the toxic secondary metabolite it produces. This phenomenon of a co-clustered resistance gene is a common strategy in microbial natural product biosynthesis[4].

Self_Resistance_Mechanism cluster_0 Aspergillus terreus Cell ast_cluster ast Gene Cluster (astA, astB, astC, astD) AA_production This compound (AA) Production ast_cluster->AA_production astD astD expression ast_cluster->astD housekeeping_DHAD Housekeeping DHAD AA_production->housekeeping_DHAD Inhibits AstD_protein AstD Protein (AA-insensitive DHAD) astD->AstD_protein BCAA_synthesis Branched-Chain Amino Acid (BCAA) Synthesis AstD_protein->BCAA_synthesis Enables housekeeping_DHAD->BCAA_synthesis Catalyzes survival Fungal Survival BCAA_synthesis->survival

Fig. 2: Logical diagram of the AstD-mediated self-resistance mechanism.

Quantitative Data on this compound Production

Host OrganismEngineering StrategyTiter (mg/L)Reference
Saccharomyces cerevisiae RC01Expression of astA, astB, and astC~20[3]
Saccharomyces cerevisiaeExpression of sesquiterpene cyclase from Aspergillus taichungensis and two P450s from Penicillium brasilianum33.21[5][6]
Yarrowia lipolyticaIntegration of astA, astB, astC, and astDNot detected (isomer produced)[7]

Experimental Protocols

The elucidation of the ast gene cluster's function and the this compound biosynthetic pathway has relied on a combination of genetic and analytical techniques. Below are generalized protocols for some of the key experiments.

Heterologous Expression of the ast Gene Cluster in Saccharomyces cerevisiae

This protocol describes the general steps for expressing the ast genes in a yeast host to reconstitute the biosynthetic pathway.

  • Gene Amplification: The coding sequences of astA, astB, and astC are amplified from the genomic DNA or cDNA of Aspergillus terreus.

  • Vector Construction: The amplified genes are cloned into yeast expression vectors, typically under the control of strong, inducible promoters. Plasmids are constructed to express the genes either individually or in combination.

  • Yeast Transformation: The expression plasmids are transformed into a suitable S. cerevisiae strain (e.g., RC01) using standard methods such as the lithium acetate/polyethylene glycol (PEG) procedure.

  • Cultivation and Induction: Transformed yeast cells are grown in an appropriate selective medium. Gene expression is induced at the optimal growth phase.

  • Metabolite Extraction and Analysis: After a period of incubation, the culture is harvested, and the metabolites are extracted from the cells and/or the culture medium using organic solvents. The extracts are then analyzed by HPLC-MS to detect the production of this compound and its intermediates.

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Heterologous Expression cluster_analysis Analysis amp Amplify ast genes (astA, astB, astC) vec Clone into yeast expression vectors amp->vec trans Transform into S. cerevisiae vec->trans cult Cultivate and induce expression trans->cult ext Metabolite Extraction cult->ext hplc HPLC-MS Analysis ext->hplc final final hplc->final Detection of This compound

Fig. 3: General experimental workflow for heterologous production.
Metabolite Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the general procedure for the detection and quantification of this compound.

  • Sample Preparation: Culture extracts are dried and reconstituted in a suitable solvent (e.g., methanol:acetonitrile:water)[8]. An authentic standard of this compound is used for comparison.

  • Chromatographic Separation: The samples are injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution is typically employed using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape and ionization.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Detection is performed in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

Biochemical Assay for Dihydroxyacid Dehydratase (DHAD) Activity

This assay is used to determine the activity of DHAD and its inhibition by this compound.

  • Enzyme and Substrate Preparation: Recombinant DHAD (either the housekeeping enzyme or AstD) is purified. The substrate, 2,3-dihydroxyisovalerate, is prepared.

  • Reaction Mixture: The enzymatic reaction is carried out in a buffered solution containing the purified DHAD enzyme and the substrate. For inhibition assays, varying concentrations of this compound are included.

  • Product Derivatization and Detection: The reaction is quenched, and the product, α-ketoisovalerate, is derivatized with a reagent such as phenylhydrazine to facilitate its detection by HPLC.

  • Data Analysis: The amount of product formed over time is quantified by HPLC, and the enzyme activity is calculated. For inhibition studies, IC50 values can be determined.

Gene Knockout in Aspergillus terreus

Gene deletion is a powerful tool to confirm the function of genes within a cluster.

  • Construction of Deletion Cassette: A deletion cassette is constructed containing a selectable marker (e.g., a hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene (astA, astB, astC, or astD).

  • Protoplast Formation and Transformation: Protoplasts of A. terreus are generated by enzymatic digestion of the fungal cell wall. The deletion cassette is then introduced into the protoplasts using PEG-mediated transformation.

  • Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. PCR and Southern blot analysis are used to screen for and confirm the correct homologous recombination event, resulting in the deletion of the target gene.

  • Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce this compound and its intermediates to confirm the function of the deleted gene.

Conclusion and Future Perspectives

The ast gene cluster in Aspergillus terreus provides a clear and concise example of a fungal secondary metabolite biosynthetic pathway, complete with an elegant self-resistance mechanism. The elucidation of this pathway has not only provided valuable insights into the biosynthesis of sesquiterpenoids but has also opened up new avenues for the development of novel herbicides. Future research in this area could focus on several key aspects:

  • Enzyme Characterization: Detailed biochemical and structural studies of the AstA, AstB, and AstC enzymes would provide a deeper understanding of their catalytic mechanisms and could guide protein engineering efforts to improve their efficiency.

  • Metabolic Engineering: The heterologous production of this compound could be optimized through various metabolic engineering strategies, such as precursor pathway engineering and cofactor optimization, to achieve industrially viable titers.

  • Herbicide Development: The discovery of this compound and its mode of action provides a valuable lead for the development of a new class of herbicides. Further structure-activity relationship studies could lead to the synthesis of even more potent and selective DHAD inhibitors.

  • Resistance Management: The astD gene itself is a valuable tool for developing herbicide-resistant crops, which would be a crucial component of an integrated weed management strategy utilizing this compound-based herbicides[9].

References

Self-Resistance Mechanisms in Aspterric Acid-Producing Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a sesquiterpenoid produced by fungi such as Aspergillus terreus, exhibits potent herbicidal activity by inhibiting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[1] This mode of action makes it a promising candidate for the development of novel herbicides. However, the producing organism itself must possess mechanisms to avoid autotoxicity. This technical guide provides an in-depth analysis of the core self-resistance mechanisms employed by this compound-producing fungi, with a primary focus on the well-characterized target modification strategy. Additionally, we explore other potential resistance mechanisms, such as efflux pumps and enzymatic detoxification, that may contribute to the overall robustness of the producing organism. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and development in this field.

Core Self-Resistance Mechanism: Target Modification

The principal self-resistance mechanism in this compound-producing fungi is a classic example of target modification, where the fungus expresses a variant of the target enzyme that is insensitive to the toxic secondary metabolite.

The ast Biosynthetic Gene Cluster and the Self-Resistance Gene astD

This compound biosynthesis in Aspergillus terreus is governed by a biosynthetic gene cluster (BGC) containing four key genes: astA, astB, astC, and astD.[1] The first three genes are responsible for the synthesis of this compound from farnesyl diphosphate.[1] Crucially, the astD gene, located within this cluster, encodes a homolog of the DHAD enzyme, which is the target of this compound.[1] This co-localization of a resistance gene with the biosynthetic genes is a common strategy in microorganisms to prevent self-poisoning.

The product of the astD gene, the AstD protein, is a variant of the housekeeping DHAD enzyme. While the housekeeping DHAD is essential for the fungus's primary metabolism and is sensitive to this compound, the AstD enzyme is insensitive to its inhibitory effects.[1] This allows the fungus to maintain its BCAA biosynthesis even in the presence of high concentrations of this compound during its production.

Quantitative Analysis of this compound Resistance

The efficacy of the AstD-mediated resistance has been demonstrated through in vitro enzymatic assays and in vivo heterologous expression studies. The half-maximal inhibitory concentration (IC50) values of this compound against the housekeeping DHAD enzymes from A. terreus (fDHAD) and Arabidopsis thaliana (pDHAD) are in the sub-micromolar range, highlighting the potent inhibitory effect of the compound. In stark contrast, the IC50 value for the AstD enzyme is significantly higher, demonstrating its insensitivity to this compound.

Enzyme TargetSource OrganismIC50 of this compound (µM)
fDHAD (housekeeping)Aspergillus terreus0.31[1]
pDHAD (housekeeping)Arabidopsis thaliana0.50[1]
AstD (resistance enzyme)Aspergillus terreus200[1]

Furthermore, heterologous expression of astD in a DHAD-deficient strain of Saccharomyces cerevisiae conferred a high level of resistance to this compound compared to the strain expressing the sensitive fungal housekeeping DHAD.[1]

Other Potential Self-Resistance Mechanisms

While target modification via AstD is the primary and well-documented resistance mechanism, other general strategies employed by fungi to cope with toxic compounds may also play a role.

Efflux Pumps

Fungi possess a vast arsenal of membrane transporters, particularly those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, which can actively efflux a wide range of toxic compounds.[2] These efflux pumps are known to contribute to resistance against antifungal drugs and could potentially be involved in exporting this compound out of the fungal cell, thereby reducing its intracellular concentration.[2][3] While a direct link between specific efflux pumps and this compound resistance in A. terreus has not been established, it remains a plausible secondary resistance mechanism.

Enzymatic Detoxification

Fungi can also detoxify harmful compounds through enzymatic modification.[4][5] Enzymes such as cytochrome P450 monooxygenases, laccases, and peroxidases are known to be involved in the degradation and detoxification of various secondary metabolites and xenobiotics.[4] It is conceivable that this compound-producing fungi may possess enzymes that can modify the this compound molecule to a less toxic form, although specific enzymes involved in this process for this compound have not yet been identified.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate self-resistance mechanisms in this compound-producing fungi.

Heterologous Expression of ast Genes in Saccharomyces cerevisiae

This technique is crucial for functionally characterizing the genes within the ast cluster and for confirming the resistance function of astD.

Objective: To express the ast biosynthetic genes and the astD resistance gene in a host organism that does not produce this compound.

Methodology:

  • Vector Construction: The open reading frames of astA, astB, astC, and astD are cloned into yeast expression vectors, typically under the control of strong, inducible promoters.

  • Yeast Transformation: The expression vectors are transformed into a suitable S. cerevisiae strain, often one that has a deficient DHAD to allow for selection based on resistance.

  • Culture and Induction: The transformed yeast cells are cultured in appropriate media, and gene expression is induced.

  • Metabolite Extraction and Analysis: The culture supernatant and cell lysate are extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and its intermediates.[6][7][8]

  • Resistance Assay: The growth of yeast strains expressing either the housekeeping DHAD or AstD is monitored in the presence of varying concentrations of this compound to determine the IC50 values.[1]

Generation and Analysis of Transgenic Arabidopsis thaliana

To demonstrate the in vivo efficacy of the astD gene in conferring resistance at the whole organism level, transgenic plants are generated.

Objective: To express the astD gene in a plant model system and assess its ability to confer resistance to this compound.

Methodology:

  • Vector Construction: The astD gene is cloned into a plant transformation vector, typically a T-DNA binary vector, under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium-mediated Transformation: The vector is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana using the floral dip method.[9][10][11][12]

  • Selection of Transgenic Plants: Transformed plants (T1 generation) are selected on a medium containing a selectable marker (e.g., an antibiotic or herbicide).

  • Confirmation of Transgene Expression: The presence and expression of the astD transgene in subsequent generations (T2, T3) are confirmed by PCR, RT-PCR, and Western blotting.

  • Herbicide Spray Assay: Transgenic and wild-type plants are sprayed with a solution of this compound, and the effects on growth and development are observed and quantified (e.g., by measuring plant height or biomass).

DHAD Enzymatic Assay

This in vitro assay is essential for quantifying the inhibitory effect of this compound on different DHAD enzymes.

Objective: To measure the enzymatic activity of DHAD in the presence and absence of this compound.

Methodology:

  • Protein Expression and Purification: The coding sequences for the housekeeping DHAD and AstD are cloned into expression vectors for production in E. coli. The recombinant proteins are then purified.[13]

  • Enzyme Reaction: The purified enzyme is incubated with its substrate, 2,3-dihydroxyisovalerate, in a suitable buffer. The reaction is typically carried out at a controlled temperature and pH.

  • Product Detection: The enzymatic reaction produces α-ketoisovalerate. The formation of this product can be monitored spectrophotometrically or by HPLC after derivatization.[14][15]

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Aspterric_Acid_Biosynthesis_and_Self_Resistance cluster_biosynthesis This compound Biosynthesis cluster_resistance Self-Resistance Mechanism cluster_inhibition Inhibition of Housekeeping DHAD FPP Farnesyl Diphosphate Intermediate1 Daucane Intermediate FPP->Intermediate1 astA Intermediate2 Epoxide Intermediate Intermediate1->Intermediate2 astB AA This compound Intermediate2->AA astC AstD_protein AstD (Resistant DHAD) AA->AstD_protein No Inhibition housekeeping_DHAD Housekeeping DHAD AA->housekeeping_DHAD Inhibition astD_gene astD Gene astD_gene->AstD_protein Transcription & Translation BCAA_synthesis Branched-Chain Amino Acid Synthesis (uninhibited) AstD_protein->BCAA_synthesis inhibited_BCAA Branched-Chain Amino Acid Synthesis (inhibited) housekeeping_DHAD->inhibited_BCAA

Caption: this compound biosynthesis and the AstD-mediated self-resistance mechanism.

Experimental_Workflow_astD_Function cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis gene_cloning Clone astD and housekeeping DHAD protein_expression Express and Purify Recombinant Proteins gene_cloning->protein_expression enzymatic_assay Perform DHAD Enzymatic Assay protein_expression->enzymatic_assay ic50_determination Determine IC50 values for this compound enzymatic_assay->ic50_determination vector_construction Construct Plant Transformation Vector with astD agrobacterium_transformation Agrobacterium-mediated Transformation of Arabidopsis vector_construction->agrobacterium_transformation plant_selection Select Transgenic Plants agrobacterium_transformation->plant_selection spray_assay Perform this compound Spray Assay plant_selection->spray_assay resistance_phenotype Observe and Quantify Resistance Phenotype spray_assay->resistance_phenotype

Caption: Experimental workflow for characterizing the function of the astD self-resistance gene.

Conclusion and Future Directions

The self-resistance mechanism to this compound in producing fungi is a well-defined system primarily reliant on the expression of a resistant DHAD enzyme, AstD, encoded by the astD gene within the biosynthetic gene cluster. This target modification strategy is highly effective, as evidenced by the significant difference in IC50 values between the housekeeping and resistant enzymes. While the roles of other potential mechanisms like efflux pumps and enzymatic detoxification in this compound self-resistance remain to be elucidated, they represent important avenues for future research. A deeper understanding of these integrated resistance networks could provide valuable insights into fungal secondary metabolism and inform the development of strategies to overcome resistance in various contexts. For drug development professionals, understanding these resistance mechanisms is crucial for designing novel herbicides and for anticipating and potentially circumventing the evolution of resistance in target weed populations. Further investigation into the structural basis of AstD's resistance could also guide the design of new DHAD inhibitors that are less susceptible to this mode of resistance.

References

Initial Screening of Aspterric Acid's Herbicidal Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial screening and evaluation of Aspterric acid as a potential herbicide. It is intended for researchers, scientists, and professionals in the fields of agrochemical discovery and drug development. This document details the compound's mechanism of action, summarizes key quantitative data from preliminary studies, outlines experimental protocols for herbicidal effect evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a sesquiterpenoid natural product originally isolated from the fungus Aspergillus terreus[1][2]. Its potential as a herbicide was identified through a novel "resistance-gene directed" genome mining approach[3][4][5]. This method focused on identifying fungal gene clusters that not only code for the biosynthesis of a potential phytotoxin but also contain a gene conferring self-resistance to that toxin[3][4]. In the case of this compound, the biosynthetic gene cluster also contained astD, a gene encoding a form of dihydroxyacid dehydratase (DHAD) that is resistant to this compound's inhibitory effects[3][4][6]. This discovery pinpointed DHAD as the specific molecular target of this compound, paving the way for its investigation as a herbicide with a novel mode of action[3][4][7].

Mechanism of Action

This compound functions by inhibiting the dihydroxyacid dehydratase (DHAD) enzyme, a critical component of the branched-chain amino acid (BCAA) biosynthetic pathway[2][3][4][6][7]. This pathway is responsible for the synthesis of essential amino acids such as valine, leucine, and isoleucine, which are vital for plant growth and development[3][5]. The BCAA pathway is an attractive target for herbicides because it is essential for plants but not present in mammals, suggesting a potential for low toxicity to non-plant organisms[3][5]. By inhibiting DHAD, this compound disrupts the production of these crucial amino acids, leading to plant death[5]. This mode of action is distinct from many commercially available herbicides, making this compound a candidate for managing weeds that have developed resistance to existing herbicide classes[5][7].

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine Threonine->ALS KARI Ketol-Acid Reductoisomerase (KARI) ALS->KARI DHAD Dihydroxyacid Dehydratase (DHAD) KARI->DHAD TA Transaminase DHAD->TA Val Valine TA->Val Leu Leucine TA->Leu Ile Isoleucine TA->Ile AA This compound AA->DHAD Inhibits

Caption: Mechanism of action of this compound in the BCAA pathway.

Quantitative Data on Herbicidal Effects

Initial screening studies have demonstrated the herbicidal activity of this compound across a range of plant species, including both monocots and dicots. The compound has been shown to inhibit seed germination, root development, and overall plant growth. The following table summarizes the available quantitative data from these preliminary evaluations.

Plant SpeciesAssay TypeConcentrationEffectSource
Arabidopsis thalianaAgar Growth Assay50 µMPotent growth inhibition[3]
Arabidopsis thalianaSpray Application250 µmol L⁻¹Significant herbicidal activity[8]
Solanum lycopersicum (Tomato)Agar Growth Assay50 µMInhibition of root development and plant growth[3]
Zea mays (Corn)Agar Growth Assay50 µMInhibition of root development and plant growth[3]
Amaranthus tricolorGermination AssayNot specifiedStrong inhibition of germination[9][10]
Portulaca oleraceaGermination AssayNot specifiedStrong inhibition of germination[9][10]
Bidens pilosaGermination AssayNot specifiedStrong inhibition of germination[9][10]
Lolium perenneGermination AssayNot specifiedStrong inhibition of germination[9][10]
Leptochloa chinensisGermination AssayNot specifiedStrong inhibition of germination[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a potential herbicide. The following protocols are based on descriptions from foundational studies on this compound's herbicidal activity.

Agar-Based Plant Growth Inhibition Assay

This assay is used to evaluate the effect of this compound on the growth and development of seedlings in a controlled in vitro environment.

  • Media Preparation: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling, add this compound (dissolved in a suitable solvent like ethanol) to the desired final concentration (e.g., 50 µM). The same volume of solvent should be added to control plates.

  • Seed Sterilization and Plating: Surface-sterilize seeds of the target species (e.g., Arabidopsis thaliana, Solanum lycopersicum, Zea mays) and place them on the prepared MS agar plates containing either this compound or the solvent control.

  • Incubation: Place the plates in a controlled growth chamber with appropriate light, temperature, and photoperiod conditions for the specific plant species.

  • Data Collection: After a set period (e.g., two weeks), visually inspect and document the effects. Quantitative measurements can include primary root length, number of lateral roots, fresh weight, and overall seedling vigor compared to the control group[3].

Seed Germination Inhibition Assay

This protocol assesses the pre-emergent herbicidal potential of this compound by measuring its impact on seed germination.

  • Preparation of Test Plates: Place a sterile filter paper in each petri dish.

  • Treatment Application: Apply a solution of this compound at various concentrations to the filter papers. A solvent control should be used in parallel.

  • Seed Plating: Evenly distribute a known number of seeds of the target weed species (e.g., Amaranthus tricolor, Portulaca oleracea) onto the treated filter papers[9][10].

  • Incubation: Seal the petri dishes and place them in a growth chamber under optimal germination conditions for the target species.

  • Data Analysis: After a defined period, count the number of germinated seeds in both the treatment and control groups. Calculate the germination inhibition rate for each concentration.

Post-Emergence Spray Application

This method evaluates the post-emergent herbicidal efficacy of this compound when applied to established seedlings.

  • Plant Cultivation: Grow the target plants (e.g., Arabidopsis thaliana) in soil under standard greenhouse or growth chamber conditions until they reach an appropriate growth stage (e.g., after emergence).

  • Herbicide Formulation: Dissolve this compound in a suitable solvent system. For instance, a formulation might include ethanol and a commercial glufosinate formulation (for use with glufosinate-resistant plant lines to control for solvent effects)[8].

  • Application: Uniformly spray the plants with the this compound solution at a specified concentration and volume (e.g., 250 µmol L⁻¹ applied every 2 days)[8]. Control plants should be sprayed with the formulation lacking this compound.

  • Evaluation: Observe the plants over a period of several weeks for signs of phytotoxicity, such as chlorosis, necrosis, growth stunting, and eventual death. Compare the health and growth of treated plants to the control group.

Herbicidal_Screening_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro & Pre-Emergence Screening cluster_postemergence Post-Emergence Screening cluster_analysis Data Analysis A Genome Mining & Target Identification (e.g., DHAD) B Isolation or Biosynthesis of This compound A->B C Seed Germination Inhibition Assay B->C D Agar-Based Seedling Growth Assay B->D E Whole Plant Spray Application B->E F Measure Germination Rate, Root Length, Fresh Weight C->F D->F G Assess Phytotoxicity, Growth Inhibition, Mortality E->G H Determine Effective Concentration & Spectrum F->H G->H

Caption: General experimental workflow for screening herbicidal effects.

Conclusion

The initial screening of this compound reveals it to be a promising herbicidal compound with a novel mode of action targeting the DHAD enzyme in the BCAA pathway. Its efficacy against a variety of both monocot and dicot weeds in preliminary studies underscores its potential for further development. The protocols outlined in this guide provide a framework for conducting foundational research into the herbicidal properties of this compound and other novel compounds. Further research will be necessary to optimize formulations, understand the full spectrum of its activity, and establish its environmental and toxicological profile for potential commercial application.

References

Aspterric Acid's Impact on Arabidopsis thaliana Pollen Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a fungal sesquiterpenoid, has been identified as a potent inhibitor of Arabidopsis thaliana pollen development. Its mechanism of action involves the specific inhibition of dihydroxy-acid dehydratase (DHAD), a crucial enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway. This targeted inhibition disrupts meiosis during pollen formation, leading to pollen inviability and reduced fertility. Interestingly, the inhibitory effects of this compound on reproductive growth can be mitigated by the exogenous application of auxin (indole-3-acetic acid), suggesting a complex interplay between BCAA synthesis and hormonal signaling in pollen development. This guide provides a comprehensive overview of the effects of this compound on Arabidopsis thaliana pollen, including quantitative data, detailed experimental protocols, and a visualization of the underlying molecular pathways.

Quantitative Effects of this compound on Pollen Development

This compound demonstrates a significant inhibitory effect on Arabidopsis thaliana pollen development at micromolar concentrations. The primary observable effect is the disruption of meiosis in pollen mother cells, leading to a failure to produce viable microspores.

ParameterThis compound ConcentrationObserved EffectReference(s)
Pollen Development 38 µMInhibition of pollen development, specifically causing aberrations in meiotic pollen mother cells.[1]
100 µMInhibition of pollen growth.[2]
Reproductive Growth 100 µMInhibition of seed production.[2]
Interaction with Auxin 100 µM AA + 5 mM IAARecovery of normal pollen development and significant induction of normal seed production.[2]
100 µM AA + varying IAA conc.Recovery of normal pollen development.[3]
Interaction with GA 100 µM AA + Gibberellin (GA3)No recovery of normal pollen growth.[3]

Molecular Mechanism of Action

This compound functions as a highly potent and specific inhibitor of the enzyme dihydroxy-acid dehydratase (DHAD), which is essential for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

Target EnzymePathwayInhibition TypePotencyReference(s)
Dihydroxy-acid dehydratase (DHAD)Branched-Chain Amino Acid (BCAA) BiosynthesisCompetitiveSub-micromolar inhibitor[4]

Experimental Protocols

The following protocols are synthesized from established methodologies for Arabidopsis thaliana pollen analysis and are adapted for studying the effects of this compound.

Plant Growth Conditions
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Columbia-0 or Landsberg erecta).

  • Growth Medium: Standard potting mix or Murashige and Skoog (MS) medium supplemented with sucrose.

  • Growth Conditions: Plants are typically grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22-24°C.

This compound Treatment
  • Method: For whole-plant assays, this compound can be incorporated into the growth medium or applied as a spray. For in vitro pollen germination assays, it is added to the germination medium.

  • Concentrations: Based on published data, a concentration range of 10 µM to 100 µM is recommended for initial studies.

Pollen Viability Assay (FDA Staining)

This method distinguishes viable from non-viable pollen based on enzymatic activity.

  • Reagent Preparation:

    • Prepare a stock solution of Fluorescein Diacetate (FDA) in acetone (2 mg/mL).

    • Prepare the staining solution by adding a few drops of the FDA stock solution to a 10% sucrose solution until it becomes slightly cloudy.

  • Staining Procedure:

    • Collect fresh pollen from treated and control plants by dabbing an open flower onto a microscope slide.

    • Add a drop of the FDA staining solution to the pollen.

    • Incubate for 5-10 minutes in a humid chamber.

  • Microscopy and Analysis:

    • Observe the pollen under a fluorescence microscope with an appropriate filter set (excitation ~488 nm, emission ~520 nm).

    • Viable pollen grains will exhibit bright green fluorescence, while non-viable pollen will not fluoresce.

    • Calculate the percentage of viable pollen by counting fluorescent and non-fluorescent grains in multiple fields of view.

In Vitro Pollen Germination and Tube Growth Assay

This assay assesses the ability of pollen to germinate and produce a pollen tube.

  • Germination Medium Preparation:

    • A typical Arabidopsis pollen germination medium contains:

      • 18% (w/v) Sucrose

      • 0.01% (w/v) Boric Acid

      • 1 mM CaCl₂

      • 1 mM Ca(NO₃)₂

      • 1 mM MgSO₄

      • 0.5% (w/v) Agar

    • Adjust the pH to 7.0.

    • Prepare separate batches of media containing different concentrations of this compound.

  • Assay Procedure:

    • Pour the warm germination medium onto microscope slides or into petri dishes and allow it to solidify.

    • Collect fresh pollen and gently dust it onto the surface of the medium.

    • Incubate the slides or plates in a humid chamber at 22-24°C for 4-6 hours.

  • Data Collection and Analysis:

    • Observe the pollen under a light microscope.

    • Germination Rate: A pollen grain is considered germinated if the length of the pollen tube is at least equal to the diameter of the grain. Calculate the germination percentage by counting germinated and non-germinated pollen grains.

    • Pollen Tube Length: Capture images of the germinated pollen and use image analysis software (e.g., ImageJ) to measure the length of the pollen tubes.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known molecular interactions and experimental workflows related to the effects of this compound on Arabidopsis pollen development.

Aspterric_Acid_MOA cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis cluster_effect Pollen Development Pyruvate Pyruvate DHAD DHAD Pyruvate->DHAD Multiple steps alpha_keto_acids alpha_keto_acids DHAD->alpha_keto_acids Catalysis BCAAs Valine, Leucine, Isoleucine alpha_keto_acids->BCAAs Further synthesis Meiosis Meiosis BCAAs->Meiosis Required for Viable_Pollen Viable_Pollen Meiosis->Viable_Pollen Pollen_Germination Pollen_Germination Viable_Pollen->Pollen_Germination Aspterric_Acid This compound Aspterric_Acid->DHAD Inhibits IAA Auxin (IAA) IAA->Viable_Pollen Promotes recovery

Caption: Molecular mechanism of this compound inhibition of pollen development.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Pollen Analysis cluster_data Data Acquisition Control Control (No this compound) Pollen_Collection Collect Fresh Pollen Control->Pollen_Collection AA_Treatment This compound (e.g., 38 µM, 100 µM) AA_Treatment->Pollen_Collection AA_IAA_Treatment This compound + IAA (100 µM AA + 5 mM IAA) AA_IAA_Treatment->Pollen_Collection Viability_Assay Pollen Viability Assay (FDA Staining) Pollen_Collection->Viability_Assay Germination_Assay In Vitro Germination Assay Pollen_Collection->Germination_Assay Viability_Data Viability (%) Viability_Assay->Viability_Data Germination_Data Germination Rate (%) Germination_Assay->Germination_Data Tube_Length_Data Pollen Tube Length (µm) Germination_Assay->Tube_Length_Data

References

Methodological & Application

Application Notes and Protocols for Aspterric Acid Synthesis in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a sesquiterpenoid natural product, has garnered significant interest as a potential novel herbicide due to its unique mode of action, targeting dihydroxyacid dehydratase (DHAD) in the branched-chain amino acid biosynthesis pathway. This pathway is absent in animals, making this compound a promising candidate for a selective herbicidal agent. The heterologous production of this compound in the microbial cell factory Saccharomyces cerevisiae offers a sustainable and scalable alternative to extraction from its native fungal sources. This document provides detailed application notes and experimental protocols for the synthesis of this compound in S. cerevisiae, covering metabolic engineering strategies, strain construction, fermentation, and analytical quantification.

Introduction to this compound Synthesis in Yeast

The biosynthesis of this compound in an engineered S. cerevisiae host relies on the heterologous expression of a core set of enzymes that convert the native yeast metabolite farnesyl pyrophosphate (FPP) into this compound. FPP is an intermediate of the mevalonate (MVA) pathway, which is endogenous to S. cerevisiae. The key to successful production lies in the stable expression of the biosynthetic gene cluster and the optimization of the host's metabolism to channel more carbon flux towards the MVA pathway and, consequently, to FPP.

Recent studies have demonstrated the feasibility of producing this compound in yeast, with reported titers reaching up to 33.21 mg/L in shake-flask fermentations.[1] This was achieved by expressing a combination of a sesquiterpene cyclase and two cytochrome P450 enzymes sourced from different fungi.[1] Further improvements in yield can be anticipated through advanced metabolic engineering and fermentation process optimization.

Metabolic Engineering Strategies

To enhance the production of this compound, several metabolic engineering strategies can be employed to increase the precursor supply and direct metabolic flux towards the target molecule.

  • Upregulation of the Mevalonate (MVA) Pathway: The MVA pathway is often a rate-limiting step in terpenoid production. Overexpression of key enzymes in this pathway can significantly boost the supply of the precursor FPP. A common and effective strategy is the overexpression of a truncated version of HMG-CoA reductase (tHMG1), which is a key rate-limiting enzyme in the MVA pathway.[2][3]

  • Increasing FPP Synthase Activity: Overexpression of the FPP synthase gene (ERG20) can also contribute to a larger pool of FPP available for the heterologous sesquiterpene cyclase.[2][3]

  • Downregulation of Competing Pathways: FPP is a critical branch-point metabolite in yeast, serving as a precursor for sterols (essential for cell membrane integrity), dolichols, and ubiquinone. To divert more FPP towards this compound, the primary competing pathway, the sterol biosynthesis pathway, can be downregulated. This is often achieved by repressing the expression of the squalene synthase gene (ERG9), which catalyzes the first committed step in sterol biosynthesis from FPP.[2]

  • Cofactor Engineering: The biosynthesis of this compound involves cytochrome P450 enzymes, which require NADPH as a cofactor. Ensuring a sufficient intracellular supply of NADPH is crucial for the efficient functioning of these enzymes.[4]

Signaling and Metabolic Pathways

The overall strategy involves redirecting the central carbon metabolism of S. cerevisiae towards the production of the sesquiterpenoid precursor, FPP, and its subsequent conversion to this compound.

Aspterric_Acid_Pathway cluster_central_metabolism Central Carbon Metabolism cluster_mva_pathway Mevalonate (MVA) Pathway (Endogenous) cluster_competing_pathway Competing Pathway cluster_heterologous_pathway Heterologous this compound Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (overexpressed) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP ERG20 (overexpressed) Squalene Squalene FPP->Squalene ERG9 (downregulated) Sesquiterpene_Intermediate Sesquiterpene Intermediate FPP->Sesquiterpene_Intermediate astA (Sesquiterpene Cyclase) Ergosterol Ergosterol Squalene->Ergosterol Aspterric_Acid This compound Sesquiterpene_Intermediate->Aspterric_Acid astB, astC (Cytochrome P450s)

Caption: Metabolic pathway for this compound synthesis in engineered S. cerevisiae.

Quantitative Data on this compound Production

The following table summarizes the reported production titers of this compound and its precursor in engineered S. cerevisiae from various studies. This data can be used as a benchmark for production optimization efforts.

Strain DescriptionKey Genetic ModificationsTiter (mg/L)Reference
S. cerevisiae expressing astA, astB, and astC with a constitutive expression system.Co-expression of astA, astB, astC, and the resistance gene astD.~6Using Yeast System to Study Herbicide Production and Evaluation of Herbicide Target Gene Towards Herbicide-Resistant Crops (Thesis)
S. cerevisiae expressing astA, astB, and astC with a GAL-promoter-based inducible expression system.Co-expression of astA, astB, astC, and the resistance gene astD under galactose induction.up to 12Using Yeast System to Study Herbicide Production and Evaluation of Herbicide Target Gene Towards Herbicide-Resistant Crops (Thesis)
S. cerevisiae with optimized fermentation conditions expressing a sesquiterpene cyclase from Aspergillus taichungensis and two cytochrome P450s from Penicillium brasilianum.Introduction of two distinct this compound biosynthesis-related gene clusters and optimization of fermentation conditions.33.21Yeast Synthesis and Herbicidal Activity Evaluation of this compound[1]
S. cerevisiae engineered for (+)-valencene (a related sesquiterpene) production.Overexpression of CnVS-ERG20 fusion protein, tHMG1 overexpression, and ERG9 downregulation.217.95Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone[2]
S. cerevisiae engineered for hydroxylated sesquiterpene production.Co-expression of a sesquiterpene synthase and a cytochrome P450 hydroxylase.50Metabolic Engineering of Sesquiterpene Metabolism in Yeast[5]

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in the synthesis of this compound in S. cerevisiae.

Strain Construction: Gene Expression Vector Assembly

This protocol describes the construction of yeast expression vectors for the heterologous genes (astA, astB, and astC). A common approach is to use shuttle vectors that can replicate in both E. coli (for cloning) and S. cerevisiae (for expression).

Workflow for Strain Construction

Strain_Construction_Workflow cluster_gene_prep Gene Preparation cluster_vector_construction Vector Construction cluster_verification Verification Gene_Synthesis Codon-optimize and synthesize astA, astB, astC genes PCR_Amplification PCR amplify genes with homology arms for vector Gene_Synthesis->PCR_Amplification Yeast_Transformation Co-transform linearized vector(s) and PCR products into S. cerevisiae PCR_Amplification->Yeast_Transformation Vector_Linearization Linearize yeast expression vector(s) Vector_Linearization->Yeast_Transformation Colony_Selection Select transformants on appropriate dropout media Yeast_Transformation->Colony_Selection Colony_PCR Verify correct gene integration by colony PCR Colony_Selection->Colony_PCR Sequence_Verification Sequence verify integrated cassettes Colony_PCR->Sequence_Verification

Caption: Experimental workflow for constructing an this compound-producing yeast strain.

Materials:

  • Codon-optimized synthetic DNA for astA, astB, and astC.

  • High-fidelity DNA polymerase for PCR.

  • Yeast expression vectors (e.g., pRS series or pESC series).

  • Restriction enzymes for vector linearization.

  • S. cerevisiae host strain (e.g., CEN.PK or BY4741).

  • Reagents for Lithium Acetate transformation (see Protocol 4.2).

  • Appropriate synthetic complete (SC) drop-out media for selection.

Procedure:

  • Gene Amplification: Amplify the codon-optimized astA, astB, and astC genes using PCR. Design primers to add 40-50 bp of homology to the desired integration site in the yeast expression vector(s).

  • Vector Linearization: Linearize the yeast expression vector(s) at the cloning site using appropriate restriction enzymes.

  • Yeast Transformation: Transform the S. cerevisiae host strain with the linearized vector(s) and the corresponding PCR-amplified gene fragments using the Lithium Acetate method (see Protocol 4.2). Homologous recombination in yeast will assemble the expression cassettes.

  • Selection of Transformants: Plate the transformed cells onto SC drop-out medium lacking the appropriate nutrient corresponding to the auxotrophic marker on the expression vector.

  • Verification:

    • Perform colony PCR on the resulting transformants to verify the correct integration of the gene cassettes.

    • For critical strains, isolate the genomic DNA and sequence the integrated cassettes to confirm the absence of mutations.

Protocol: High-Efficiency Yeast Transformation (Lithium Acetate Method)

This protocol is a standard and reliable method for introducing DNA into S. cerevisiae.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • 10x TE buffer (100 mM Tris-HCl, 10 mM EDTA, pH 7.5).

  • 10x LiOAc (1 M Lithium Acetate).

  • PEG solution (40% w/v PEG 3350 in 1x TE/1x LiOAc).

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled for 5 min and snap-cooled on ice immediately before use.

  • Sterile water.

Procedure:

  • Prepare Competent Cells:

    • Inoculate 5-10 mL of YPD with a single colony of the desired S. cerevisiae strain and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

    • Resuspend the cells in 1 mL of 1x TE/1x LiOAc solution. The cells are now competent.

  • Transformation:

    • In a microfuge tube, mix:

      • 100 µL of competent cells.

      • 240 µL of PEG solution.

      • 36 µL of 10x LiOAc.

      • 10 µL of single-stranded carrier DNA (10 mg/mL).

      • 1-5 µg of plasmid DNA and/or PCR product in a volume of up to 24 µL.

    • Vortex vigorously for 1 minute.

    • Incubate at 30°C for 30 minutes with shaking.

    • Heat shock at 42°C for 15-20 minutes.

  • Plating:

    • Pellet the cells by centrifugation at 8000 x g for 1 minute.

    • Remove the supernatant and resuspend the cell pellet in 200 µL of sterile water.

    • Plate the cell suspension onto the appropriate SC drop-out plates.

    • Incubate at 30°C for 2-4 days until colonies appear.

Protocol: Shake-Flask Fermentation for this compound Production

This protocol provides a general procedure for small-scale production of this compound in shake flasks. Optimization of media components, temperature, and pH may be required for specific strains.

Materials:

  • Synthetic defined (SD) medium with appropriate amino acid drop-out mix.

  • Glucose (or galactose for inducible promoters) as a carbon source.

  • Baffled shake flasks.

Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5-10 mL of selective SD medium.

    • Grow overnight at 30°C with shaking at 200-250 rpm.

  • Production Culture:

    • Inoculate 50 mL of production medium in a 250 mL baffled shake flask with the seed culture to a starting OD600 of ~0.1.

    • The production medium should be a rich defined medium to support high-density growth.

    • If using an inducible promoter system (e.g., GAL1), grow the cells initially in a medium with a non-repressing carbon source like raffinose, and then add galactose to induce gene expression during the mid-log phase of growth.

  • Incubation:

    • Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours.

  • Sampling and Harvesting:

    • Take samples periodically to monitor cell growth (OD600) and product formation.

    • At the end of the fermentation, harvest the culture broth by centrifugation to separate the cells from the supernatant. This compound is typically secreted into the medium.

Protocol: Extraction and Quantification of this compound

This protocol describes the extraction of this compound from the fermentation broth and its quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Rotary evaporator or nitrogen stream for solvent evaporation.

  • Methanol (HPLC grade).

  • Formic acid (LC-MS grade).

  • HPLC-MS system equipped with a C18 column.

Procedure:

  • Extraction:

    • To 10 mL of the fermentation supernatant, add an equal volume of ethyl acetate.

    • Vortex vigorously for 2 minutes to extract the organic compounds.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate to maximize recovery.

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Sample Concentration:

    • Evaporate the dried ethyl acetate extract to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Re-dissolve the dried residue in a known volume (e.g., 1 mL) of methanol for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the starting conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Operate in negative ion mode and monitor for the deprotonated molecular ion of this compound ([M-H]⁻). Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for accurate quantification against a standard curve prepared with pure this compound.

Conclusion and Future Perspectives

The synthesis of this compound in Saccharomyces cerevisiae represents a promising avenue for the sustainable production of this novel herbicide. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to establish and optimize this compound production in the lab. Future work will likely focus on further metabolic engineering of the host strain, including balancing cofactor regeneration and improving the expression and activity of the heterologous enzymes. Additionally, the development of high-throughput screening methods will be crucial for rapidly identifying superior producer strains. The transition from shake-flask to fed-batch fermentation processes will be a key step in scaling up production to industrially relevant levels.

References

Application Notes and Protocols for the Quantification of Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a sesquiterpenoid initially isolated from Aspergillus terreus, has garnered significant interest due to its herbicidal properties.[1][2] It acts as a potent inhibitor of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants.[1] This unique mode of action makes it a promising candidate for the development of novel herbicides.[1] Furthermore, its production through fermentation in microorganisms like Yarrowia lipolytica and Saccharomyces cerevisiae is an active area of research.[3][4] Accurate and robust analytical methods are therefore crucial for the quantification of this compound in various matrices, including fermentation broths and biological extracts, to support research, development, and quality control activities.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

PropertyValueReference
CAS Number67309-95-9[1][2][5][6][7]
Molecular FormulaC₁₅H₂₂O₄[2][5][6][7]
Molecular Weight266.33 g/mol [2][5][6]
AppearanceSolid[2][5]
SolubilitySoluble in DMSO and Methanol[2]
Storage Temperature-20°C[2][5]

I. Sample Preparation from Fermentation Broth

Accurate quantification of this compound begins with efficient extraction from the sample matrix. The following protocols are adapted from methods used for extracting secondary metabolites from fungal and yeast cultures.[3][8][9]

Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate (EtOAc)

This protocol is suitable for the extraction of this compound from the entire fermentation culture (cells and supernatant).

Materials:

  • Fermentation broth

  • Ethyl acetate (EtOAc), HPLC grade

  • Acetone, HPLC grade

  • Glass beads

  • Vortex mixer

  • Centrifuge

  • Speed vac or rotary evaporator

  • Methanol:Acetonitrile:Water (40:40:20, v/v/v) reconstitution solvent

Procedure:

  • Transfer 2 mL of the fermentation culture to a centrifuge tube.

  • Add an equal volume of a 1:3 acetone:EtOAc solution and a small scoop of glass beads.

  • Vortex the mixture vigorously for 20 minutes to ensure cell lysis and complete extraction.[3]

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Carefully collect the upper organic phase (EtOAc layer) and transfer it to a new tube.

  • Evaporate the organic solvent to dryness using a speed vac or rotary evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the reconstitution solvent (40:40:20 MeOH:ACN:Water).[3]

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Protocol 2: Methanol-Based Extraction from Cell Pellet and Supernatant

This protocol allows for the separate or combined analysis of intracellular and extracellular this compound.

Materials:

  • Fermentation broth

  • Nylon filter (0.45 µm) and vacuum filtration apparatus

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Centrifuge

  • Extraction solvent (e.g., 40:40:20 MeOH:ACN:Water)

  • -80°C freezer for storage

Procedure:

  • Measure the optical density (OD) of the fermentation culture.

  • Filter a known volume (e.g., 2 mL) of the culture through a nylon filter using a vacuum flask to separate the cells from the supernatant.[3]

  • The filtered supernatant can be collected and analyzed separately if desired.

  • Wash the cell pellet on the filter with deionized water to remove residual media components.

  • Transfer the cell pellet to a microcentrifuge tube.

  • Add a defined volume (e.g., 1 mL) of cold extraction solvent to the cell pellet.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour to facilitate cell lysis and metabolite extraction.

  • Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted this compound to a clean vial for analysis.[3]

  • Store the extract at -80°C until LC-MS analysis.[3]

II. Analytical Methods for Quantification

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound, particularly at concentrations in the mg/L range.[1] this compound has a UV absorbance maximum at approximately 248 nm, though detection at 210 nm has also been reported to be effective.[1][10][11]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 (e.g., ZORBAX Eclipse XDB, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.2% Acetic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program 10% B to 90% B over 25 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 210 nm or 248 nm
Reference Standard This compound (CAS 67309-95-9)

Method Validation Parameters (Representative Data for Sesquiterpenoids):

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (%RSD) < 3%
Accuracy (Recovery %) 98 - 102%

Note: The above validation parameters are based on similar compounds and should be established specifically for this compound in your laboratory.[10][11]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for detecting low concentrations of this compound and for analysis in complex matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UHPLC system (e.g., Agilent 1200 Series, Waters Acquity)
Column Reversed-phase C18 (e.g., ZORBAX Eclipse XDB, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Program Optimized for separation from matrix components (e.g., 5% B to 95% B over 10 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6400 Series, Sciex QTRAP)
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Ionization Mode To be optimized; negative mode may be preferable for carboxylic acids.
MRM Transitions Precursor Ion (Q1): [M-H]⁻ = 265.15
Product Ions (Q3): To be determined by infusion of a standard.
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V

Quantitative Data Summary (Hypothetical for this compound):

ParameterExpected Performance
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 90 - 110%

III. Diagrams and Workflows

Experimental Workflow for Sample Preparation and Analysis

Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification FermentationBroth Fermentation Broth Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) FermentationBroth->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Sample Filtration (0.22 µm) Reconstitution->Filtration HPLC_LCMS HPLC-UV or LC-MS/MS Filtration->HPLC_LCMS Inject DataAcquisition Data Acquisition HPLC_LCMS->DataAcquisition DataProcessing Data Processing and Quantification DataAcquisition->DataProcessing FinalResult Final Concentration (mg/L or ng/mL) DataProcessing->FinalResult

Caption: Workflow for this compound extraction and analysis.

Logical Relationship for Method Selection

Method Selection Logic Concentration Expected Analyte Concentration HighConc High (> 1 µg/mL) Concentration->HighConc LowConc Low (< 1 µg/mL) Concentration->LowConc Matrix Sample Matrix Complexity SimpleMatrix Simple Matrix->SimpleMatrix ComplexMatrix Complex Matrix->ComplexMatrix HPLC Use HPLC-UV HighConc->HPLC And Simple Matrix LCMS Use LC-MS/MS LowConc->LCMS Or Complex Matrix ComplexMatrix->LCMS

Caption: Decision tree for analytical method selection.

References

Designing Aspterric Acid Resistance in Transgenic Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a natural sesquiterpenoid produced by the fungus Aspergillus terreus, has been identified as a potent herbicide with a novel mode of action.[1][2] It targets and inhibits the enzyme dihydroxyacid dehydratase (DHAD), a crucial component of the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][2][3] This pathway is essential for plant survival but is absent in animals, making DHAD an attractive target for developing selective herbicides.[1][4] The emergence of weed resistance to existing herbicides necessitates the development of new herbicidal compounds and corresponding resistance strategies in crops. This document provides detailed application notes and protocols for designing and generating transgenic plants resistant to this compound by leveraging a naturally occurring resistance gene.

Principle of Resistance

The strategy for engineering this compound resistance is based on the introduction of a gene that encodes a resistant form of the target enzyme, DHAD. The producing organism, Aspergillus terreus, possesses a self-resistance gene, astD, which codes for a DHAD enzyme (AstD) that is insensitive to this compound.[1][3] By transforming plants with the astD gene, it is possible to confer a high level of resistance to the herbicide.[1][2][3] Transgenic plants expressing astD can thrive even when treated with concentrations of this compound that are lethal to non-transgenic plants.[3][5]

Data Presentation

Table 1: In Vitro Inhibition of Dihydroxyacid Dehydratase (DHAD) by this compound
Enzyme SourceEnzyme TypeIC50 (µM)Reference
Saccharomyces cerevisiaeSensitive (fDHAD)2[6]
Aspergillus terreusResistant (AstD)200[6]
Aspergillus terreusResistant (AteDHAD)0.31[7]
Arabidopsis thalianaSensitive (AthDHAD)0.5[7]
Table 2: Performance of Transgenic Arabidopsis thaliana Expressing astD under this compound Treatment
Plant LineTreatmentPlant Height (cm, mean ± s.d.)Fresh Weight (% of untreated control)PhenotypeReference
Wild Type (Control)No this compound2.5 ± 0.3100%Healthy[5]
Wild Type (Control)250 µM this compound Spray0.5 ± 0.1~20%Severe growth inhibition, chlorosis[5]
Transgenic (astD)No this compound2.6 ± 0.2100%Healthy[5]
Transgenic (astD)250 µM this compound Spray2.4 ± 0.3~95%No significant growth inhibition[5]
Wild Type (Control)100 µM this compound in mediaN/ASignificantly reducedStunted growth, chlorosis[3]
Transgenic (astD)100 µM this compound in mediaN/ANot significantly reducedHealthy growth[3]

Signaling Pathways and Experimental Workflows

Aspterric_Acid_Action_and_Resistance cluster_plant_cell Plant Cell cluster_bcaa_pathway BCAA Biosynthesis Pathway cluster_transgene Transgenic Resistance Pyruvate Pyruvate DHAD_precursor 2,3-dihydroxy- isovalerate Pyruvate->DHAD_precursor Multiple Steps DHAD_plant Plant DHAD (Sensitive) DHAD_precursor->DHAD_plant AstD_protein AstD Protein (Resistant DHAD) DHAD_precursor->AstD_protein BCAA Branched-Chain Amino Acids DHAD_plant->BCAA Catalyzes Plant_Growth Plant Growth & Survival BCAA->Plant_Growth Essential for Aspterric_Acid This compound Aspterric_Acid->DHAD_plant Inhibits astD_gene astD Transgene astD_gene->AstD_protein Expresses AstD_protein->BCAA Catalyzes (uninhibited) Aspterric_Acid_Spray This compound Application Aspterric_Acid_Spray->Aspterric_Acid

Caption: Mechanism of this compound action and transgenic resistance.

Transgenic_Plant_Workflow cluster_vector_construction Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis of Transgenic Plants astD_isolation 1. Isolate astD gene from Aspergillus terreus ligation 3. Ligate astD into vector (with plant promoter, e.g., CaMV 35S) astD_isolation->ligation vector_prep 2. Prepare binary vector (e.g., pCAMBIA) vector_prep->ligation agro_transformation 4. Transform Agrobacterium with the binary vector ligation->agro_transformation plant_infection 5. Infect plant explants or flowers (e.g., Arabidopsis floral dip) agro_transformation->plant_infection selection 6. Select transformed cells/seeds on selective medium plant_infection->selection regeneration 7. Regenerate whole plants (T0) selection->regeneration molecular_analysis 8. Molecular Analysis (PCR, Southern, Western) regeneration->molecular_analysis resistance_assay 9. Herbicide Resistance Assay molecular_analysis->resistance_assay progeny_analysis 10. Analyze progeny (T1, T2) for stable inheritance resistance_assay->progeny_analysis

Caption: Workflow for generating this compound-resistant transgenic plants.

Experimental Protocols

Protocol 1: Construction of a Binary Vector for astD Expression

This protocol describes the cloning of the astD gene into a binary vector suitable for Agrobacterium-mediated plant transformation.

1. Materials:

  • Aspergillus terreus genomic DNA

  • High-fidelity DNA polymerase

  • Primers for astD amplification (with restriction sites)

  • Binary vector (e.g., pCAMBIA series)

  • Restriction enzymes (corresponding to primer sites)

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH5α)

  • LB medium and appropriate antibiotics

2. Procedure:

  • Primer Design: Design primers to amplify the full coding sequence of the astD gene (GenBank accession can be found through UniProt: Q0CPG9) from A. terreus gDNA.[7] Add unique restriction sites (e.g., BamHI and HindIII) to the 5' ends of the forward and reverse primers, respectively, for directional cloning.

  • PCR Amplification: Perform PCR using high-fidelity polymerase to amplify the astD gene.

  • Purification: Purify the PCR product and the binary vector from an agarose gel.

  • Restriction Digest: Digest both the purified PCR product and the binary vector with the selected restriction enzymes (e.g., BamHI and HindIII).

  • Ligation: Ligate the digested astD fragment into the linearized binary vector using T4 DNA Ligase. The astD gene should be inserted downstream of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Transformation of E. coli: Transform competent E. coli cells with the ligation mixture and select for transformed colonies on LB agar plates containing the appropriate antibiotic for the binary vector.

  • Verification: Confirm the presence and correct orientation of the astD insert in positive colonies by colony PCR, restriction digest analysis, and Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)

This is a simplified and effective method for transforming Arabidopsis.[8][9]

1. Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying the astD binary vector

  • Arabidopsis thaliana plants at the flowering stage

  • YEP or LB medium with appropriate antibiotics

  • 5% (w/v) sucrose solution

  • Surfactant Silwet L-77

  • Selection plates (e.g., MS medium with an appropriate selective agent like kanamycin or hygromycin)

2. Procedure:

  • Prepare Agrobacterium Culture: Inoculate a single colony of Agrobacterium carrying the astD construct into liquid LB medium with antibiotics and grow overnight at 28°C. The following day, inoculate a larger culture and grow until it reaches an OD600 of ~1.5-2.0.[1]

  • Prepare Infiltration Medium: Pellet the Agrobacterium cells by centrifugation and resuspend in a 5% sucrose solution to an OD600 of ~0.8.[1][9] Just before dipping, add Silwet L-77 to a final concentration of 0.02-0.05%.[1][8]

  • Floral Dip: Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds, ensuring all floral buds are coated.[8][9]

  • Co-cultivation: Place the dipped plants in a tray, lay them on their side, and cover with a plastic dome to maintain high humidity for 16-24 hours.[1][9]

  • Plant Growth and Seed Harvest: Return the plants to upright growth conditions and allow them to mature and set seed.

  • Selection of Transgenics: Harvest the T1 seeds and sterilize them. Plate the sterilized seeds on MS medium containing the appropriate selection agent to identify transformants.

  • Transplant and Grow: Transfer resistant seedlings to soil and grow to maturity to obtain T2 seeds.

Protocol 3: Molecular Analysis of Transgenic Plants

1. PCR Analysis for Transgene Presence:

  • Extract genomic DNA from the leaves of putative transgenic plants.

  • Perform PCR using primers specific to the astD gene.

  • Include positive (the binary vector) and negative (wild-type plant DNA) controls.

  • Analyze PCR products on an agarose gel.

2. Southern Blot for Transgene Copy Number:

  • Digest 10-15 µg of genomic DNA from PCR-positive plants and a wild-type control with a restriction enzyme that cuts once within the T-DNA region.[1][9][10]

  • Separate the digested DNA on an agarose gel and transfer to a nylon membrane.[9]

  • Prepare a labeled DNA probe specific to a part of the astD gene.

  • Hybridize the probe to the membrane and detect the signal.

  • The number of hybridizing bands generally corresponds to the number of transgene insertion sites in the genome.[1]

3. Western Blot for AstD Protein Expression:

  • Extract total protein from the leaves of transgenic and wild-type plants.[8][11]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][12]

  • Block the membrane to prevent non-specific antibody binding.[12]

  • Incubate the membrane with a primary antibody specific to the AstD protein.

  • Wash the membrane and incubate with a suitable enzyme-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent or colorimetric substrate.[12] The presence of a band of the expected size for AstD in transgenic lines but not in the wild-type confirms protein expression.[5][13]

Protocol 4: Herbicide Resistance Assay

1. Seedling Assay on Plates:

  • Sterilize seeds from T2 generation transgenic lines and wild-type plants.

  • Plate the seeds on MS medium and on MS medium supplemented with various concentrations of this compound (e.g., 0, 50, 100, 200 µM).

  • Germinate and grow the seedlings under controlled conditions.

  • After 2-3 weeks, assess phenotypes (e.g., germination rate, root length, fresh weight, chlorophyll content).

2. Whole Plant Spray Assay:

  • Grow T2 transgenic and wild-type plants in soil to the 3-4 leaf stage.

  • Prepare a spray solution of this compound (e.g., 250 µM) with a surfactant.[5]

  • Spray the plants evenly with the herbicide solution. A control group should be sprayed with a solution lacking this compound.[5]

  • Observe the plants over 1-2 weeks, documenting any signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and survival rates.[5]

Conclusion

The introduction of the astD gene from Aspergillus terreus is a highly effective strategy for engineering resistance to the novel herbicide this compound in plants. The protocols outlined in this document provide a comprehensive guide for researchers to develop and analyze this compound-resistant transgenic crops. This approach not only offers a potential solution to combat herbicide-resistant weeds but also serves as a valuable tool for studying gene function and metabolic pathways in plants. The successful implementation of this technology can contribute significantly to sustainable agriculture and the development of new weed management systems.

References

Application of Aspterric Acid as a Pre-emergence Herbicide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the use of Aspterric acid as a pre-emergence herbicide. This compound, a natural sesquiterpenoid, presents a promising avenue for weed management through a novel mode of action.

This compound functions as a potent inhibitor of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants[1]. This pathway is essential for plant growth and is absent in animals, making it an attractive target for selective herbicides[1]. As a pre-emergence herbicide, this compound has demonstrated significant potential by inhibiting the germination and early growth of various weed species[2][3].

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt the synthesis of essential amino acids—valine, leucine, and isoleucine. By inhibiting DHAD, this compound effectively blocks the BCAA pathway, leading to a deficiency in these vital amino acids and ultimately causing plant death.

DOT Diagram: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Inhibition by this compound

BCAA_pathway cluster_pathway BCAA Biosynthesis Pathway cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine Threonine->ALS KARI Ketol-Acid Reductoisomerase (KARI) ALS->KARI DHAD Dihydroxy-Acid Dehydratase (DHAD) KARI->DHAD TA Transaminase DHAD->TA Val_Leu_Ile Valine, Leucine, Isoleucine TA->Val_Leu_Ile Aspterric_Acid This compound Aspterric_Acid->DHAD Inhibits petri_dish_bioassay start Start prepare_plates Prepare Petri Dishes (Filter Paper) start->prepare_plates prepare_solutions Prepare this compound Dilutions and Controls prepare_plates->prepare_solutions apply_solutions Apply 5 mL of Solution to Filter Paper prepare_solutions->apply_solutions place_seeds Place Weed Seeds on Filter Paper apply_solutions->place_seeds incubate Incubate in Growth Chamber (e.g., 25°C, 16/8h light/dark) place_seeds->incubate data_collection Record Germination and Measure Seedling Growth (7-14 days) incubate->data_collection analysis Calculate Inhibition Percentage data_collection->analysis end End analysis->end

Caption: Workflow for the pre-emergence Petri dish bioassay.

Protocol for Pre-emergence Pot Assay in Greenhouse

This protocol simulates a more realistic soil environment to assess the pre-emergence activity of this compound.

Materials:

  • This compound

  • Pots (e.g., 10 cm diameter)

  • Standard potting mix (e.g., sandy loam)

  • Seeds of target weed species

  • Greenhouse with controlled temperature and watering system

  • Spraying equipment (for surface application)

Procedure:

  • Fill pots with the potting mix, leaving a 2 cm headspace.

  • Sow a known number of weed seeds (e.g., 50) on the soil surface.

  • Application Methods (choose one):

    • Soil Incorporation: Prepare different concentrations of this compound in a suitable solvent. Mix the required amount of the solution thoroughly with a known volume of soil to achieve the target application rate (e.g., equivalent to 0.5, 1.0, 1.5, and 2.0 kg ha⁻¹). Use this treated soil to cover the seeds with a 1-2 cm layer.

    • Surface Application: Cover the seeds with a 1-2 cm layer of untreated soil. Prepare aqueous solutions of this compound at various concentrations. Uniformly spray the soil surface with the solutions to achieve the desired application rate. A post-emergence rate of 1.8 kg ha⁻¹ on Arabidopsis thaliana can be used as a reference for determining the concentration range.[4]

  • Include untreated control pots (sprayed with water/solvent only).

  • Water the pots gently and place them in a greenhouse under conditions suitable for the weed species.

  • Water the pots as needed, avoiding disturbance of the treated soil surface.

  • After 21-28 days, count the number of emerged seedlings and record their fresh/dry weight.

  • Calculate the percentage of emergence inhibition and biomass reduction compared to the control.

DOT Diagram: Greenhouse Pot Assay Workflow

pot_assay_workflow start Start fill_pots Fill Pots with Soil start->fill_pots sow_seeds Sow Weed Seeds fill_pots->sow_seeds application_method Apply this compound (Soil Incorporation or Surface Spray) sow_seeds->application_method soil_incorporation Mix this compound with Soil and Cover Seeds application_method->soil_incorporation Incorporation surface_spray Cover Seeds with Soil and Spray Surface application_method->surface_spray Surface Spray place_in_greenhouse Place Pots in Greenhouse soil_incorporation->place_in_greenhouse surface_spray->place_in_greenhouse watering Water Regularly place_in_greenhouse->watering data_collection Count Emerged Seedlings and Measure Biomass (21-28 days) watering->data_collection analysis Calculate Emergence Inhibition and Biomass Reduction data_collection->analysis end End analysis->end

References

Application Notes and Protocols for the Formulation of Aspterric Acid for Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Guidelines for the development of a sprayable formulation of Aspterric acid for herbicidal applications.

Introduction

This compound, a sesquiterpenoid natural product isolated from fungi such as Aspergillus terreus and Penicillium sp., has been identified as a potent herbicide with a novel mode of action.[1][2][3] It functions by inhibiting dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[3][4][5] This pathway is essential for plant growth and is absent in animals, making this compound a promising candidate for a selective herbicide.[3] This document provides detailed application notes and protocols for the formulation of this compound for spray application, intended for research and development purposes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of a stable and effective spray formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂O₄[2][6][7]
Molecular Weight 266.3 g/mol [2][6][7]
Appearance White solid[2][8]
Solubility Soluble in DMSO and methanol. Insoluble in hexane.[2][6][8][9]
Storage Stability Stable for at least 4 years when stored at -20°C.[6][8]

Formulation Development for Spray Application

The goal of formulating this compound for spray application is to create a stable, effective, and easy-to-use product. As a natural product with limited water solubility, a key challenge is to develop a formulation that allows for uniform distribution in a spray tank and effective delivery to the target plant species.

Key Formulation Components

A successful spray formulation of this compound will likely require the following components:

  • Active Ingredient (AI): this compound

  • Solvent: A solvent to dissolve the this compound. Given its solubility profile, an initial stock solution in a water-miscible organic solvent like methanol or ethanol may be necessary.

  • Adjuvants: These are critical for enhancing the performance of the herbicide.[10][11][12][13][14] They can be categorized as:

    • Activator Adjuvants: Improve the efficacy of the AI.

      • Surfactants (Wetting Agents): Reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.[12][13]

      • Penetrants (e.g., Crop Oil Concentrates, Methylated Seed Oils): Enhance the absorption of the AI through the plant cuticle.[11]

    • Utility Modifiers: Modify the physical characteristics of the spray solution.

      • Buffering Agents: To maintain the optimal pH of the spray solution for AI stability and efficacy.

      • Antifoam Agents: To prevent foaming in the spray tank.

      • Drift Control Agents: To reduce the drift of fine spray droplets to non-target areas.

The logical relationship between these components is illustrated in the diagram below.

G cluster_formulation Spray Formulation Components cluster_adjuvants Adjuvant System Active Ingredient Active Ingredient Solvent System Solvent System Active Ingredient->Solvent System dissolves in Adjuvant System Adjuvant System Solvent System->Adjuvant System is mixed with Spray Solution Spray Solution Adjuvant System->Spray Solution Activator Adjuvants Activator Adjuvants Surfactants Surfactants Activator Adjuvants->Surfactants Penetrants Penetrants Activator Adjuvants->Penetrants Utility Modifiers Utility Modifiers Buffers Buffers Utility Modifiers->Buffers Antifoam Agents Antifoam Agents Utility Modifiers->Antifoam Agents

Diagram 1: Key components of a spray formulation.

Experimental Protocols

The following protocols provide a general framework for the formulation and testing of this compound for spray application. Researchers should adapt these protocols based on their specific equipment and experimental objectives.

Protocol for Preparation of a Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound (purity >95%)

    • Methanol (analytical grade)

    • Volumetric flask

    • Analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Transfer the this compound to a volumetric flask.

    • Add a small amount of methanol to dissolve the solid.

    • Use a magnetic stirrer to ensure complete dissolution.

    • Once dissolved, add methanol to the final volume and mix thoroughly.

    • Store the stock solution in a tightly sealed, amber glass bottle at -20°C.

Protocol for Preparation of a Spray Solution (Tank Mix)
  • Objective: To prepare a diluted, ready-to-use spray solution of this compound with appropriate adjuvants.

  • Materials:

    • This compound stock solution

    • Distilled water

    • Selected adjuvants (e.g., non-ionic surfactant, crop oil concentrate)

    • Graduated cylinders

    • Beaker or spray tank

  • Procedure:

    • Fill the beaker or spray tank with half of the required volume of distilled water.

    • While stirring, add the required volume of the this compound stock solution.

    • Add the recommended amount of each adjuvant to the tank, following the manufacturer's instructions. It is common practice to add adjuvants in a specific order (e.g., buffering agents first, then the AI, followed by surfactants).

    • Add the remaining volume of distilled water and continue to stir until the solution is homogeneous.

    • Measure the pH of the final solution and adjust if necessary using a suitable buffering agent.

    • Use the spray solution immediately after preparation for best results.

Protocol for Physicochemical Characterization of the Spray Solution
  • Objective: To assess the quality and stability of the prepared spray solution.

  • Parameters to be tested:

    • Appearance: Visual inspection for any precipitation or phase separation.

    • pH: Measurement using a calibrated pH meter.

    • Stability: Monitor the appearance and pH of the solution over time (e.g., 0, 2, 4, 8, and 24 hours) at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Active Ingredient Concentration: Use an analytical method such as HPLC-UV to determine the concentration of this compound in the solution at different time points to assess its chemical stability.

Protocol for Analytical Quantification of this compound by HPLC-UV
  • Objective: To quantify the concentration of this compound in solutions.

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for best peak shape and separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for lambda max).

    • Column Temperature: 25°C.

  • Procedure:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the test samples (appropriately diluted if necessary).

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol for Greenhouse Efficacy Testing
  • Objective: To evaluate the herbicidal efficacy of the this compound spray formulation on target weed species.

  • Materials:

    • Target weed species (e.g., Arabidopsis thaliana, or a relevant agricultural weed) grown in pots under controlled greenhouse conditions.

    • This compound spray solution at various concentrations.

    • Control solutions (e.g., water with adjuvants but no AI, a commercial herbicide).

    • Calibrated spray chamber or handheld sprayer.

  • Procedure:

    • Grow the target plants to a specific growth stage (e.g., 2-4 true leaves).

    • Randomly assign plants to different treatment groups.

    • Spray the plants with the respective solutions until uniform coverage is achieved.

    • Return the plants to the greenhouse and monitor their growth over time (e.g., 7, 14, and 21 days after treatment).

    • Assess herbicidal efficacy by measuring parameters such as:

      • Visual injury rating (on a scale of 0-100%).

      • Plant height.

      • Fresh and dry biomass.

    • Analyze the data statistically to determine the dose-response relationship.

The overall workflow for formulation development and testing is depicted in the following diagram.

G Start Start Define Objectives Define Objectives Start->Define Objectives Literature Review Literature Review Define Objectives->Literature Review Select Formulation Components Select Formulation Components Literature Review->Select Formulation Components Prepare Test Formulations Prepare Test Formulations Select Formulation Components->Prepare Test Formulations Physicochemical Characterization Physicochemical Characterization Prepare Test Formulations->Physicochemical Characterization Stability Testing Stability Testing Physicochemical Characterization->Stability Testing Greenhouse Efficacy Testing Greenhouse Efficacy Testing Stability Testing->Greenhouse Efficacy Testing Data Analysis Data Analysis Greenhouse Efficacy Testing->Data Analysis Optimization Optimization Data Analysis->Optimization Optimization->Prepare Test Formulations Refine Final Formulation Final Formulation Optimization->Final Formulation Accept

Diagram 2: Experimental workflow for formulation development.

Mechanism of Action: Inhibition of the BCAA Pathway

This compound's herbicidal activity stems from its inhibition of dihydroxy-acid dehydratase (DHAD), an enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[3][5] This pathway is crucial for protein synthesis and overall plant development. The diagram below illustrates the BCAA pathway and the point of inhibition by this compound.

G cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine Threonine->ALS KARI Ketol-Acid Reductoisomerase (KARI) ALS->KARI DHAD Dihydroxy-Acid Dehydratase (DHAD) KARI->DHAD TA Transaminase (TA) DHAD->TA Valine Valine TA->Valine Leucine Leucine TA->Leucine Isoleucine Isoleucine TA->Isoleucine This compound This compound This compound->DHAD Inhibits

References

Application Notes and Protocols for in vitro DHAD Inhibition by Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to evaluate the inhibitory effect of Aspterric acid on Dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway. The BCAA pathway is essential for the growth of plants, fungi, and bacteria, but is not present in mammals, making DHAD an attractive target for the development of new herbicides and antimicrobial agents.[1][2][3] this compound, a fungal sesquiterpenoid, has been identified as a potent, sub-micromolar inhibitor of DHAD.[1][4]

Data Presentation: Inhibition of DHAD by this compound

The inhibitory activity of this compound against DHAD from various organisms has been quantified, demonstrating its potential as a broad-spectrum inhibitor. The following table summarizes the key quantitative data for this compound's inhibition of DHAD.

EnzymeOrganismAssay TypeIC50 (µM)Ki (µM)Notes
fDHAD (AteDHAD)Aspergillus terreusBiochemical Assay0.31[1][5]-Fungal housekeeping DHAD.
pDHAD (AthDHAD)Arabidopsis thalianaBiochemical Assay0.50[1][5]0.30[1]Plant DHAD; this compound acts as a competitive inhibitor.[1]
AstDAspergillus terreusBiochemical Assay200[1]-Self-resistance DHAD homolog from the this compound biosynthetic gene cluster, showing significantly lower sensitivity.[1]
SaDHADStaphylococcus aureusDNPH Assay-51.6[6]Bacterial DHAD from a human pathogen.
CjDHADCampylobacter jejuniDNPH Assay-35.1[6]Bacterial DHAD from a human pathogen.

Experimental Protocols

Two primary methods for assaying DHAD activity and its inhibition by this compound are described in the literature: a colorimetric assay using 2,4-dinitrophenylhydrazine (DNPH) and a chromatography-based HPLC assay.

Protocol 1: Colorimetric DHAD Inhibition Assay (DNPH Method)

This protocol is adapted from the methodology used for evaluating DHAD inhibition from bacterial sources.[6]

1. Principle: Dihydroxyacid dehydratase catalyzes the conversion of a 2,3-dihydroxyacid substrate (e.g., 2,3-dihydroxyisovalerate, DHIV) to a 2-ketoacid product.[7] The 2-ketoacid product reacts with DNPH to form a colored hydrazone, which can be quantified spectrophotometrically. The presence of an inhibitor, such as this compound, will result in a decreased rate of product formation and thus a lower absorbance reading.

2. Reagents and Materials:

  • Purified DHAD enzyme (e.g., SaDHAD, CjDHAD)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Substrate: 2,3-dihydroxyisovalerate (DHIV)

  • Buffer: 50 mM Tris-HCl, pH 8.5

  • Cofactor: 5 mM MgCl₂

  • DNPH reagent (2,4-dinitrophenylhydrazine in HCl)

  • 96-well microplate

  • Microplate reader

3. Assay Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and 5 mM MgCl₂.

  • Add the purified DHAD enzyme to the reaction mixture to a final concentration of 100-600 nM, depending on the specific activity of the enzyme preparation.[6]

  • Add varying concentrations of this compound to the wells of the microplate (e.g., 0 to 600 µM).[6] A solvent control (e.g., DMSO) should be included.

  • To initiate the reaction, add the substrate, 5 mM DHIV, to each well.[6] Note: For competitive inhibitors like this compound, no pre-incubation of the enzyme with the inhibitor is typically required.[6]

  • Incubate the reaction at a controlled temperature (e.g., 28°C or 37°C) for a fixed period (e.g., 20-30 minutes).

  • Stop the reaction by adding the DNPH reagent.

  • Allow the color to develop, and then measure the absorbance at the appropriate wavelength for the hydrazone product.

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: HPLC-Based DHAD Inhibition Assay

This protocol is based on the methodology described for the in vitro bioactivity assays of Arabidopsis thaliana DHAD (AthDHAD).[8]

1. Principle: This method directly measures the formation of the 2-ketoacid product using High-Performance Liquid Chromatography (HPLC). The product is first derivatized with phenylhydrazine to enhance its detection by UV absorbance.

2. Reagents and Materials:

  • Purified DHAD enzyme (e.g., AthDHAD)

  • This compound stock solution

  • Substrate: 2,3-dihydroxy-3-methylbutanoate or 2,3-dihydroxy-3-methylpentanoate

  • Reaction Buffer

  • Acetonitrile

  • 100 mM Phenylhydrazine solution

  • HPLC system with a UV detector

3. Assay Procedure:

  • Set up the enzymatic reaction with the purified DHAD enzyme and varying concentrations of this compound in the reaction buffer.

  • Initiate the reaction by adding the dihydroxyacid substrate.

  • Incubate the reaction mixture for 20 minutes at 28°C.[8]

  • Stop the reaction by adding an equal volume of acetonitrile.[8]

  • Add approximately 0.04 volumes of 100 mM phenylhydrazine to derivatize the 2-ketoacid product.[8]

  • Incubate at room temperature for 30 minutes to allow for complete derivatization.[8]

  • Inject 10 µl of the reaction mixture into the HPLC system.[8]

  • Quantify the amount of the derivatized product by measuring the area under the peak at a UV wavelength of 341 nm.[8]

  • Calculate the percentage of inhibition and determine the IC50 and/or Ki values as described in Protocol 1. To determine the Ki for a competitive inhibitor, the assay should be performed at multiple substrate and inhibitor concentrations to generate data for a Lineweaver-Burk or Dixon plot.

Visualizations

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The following diagram illustrates the position of Dihydroxyacid dehydratase (DHAD) in the BCAA biosynthesis pathway, the target of this compound.

BCAA_Pathway cluster_val_leu Valine & Leucine Pathway cluster_iso Isoleucine Pathway Pyruvate Pyruvate ALS_val Acetolactate Synthase (ALS) Pyruvate->ALS_val Acetolactate α-Acetolactate ALS_val->Acetolactate KARI_val Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI_val DHIV 2,3-Dihydroxy- isovalerate (DHIV) KARI_val->DHIV DHAD_val Dihydroxyacid Dehydratase (DHAD) DHIV->DHAD_val KIV α-Ketoisovalerate DHAD_val->KIV Valine Valine KIV->Valine Leucine Leucine KIV->Leucine ...multiple steps Threonine Threonine TD Threonine Deaminase Threonine->TD AKB α-Ketobutyrate TD->AKB ALS_iso Acetolactate Synthase (ALS) AKB->ALS_iso AHB α-Aceto-α- hydroxybutyrate ALS_iso->AHB KARI_iso Ketol-Acid Reductoisomerase (KARI) AHB->KARI_iso DHMB 2,3-Dihydroxy-3- methylvalerate KARI_iso->DHMB DHAD_iso Dihydroxyacid Dehydratase (DHAD) DHMB->DHAD_iso KMB α-Keto-β- methylvalerate DHAD_iso->KMB Isoleucine Isoleucine KMB->Isoleucine Pyruvate_iso Pyruvate Pyruvate_iso->ALS_iso Inhibitor This compound Inhibitor->DHAD_val Inhibitor->DHAD_iso

Caption: BCAA biosynthesis pathway showing DHAD as the target of this compound.

Experimental Workflow for in vitro DHAD Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of this compound on DHAD activity.

DHAD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Purified DHAD Enzyme mix Combine Enzyme, Buffer, Cofactor, and this compound in Microplate Wells prep_enzyme->mix prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->mix prep_reagents Prepare Buffer, Substrate (DHIV), & Cofactor (Mg²⁺) prep_reagents->mix initiate Initiate Reaction with Substrate (DHIV) mix->initiate incubate Incubate at Controlled Temperature (e.g., 28°C) initiate->incubate stop Stop Reaction (e.g., with Acetonitrile or DNPH) incubate->stop detect Measure Product Formation (Spectrophotometry or HPLC) stop->detect calculate Calculate % Inhibition vs. Control detect->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 / Ki Values plot->determine

Caption: General workflow for the in vitro DHAD inhibition assay.

References

Application Notes and Protocols for Plant Growth Inhibition Assays Using Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a natural sesquiterpenoid isolated from the fungus Aspergillus terreus, has been identified as a potent inhibitor of plant growth.[1] Its specific mode of action targets a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, an essential pathway for plant survival that is absent in animals.[2][3] This specificity makes this compound a promising candidate for the development of novel herbicides. These application notes provide detailed protocols for conducting plant growth inhibition assays with this compound, summarize available quantitative data, and illustrate its mechanism of action.

Mechanism of Action

This compound functions by inhibiting the enzyme dihydroxy-acid dehydratase (DHAD).[2][3] DHAD catalyzes a crucial step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine. By competitively inhibiting DHAD, this compound disrupts the BCAA pathway, leading to a deficiency in these vital amino acids and ultimately causing plant growth inhibition and death.[2] The existence of a resistance gene, astD, which encodes a DHAD enzyme insensitive to this compound, further validates DHAD as the specific target.[4]

Signaling Pathway of this compound Inhibition

Aspterric_Acid_Pathway cluster_BCAA Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway cluster_Outcome Outcome Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Growth_Inhibition Plant Growth Inhibition alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS KARI Ketol-Acid Reductoisomerase (KARI) ALS->KARI Acetohydroxy acids DHAD Dihydroxy-Acid Dehydratase (DHAD) KARI->DHAD Dihydroxy acids alpha_Keto_Acids α-Keto Acids DHAD->alpha_Keto_Acids BCAAs Valine, Leucine, Isoleucine (BCAAs) alpha_Keto_Acids->BCAAs Transamination Aspterric_Acid This compound Aspterric_Acid->Inhibition Inhibition->DHAD

Caption: Mechanism of this compound inhibiting the BCAA pathway.

Data Presentation

The inhibitory effects of this compound have been quantified through enzymatic assays and whole-plant growth inhibition studies. The following tables summarize the key findings.

Table 1: Enzymatic Inhibition of Dihydroxy-Acid Dehydratase (DHAD) by this compound

Enzyme SourceTarget EnzymeIC50 Value (µM)
Aspergillus terreusfDHAD0.31
Arabidopsis thalianapDHAD0.50

Data sourced from Yan et al., 2018.[2]

Table 2: Effective Concentrations of this compound in Plant Growth Inhibition Assays

Plant SpeciesAssay TypeConcentration (µM)Observed Effect
Arabidopsis thalianaIn-plate Assay50Potent growth inhibition
Arabidopsis thalianaIn-plate Assay100Phenotype of ten-day-old plants affected
Arabidopsis thalianaPollen Development38Inhibition of pollen development
Solanum lycopersicum (Tomato)In-plate Assay50Effective inhibition of root development and plant growth
Zea mays (Corn)In-plate Assay50Effective inhibition of root development and plant growth
Arabidopsis thalianaSpray Assay250Herbicidal activity observed
Amaranthus tricolorGermination AssayNot specifiedStrong inhibition of germination
Portulaca oleraceaGermination AssayNot specifiedStrong inhibition of germination
Bidens pilosaGermination AssayNot specifiedStrong inhibition of germination
Lolium perenneGermination AssayNot specifiedStrong inhibition of germination
Leptochloa chinensisGermination AssayNot specifiedStrong inhibition of germination

Data compiled from Yan et al., 2018, and Shimada et al., 2002.[2][5]

Experimental Protocols

The following are detailed methodologies for conducting plant growth inhibition assays with this compound.

In-Plate Growth Inhibition Assay

This protocol is suitable for observing the effects of this compound on seedling growth and root development.

Materials:

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Petri plates or tubes

  • This compound stock solution (dissolved in ethanol)

  • Ethanol (for control)

  • Seeds of target plant species (e.g., Arabidopsis thaliana, Solanum lycopersicum, Zea mays)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare MS medium (e.g., 2.16 g/L MS basal medium, 8 g/L sucrose, 8 g/L agar). Autoclave to sterilize.

  • This compound Addition: Cool the autoclaved MS medium to approximately 50-60°C. Add the this compound stock solution to achieve the desired final concentration (e.g., 50 µM). For the control plates, add an equivalent volume of ethanol.

  • Plating: Pour the medium into sterile petri plates or tubes and allow it to solidify in a laminar flow hood.

  • Seed Sterilization and Plating: Surface sterilize the seeds according to standard protocols for the specific plant species. Place the sterilized seeds on the surface of the solidified medium.

  • Incubation: Seal the plates and place them in a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 23°C).[2]

  • Data Collection: After a specified period (e.g., 2 weeks), observe and document the effects on seed germination, root length, shoot length, and overall seedling development.[2] Quantitative measurements of root and shoot length can be performed using image analysis software.

Spray Application Assay

This protocol is designed to assess the post-emergence herbicidal activity of this compound.

Materials:

  • Pots with appropriate soil mix

  • Seeds of target plant species (e.g., glufosinate-resistant Arabidopsis thaliana)

  • This compound

  • Ethanol

  • Solvent (e.g., 0.06 g/L Finale®)

  • Spray bottle

  • Growth chamber or greenhouse

Procedure:

  • Plant Growth: Sow seeds in pots and grow them under suitable conditions (e.g., long-day conditions at 23°C).[2]

  • Preparation of Spray Solution: Dissolve this compound in ethanol and then add it to the solvent to reach the desired final concentration (e.g., 250 µM).[6] Prepare a control solution with ethanol and solvent only.

  • Spray Application: Begin spraying the seedlings after germination. Apply the solution evenly to the foliage. Repeat the application at regular intervals (e.g., every two days).[2]

  • Observation and Data Collection: Monitor the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition over a period of several weeks.[6] At the end of the experiment, quantitative data such as plant height, fresh weight, and survival rate can be recorded.

Experimental Workflow Diagram

Experimental_Workflow cluster_In_Vitro In-Plate Assay cluster_In_Vivo Spray Assay A1 Prepare MS Agar with this compound A2 Sterilize & Plate Seeds A1->A2 A3 Incubate under Controlled Conditions A2->A3 A4 Measure Root/Shoot Growth A3->A4 B1 Grow Plants in Soil B2 Prepare this compound Spray Solution B1->B2 B3 Apply Spray to Seedlings B2->B3 B4 Observe & Measure Plant Health B3->B4 Start Start Start->A1 Start->B1

References

Application Notes and Protocols for Cytotoxicity Assays of Aspterric Acid on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a sesquiterpenoid of fungal origin, has been identified as a potent inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][2][3] This mechanism of action underlies its efficacy as a natural herbicide.[2] While its effects on plant cells are well-documented, the cytotoxic profile of this compound against mammalian cell lines remains largely uncharacterized in publicly available literature. Preliminary studies have suggested its evaluation against melanoma cell lines A375 and SK-MEL-1, however, quantitative data such as IC50 values from these screenings are not widely reported.

These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the cytotoxicity of this compound on various mammalian cell lines. The following sections detail standard operating procedures for common cytotoxicity assays, guidelines for data presentation, and visual representations of experimental workflows and relevant signaling pathways to facilitate further investigation into the potential therapeutic or toxicological effects of this compound.

Data Presentation

Effective evaluation of a compound's cytotoxicity relies on the clear and concise presentation of quantitative data. When conducting the assays described below, it is recommended to summarize the findings in a structured format.

Table 1: In Vitro Cytotoxicity of this compound on Mammalian Cell Lines (Example Template)

Cell LineCell TypeAssayIncubation Time (hrs)IC50 (µM)Max Inhibition (%)Notes
A375Human MelanomaMTT48Data to be determinedData to be determined
SK-MEL-1Human MelanomaLDH48Data to be determinedData to be determined
MCF-7Human Breast AdenocarcinomaNeutral Red72Data to be determinedData to be determined
HepG2Human Hepatocellular CarcinomaTrypan Blue24Data to be determinedData to be determined
BJ-1Human Foreskin Fibroblast (Normal)MTT48Data to be determinedData to be determinedNon-cancer control

Experimental Protocols

The following are detailed protocols for commonly used in vitro cytotoxicity assays suitable for assessing the effects of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

Protocol 3: Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Neutral red solution (50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add 100 µL of pre-warmed neutral red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red solution and wash the cells with PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Measurement: Measure the absorbance at 540 nm.

Protocol 4: Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well or 12-well plates

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate plates and treat with this compound for the desired duration.

  • Cell Harvesting: After treatment, detach the cells using trypsin-EDTA and resuspend them in complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 5 minutes.

  • Calculation: Calculate cell viability as (Number of viable cells / Total number of cells) x 100.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action (Optional) prep_cells Prepare Mammalian Cell Lines seed_cells Seed Cells in Microplates prep_cells->seed_cells prep_compound Prepare this compound Stock & Dilutions treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate perform_assay Perform Viability Assay (MTT, LDH, etc.) incubate->perform_assay read_plate Measure Absorbance/Fluorescence perform_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) calc_ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

General workflow for cytotoxicity assessment.
Signaling Pathways in Cell Death

While the specific signaling pathways affected by this compound in mammalian cells are yet to be elucidated, cytotoxicity often involves the induction of apoptosis. The following diagrams depict the canonical intrinsic and extrinsic apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc bcl2 Bcl-2 Family Regulation caspase8->bcl2 Crosstalk (via Bid) procaspase3 Pro-caspase-3 caspase8->procaspase3 stress Cellular Stress (e.g., DNA Damage) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Overview of major apoptotic signaling pathways.

References

Application Notes and Protocols for Determining Asperterric Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperterric acid, a sesquiterpenoid metabolite derived from fungi such as Aspergillus terreus, has garnered interest for its potential biological activities. A thorough understanding of its solubility in various solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro/in vivo testing. Poor solubility can be a significant impediment in drug discovery and development, affecting bioavailability and leading to unreliable assay results.

These application notes provide detailed protocols for determining the kinetic and equilibrium solubility of asperterric acid. The methodologies are designed to be robust and adaptable to different laboratory settings. Representative data, based on the known behavior of similar organic acids, is presented to illustrate expected outcomes.

Data Presentation: Illustrative Solubility of a Representative Organic Acid

While specific quantitative solubility data for asperterric acid is not widely available in the public domain, the following table provides illustrative solubility data for stearic acid, a long-chain saturated fatty acid, in several common organic solvents at 30°C (303.15 K). This data serves as a practical example of how to present solubility results and offers insights into the expected solubility trends for a lipophilic organic acid like asperterric acid. Sesquiterpene lactones, the class of compounds to which asperterric acid belongs, are generally characterized as lipophilic and tend to be more soluble in organic solvents than in water. It is expected that asperterric acid would exhibit higher solubility in solvents like ethyl acetate, ethanol, acetone, and methanol, and lower solubility in water.

SolventTemperature (°C)Illustrative Solubility ( g/100g solvent)Molarity (mol/L)Method
Water25Very Low~0.00001Shake-Flask
Methanol302.330.082Gravimetric
Ethanol305.950.209Gravimetric
Acetone304.800.169Gravimetric
Ethyl Acetate3011.210.394Gravimetric
DMSO25High> 100 mg/mL (estimated)Shake-Flask

Note: The data for methanol, ethanol, acetone, and ethyl acetate is for stearic acid and is intended for illustrative purposes. The solubility of asperterric acid should be determined experimentally using the protocols outlined below.

Experimental Protocols

Two primary methods for solubility determination are detailed below: the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium. It is considered the "gold standard" for solubility measurement.[1]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials:

  • Asperterric acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of solid asperterric acid to a glass vial. The exact amount should be sufficient to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled incubator on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Quantification:

    • HPLC Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC to determine the concentration of asperterric acid.

    • UV-Vis Spectroscopy: If asperterric acid has a suitable chromophore, the concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.

Diagram: Workflow for Equilibrium Solubility Determination

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Asperterric Acid B Add Known Volume of Solvent A->B in vial C Agitate at Constant Temperature (24-72h) B->C D Settle Undissolved Solid C->D E Filter Supernatant D->E F Dilute Filtrate E->F G Quantify by HPLC or UV-Vis F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is often used in high-throughput screening during early drug discovery as it is faster and requires less compound.

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined, which represents the kinetic solubility.

Materials:

  • Asperterric acid

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates (UV-transparent for UV-based methods)

  • Multi-channel pipette or automated liquid handler

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Plate shaker

Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of asperterric acid in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution from the DMSO plate to a corresponding well in a 96-well plate containing the aqueous buffer. This is typically done rapidly to induce precipitation.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility.

  • Data Analysis: The kinetic solubility is reported as the highest concentration that does not show significant precipitation.

Protocol (Direct UV Method):

  • Stock Solution and Dilution: Prepare a stock solution and serial dilutions in DMSO as described above.

  • Addition to Buffer and Incubation: Add the DMSO solutions to the aqueous buffer in a 96-well filter plate and incubate with shaking.

  • Filtration: After incubation, filter the solutions through the filter plate into a collection plate to remove any precipitate.

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The concentration in the filtrate is determined from a standard curve. The kinetic solubility is the concentration at which the measured solubility starts to plateau or decrease in the serial dilution.

Diagram: Signaling Pathway of Solubility Determination Logic

Solubility_Logic cluster_goal Primary Goal cluster_methods Methodology cluster_application Application cluster_outcome Outcome Goal Determine Asperterric Acid Solubility Equilibrium Equilibrium Solubility (Thermodynamic) Goal->Equilibrium Kinetic Kinetic Solubility Goal->Kinetic Formulation Formulation Development Equilibrium->Formulation Screening High-Throughput Screening Kinetic->Screening Data Quantitative Solubility Data Formulation->Data Screening->Data

Caption: Logical flow for selecting a solubility testing method.

Conclusion

The protocols provided herein offer robust methods for the determination of both equilibrium and kinetic solubility of asperterric acid. Accurate and reproducible solubility data is fundamental for the successful progression of this compound through the drug discovery and development pipeline. The choice between the equilibrium and kinetic methods will depend on the stage of research and the specific questions being addressed. For lead optimization and formulation, the "gold standard" equilibrium shake-flask method is recommended. For early-stage high-throughput screening, the kinetic solubility assay provides a rapid and material-sparing alternative.

References

Application Notes and Protocols for Aspterric Acid Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy and crop selectivity of Aspterric acid, a promising natural product herbicide. The protocols outlined below are intended to ensure robust and reproducible data collection for the assessment of its potential as a commercial herbicide.

Introduction to this compound

This compound is a sesquiterpenoid, initially isolated from the fungus Aspergillus terreus[1][2]. It has been identified as a potent inhibitor of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants[2][3][4]. This pathway is essential for plant growth and development, and since it is not present in animals, it represents a validated target for selective herbicides[4]. The unique mode of action of this compound makes it a valuable candidate for managing herbicide-resistant weeds[3][5]. Laboratory and greenhouse studies have demonstrated its herbicidal activity against both monocot and dicotyledonous plants when applied as a spray[4][6]. Recent research has also highlighted its potential as a pre-emergence herbicide, inhibiting the germination of several weed species[7][8].

Mechanism of Action: Inhibition of the BCAA Pathway

This compound exerts its herbicidal effect by targeting and inhibiting the enzyme dihydroxy-acid dehydratase (DHAD). This enzyme catalyzes a crucial step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine. By blocking this pathway, this compound deprives the plant of these vital building blocks, leading to growth inhibition and eventual death.

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine Threonine->ALS KARI Ketol-Acid Reductoisomerase (KARI) ALS->KARI Acetolactate DHAD Dihydroxy-Acid Dehydratase (DHAD) KARI->DHAD 2,3-Dihydroxy- isovalerate TA Transaminase DHAD->TA α-Keto- isovalerate Precursors_Leu ... DHAD->Precursors_Leu α-Keto- β-ethylbutyrate Valine Valine TA->Valine Leucine Leucine TA->Leucine Isoleucine Isoleucine Precursors_Leu->Isoleucine Aspterric_Acid This compound Aspterric_Acid->DHAD Inhibits

Figure 1. Simplified diagram of the branched-chain amino acid (BCAA) biosynthesis pathway and the inhibitory action of this compound on dihydroxy-acid dehydratase (DHAD).

Experimental Design for Field Trials

The following protocols are based on a Randomized Complete Block Design (RCBD), a standard and robust method for agricultural field experiments that accounts for field variability[9][10][11].

Objectives
  • To determine the effective application rate of this compound for controlling key weed species under field conditions.

  • To evaluate the crop safety (phytotoxicity) of this compound on selected crop varieties.

  • To assess the spectrum of weed control provided by this compound (monocots vs. dicots).

  • To compare the efficacy of this compound with commercial standard herbicides and an untreated control.

Experimental Workflow

The overall workflow for the field trials is depicted in the following diagram.

Field_Trial_Workflow Site_Selection 1. Site Selection & Field Preparation Plot_Layout 2. Plot Layout & Randomization (RCBD) Site_Selection->Plot_Layout Planting 3. Crop & Weed Seeding Plot_Layout->Planting Application 4. This compound Application Planting->Application Data_Collection 5. Data Collection (Efficacy & Phytotoxicity) Application->Data_Collection Harvest 6. Crop Harvest & Yield Measurement Data_Collection->Harvest Analysis 7. Statistical Analysis & Reporting Harvest->Analysis

Figure 2. General workflow for conducting this compound field trials.

Materials
  • This compound: Purity >95%[2].

  • Solvent/Carrier: Appropriate solvent for dissolution (e.g., methanol, DMSO) and carrier for field application (e.g., water with a suitable surfactant)[2][6].

  • Crop seeds: Certified seeds of the desired crop species.

  • Weed seeds: A mix of common and problematic weed species for the target region.

  • Commercial standard herbicides: For positive control comparison.

  • Field trial equipment: Sprayers, plot markers, data collection tools (e.g., quadrats, rating scales).

Experimental Setup
ParameterSpecification
Experimental Design Randomized Complete Block Design (RCBD)[9][10][11]
Number of Replicates Minimum of 3-4 blocks[9][11][12]
Plot Size 3m x 5m (or sized to accommodate standard application and harvesting equipment)[9][12]
Buffer Zones 1m buffer strips between plots to prevent spray drift[13]
Treatments

The following table outlines a suggested set of treatments for an initial field trial. Rates are hypothetical and should be optimized based on preliminary greenhouse studies.

Treatment No.Treatment DescriptionApplication Rate (g a.i./ha)
1Untreated Control0
2This compound - Rate 1250
3This compound - Rate 2500
4This compound - Rate 31000
5This compound - Rate 42000
6Commercial Standard 1 (e.g., a broadleaf herbicide)Manufacturer's Recommended Rate
7Commercial Standard 2 (e.g., a grass herbicide)Manufacturer's Recommended Rate

Detailed Protocols

Protocol 1: Site Selection and Preparation
  • Site Selection: Choose a field with uniform soil type, topography, and good drainage. Avoid areas with high variability or known pest infestations.

  • Soil Analysis: Conduct a baseline soil analysis to determine nutrient levels, pH, and organic matter content.

  • Field Preparation: Perform primary and secondary tillage to create a uniform seedbed. Incorporate pre-plant fertilizers as per soil analysis recommendations.

Protocol 2: Plot Establishment and Seeding
  • Plot Layout: Mark out the plots and buffer zones according to the experimental design.

  • Randomization: Randomly assign the treatments to the plots within each block[9][12].

  • Seeding:

    • Crop: Sow the selected crop species at the recommended seeding rate and depth for the region.

    • Weeds: If the natural weed pressure is insufficient, broadcast a known density of a weed seed mix uniformly across the trial area before or at the time of crop seeding.

Protocol 3: Herbicide Application
  • Timing: Apply this compound at the appropriate growth stage of the weeds (e.g., 2-4 leaf stage for post-emergence) or as a pre-emergence application.

  • Solution Preparation: Prepare the this compound spray solution by dissolving the required amount in a small volume of a suitable solvent before diluting with water and adding a surfactant, if necessary. Prepare fresh solutions for each application.

  • Sprayer Calibration: Calibrate the sprayer to deliver a consistent and accurate volume of spray solution per unit area.

  • Application: Apply the treatments evenly to the designated plots, taking care to avoid spray drift into adjacent plots.

Protocol 4: Data Collection and Evaluation
  • Weed Control Efficacy:

    • Method: Assess weed control at 7, 14, 21, and 28 days after treatment (DAT).

    • Parameters:

      • Visual Rating: Use a 0-100% scale, where 0% = no control and 100% = complete weed death.

      • Weed Counts: Count the number of individual weed species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.

      • Weed Biomass: At a specified time point, harvest all weed biomass from the quadrat, dry it in an oven, and record the dry weight.

  • Crop Phytotoxicity:

    • Method: Visually assess crop injury at 7, 14, and 21 DAT.

    • Parameters:

      • Visual Rating: Use a 0-100% scale, where 0% = no crop injury and 100% = complete crop death.

      • Symptoms: Record specific symptoms of phytotoxicity, such as stunting, chlorosis, necrosis, or malformation.

  • Crop Yield:

    • Method: At crop maturity, harvest the central area of each plot to avoid edge effects.

    • Parameters:

      • Grain/Fruit Yield: Measure the weight of the harvested crop product.

      • Biomass: Measure the total above-ground biomass of the crop.

      • Yield Components: Depending on the crop, measure parameters like plant height, number of tillers/branches, and seed weight.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the collected data.

Table 1: Weed Control Efficacy (% Visual Rating) at 28 Days After Treatment

TreatmentApplication Rate (g a.i./ha)Amaranthus retroflexusSetaria viridisAbutilon theophrasti
Untreated Control0000
This compound250
This compound500
This compound1000
This compound2000
Commercial Std. 1Mfr. Rec. Rate
Commercial Std. 2Mfr. Rec. Rate

Table 2: Crop Phytotoxicity (% Visual Injury) at 14 Days After Treatment

TreatmentApplication Rate (g a.i./ha)Crop Injury (%)
Untreated Control00
This compound250
This compound500
This compound1000
This compound2000
Commercial Std. 1Mfr. Rec. Rate
Commercial Std. 2Mfr. Rec. Rate

Table 3: Crop Yield

TreatmentApplication Rate (g a.i./ha)Yield ( kg/ha )
Untreated Control0
This compound250
This compound500
This compound1000
This compound2000
Commercial Std. 1Mfr. Rec. Rate
Commercial Std. 2Mfr. Rec. Rate

Statistical Analysis

Data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Treatment means should be separated using a suitable post-hoc test, such as Tukey's HSD or Dunnett's test, at a significance level of p < 0.05.

Conclusion

These application notes and protocols provide a framework for the systematic field evaluation of this compound. Adherence to these guidelines will facilitate the generation of high-quality data to support the potential development of this compound as a novel herbicide with a new mode of action.

References

Heterologous Production of Aspterric Acid in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous production of aspterric acid in yeast, primarily focusing on Saccharomyces cerevisiae. This compound is a sesquiterpenoid with potential as a novel herbicide due to its inhibition of the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid pathway, a target not utilized by current commercial herbicides.[1] The biosynthetic pathway for this compound involves the cyclization of farnesyl diphosphate (FPP) by a sesquiterpene cyclase (AstA) and subsequent oxidations by two cytochrome P450 monooxygenases (AstB and AstC).[2][3]

Data Presentation

Quantitative Summary of this compound Production in Yeast
Yeast SpeciesStrainKey Genes ExpressedProduction TiterReference
Saccharomyces cerevisiaeEngineered StrainSesquiterpene cyclase (Aspergillus taichungensis), two cytochrome P450s (Penicillium brasilianum)33.21 mg/L[1]
Saccharomyces cerevisiaeRC01astA, astB, astC from Aspergillus terreus20 mg/L[2]
Yarrowia lipolyticaEngineered StrainastA, astB, astC, astD from Aspergillus terreus, HMGCR, FPPSThis compound not detected; an isomer was produced.[1][4][5]

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The heterologous production of this compound in yeast begins with the endogenous mevalonate pathway, which produces the precursor farnesyl diphosphate (FPP). The introduced enzymes then convert FPP to this compound.

Aspterric_Acid_Pathway This compound Biosynthetic Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway (Endogenous Yeast Pathway) AcetylCoA->MVA_pathway FPP Farnesyl Diphosphate (FPP) MVA_pathway->FPP astA AstA (Sesquiterpene Cyclase) FPP->astA Intermediate1 (-)-Daucane astA->Intermediate1 astB AstB (P450 Monooxygenase) Intermediate1->astB Intermediate2 Epoxide Intermediate astB->Intermediate2 astC AstC (P450 Monooxygenase) Intermediate2->astC Aspterric_Acid This compound astC->Aspterric_Acid

Caption: Biosynthesis of this compound from acetyl-CoA.

General Experimental Workflow

The overall process for producing this compound in yeast involves several key steps, from gene synthesis to product analysis.

Experimental_Workflow General Workflow for this compound Production Gene_Synthesis Gene Synthesis (Codon Optimized for S. cerevisiae) Plasmid_Construction Plasmid Construction (Yeast Expression Vectors) Gene_Synthesis->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Strain_Cultivation Strain Cultivation and Fermentation Yeast_Transformation->Strain_Cultivation Extraction Extraction of this compound Strain_Cultivation->Extraction Quantification Quantification by HPLC Extraction->Quantification

Caption: From gene to product: the experimental workflow.

Experimental Protocols

Protocol 1: Plasmid Construction for this compound Biosynthesis

This protocol describes the construction of yeast expression plasmids for the genes required for this compound production. A two-plasmid system is proposed for expressing the three genes.

1. Gene Synthesis:

  • Synthesize the coding sequences for the sesquiterpene cyclase from Aspergillus taichungensis IBT 19404, and the two cytochrome P450 monooxygenases from Penicillium brasilianum.

  • Codon-optimize the gene sequences for expression in Saccharomyces cerevisiae.

  • Add appropriate restriction sites to the ends of each gene for cloning.

2. Vector Selection:

  • Plasmid 1: A high-copy number yeast expression vector with a URA3 selection marker (e.g., pYES2) for the expression of the sesquiterpene cyclase.

  • Plasmid 2: A high-copy number yeast expression vector with a TRP1 selection marker (e.g., a pESC-TRP derivative) for the co-expression of the two P450 enzymes.

3. Cloning Strategy:

  • Plasmid 1 (pYES2-At-STC):

    • Digest the pYES2 vector and the synthesized sesquiterpene cyclase gene with appropriate restriction enzymes.

    • Ligate the gene into the vector downstream of a strong constitutive promoter (e.g., TEF1 promoter) and upstream of a terminator (e.g., CYC1 terminator).

  • Plasmid 2 (pESC-Pb-P450s):

    • Clone the two P450 genes into the pESC-TRP derivative vector. Each gene should be under the control of a strong constitutive promoter (e.g., GPD promoter for the first P450 and ADH1 promoter for the second) and a terminator.

  • Verify the constructs by restriction digest and Sanger sequencing.

Protocol 2: Saccharomyces cerevisiae Transformation

This protocol is for the transformation of the constructed plasmids into a suitable S. cerevisiae host strain (e.g., BY4741).

Materials:

  • YPD medium

  • 1 M LiAc

  • 50% PEG 3350

  • Single-stranded carrier DNA (ssDNA)

  • Sterile water

  • Selective synthetic complete (SC) drop-out medium (SC-Ura-Trp)

Procedure:

  • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of 100 mM LiAc and incubate for 15 minutes at room temperature.

  • Prepare the transformation mix for each transformation:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 25 µL of ssDNA (2 mg/mL)

    • 1-2 µg of each plasmid (pYES2-At-STC and pESC-Pb-P450s)

    • Add sterile water to a final volume of 360 µL.

  • Add 100 µL of the competent cells to the transformation mix and vortex briefly.

  • Incubate at 42°C for 40 minutes (heat shock).

  • Pellet the cells by centrifugation at 3000 x g for 3 minutes.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto SC-Ura-Trp plates.

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

Protocol 3: Shake Flask Fermentation for this compound Production

This protocol outlines the conditions for shake flask fermentation to produce this compound.

Media (per liter):

  • 20 g Glucose

  • 10 g Yeast Extract

  • 20 g Peptone

  • (Optional for buffering) 100 mM MES buffer, pH 6.0

Procedure:

  • Inoculate a single colony of the transformed yeast into 10 mL of SC-Ura-Trp medium and grow overnight at 30°C with shaking at 220 rpm.

  • Use the overnight culture to inoculate 50 mL of fermentation medium in a 250 mL baffled flask to an initial OD600 of 0.1.

  • Incubate at 30°C with shaking at 220 rpm.

  • After 24 hours of cultivation, add a sterile-filtered solution of ethanol to a final concentration of 2% (v/v) to potentially boost precursor supply.

  • Continue the fermentation for a total of 96-120 hours.

  • Harvest the culture for extraction and analysis.

Protocol 4: Extraction of this compound from Culture Broth

This protocol describes the extraction of the relatively polar this compound from the yeast culture.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Centrifuge the fermentation culture (50 mL) at 4000 x g for 10 minutes to separate the supernatant and the cell pellet.

  • Transfer the supernatant to a separatory funnel.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic phases.

  • To extract intracellular this compound, resuspend the cell pellet in 10 mL of water, and disrupt the cells using glass beads and vortexing.

  • Extract the cell lysate three times with an equal volume of ethyl acetate.

  • Pool all ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

Protocol 5: Quantification of this compound by HPLC

This protocol provides a method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

Procedure:

  • Prepare a standard curve of this compound in methanol at known concentrations.

  • Inject the standards to establish a calibration curve.

  • Inject the resuspended sample extract.

  • Identify the this compound peak by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Engineering of Aspterric Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 technology for the targeted engineering of the Aspterric acid biosynthetic pathway. The protocols and data presented herein are intended to facilitate the development of robust microbial strains for enhanced production of this promising natural product herbicide.

Introduction to this compound

This compound is a sesquiterpenoid natural product with potent herbicidal activity.[1][2] Its unique mode of action involves the inhibition of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][2][3] As the BCAA pathway is absent in animals, this compound presents a promising candidate for a selective and effective herbicide.[2][4] The biosynthetic gene cluster for this compound has been identified in fungi such as Aspergillus terreus and consists of four core genes: astA, astB, astC, and astD.[1][2][5] CRISPR/Cas9 technology offers a powerful tool for the precise genetic modification of this pathway to improve yields, either in the native producer or through heterologous expression in well-characterized microbial hosts.[6][7][8]

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the common sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). The pathway proceeds through a series of enzymatic reactions catalyzed by the products of the ast gene cluster:

  • astA : Encodes a sesquiterpene cyclase that catalyzes the cyclization of FPP to form the initial daucane scaffold.[2]

  • astB : Encodes a cytochrome P450 monooxygenase responsible for the oxidation of the daucane intermediate.[2]

  • astC : Encodes a second cytochrome P450 monooxygenase that performs a further oxidation step to yield this compound.[2]

  • astD : Encodes a DHAD homolog that is insensitive to this compound, conferring self-resistance to the producing organism.[2][3][4]

Engineering Strategies with CRISPR/Cas9

CRISPR/Cas9-mediated genome editing can be employed to enhance this compound production through several strategies:

  • Overexpression of Pathway Genes: The native promoters of the ast genes can be replaced with stronger constitutive or inducible promoters to drive higher levels of gene expression.

  • Knockout of Competing Pathways: Genes responsible for diverting metabolic flux away from FPP can be knocked out to increase the precursor pool available for this compound biosynthesis.

  • Heterologous Expression: The entire ast gene cluster can be introduced into a host organism with a high flux towards terpenoid precursors, such as Saccharomyces cerevisiae or Yarrowia lipolytica.[1][4][9][10]

  • Optimization of Precursor Supply: Overexpression of key enzymes in the mevalonate pathway, such as HMG-CoA reductase (HMGCR) and FPP synthase (FPPS), can further boost the supply of FPP.[1][4]

Data Presentation

Table 1: Genes of the this compound Biosynthetic Cluster

GeneEncoded EnzymeFunction in Biosynthesis
astASesquiterpene cyclaseCyclization of farnesyl pyrophosphate (FPP)
astBCytochrome P450 monooxygenaseOxidation of the daucane intermediate
astCCytochrome P450 monooxygenaseFinal oxidation to form this compound
astDDihydroxyacid dehydratase (DHAD) homologConfers self-resistance to this compound

Table 2: Reported this compound Titers in Engineered Yeast

Host OrganismEngineering StrategyTiter (mg/L)Reference
Saccharomyces cerevisiaeHeterologous expression of astA, astB, and astC with optimized enzyme combinations and fermentation conditions.33.21[9]
Saccharomyces cerevisiaeHeterologous expression of astA, astB, and astC.~20[2]

Visualizations

Aspterric_Acid_Biosynthesis This compound Biosynthetic Pathway FPP Farnesyl Pyrophosphate Daucane (-)-Daucane Intermediate FPP->Daucane astA Epoxy α-Epoxy Carboxylate Intermediate Daucane->Epoxy astB AA This compound Epoxy->AA astC astA AstA (Sesquiterpene cyclase) astB AstB (P450 monooxygenase) astC AstC (P450 monooxygenase)

Caption: The biosynthetic pathway of this compound from FPP.

CRISPR_Workflow CRISPR/Cas9 Workflow for this compound Engineering cluster_design 1. Design and Construction cluster_transformation 2. Fungal Transformation cluster_screening 3. Screening and Analysis sgRNA_design sgRNA Design for Target Gene Vector_construction Cloning sgRNA into Cas9 Expression Vector sgRNA_design->Vector_construction Transformation Transformation with Cas9/sgRNA Plasmid and Donor DNA Vector_construction->Transformation Donor_DNA Preparation of Donor DNA (for integration) Donor_DNA->Transformation Protoplast_prep Protoplast Preparation (Filamentous Fungi) or Competent Cell Preparation (Yeast) Protoplast_prep->Transformation Selection Selection of Transformants Transformation->Selection Genomic_DNA_extraction Genomic DNA Extraction Selection->Genomic_DNA_extraction Fermentation Cultivation and Fermentation Selection->Fermentation PCR_screening PCR Screening for Correct Integration/Modification Genomic_DNA_extraction->PCR_screening Sequencing Sanger Sequencing to Confirm Edit PCR_screening->Sequencing HPLC_MS HPLC-MS Analysis of this compound Production Fermentation->HPLC_MS

Caption: A generalized workflow for CRISPR/Cas9-mediated engineering.

Experimental Protocols

Protocol 1: sgRNA Design and Vector Construction

This protocol outlines the design of a single guide RNA (sgRNA) for targeting a genomic locus and its cloning into a Cas9 co-expression vector.

1.1. sgRNA Target Site Selection:

  • Identify the target gene or genomic region for modification (e.g., promoter of astA for overexpression).
  • Use a web-based tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-bp sgRNA target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) (e.g., NGG for Streptococcus pyogenes Cas9).
  • Select sgRNAs with high predicted on-target efficiency and low off-target scores.

1.2. Oligonucleotide Design and Annealing:

  • Design two complementary oligonucleotides encoding the 20-bp target sequence.
  • Add appropriate overhangs to the 5' ends of the oligonucleotides to facilitate cloning into the chosen Cas9 vector (e.g., BsaI restriction sites for Golden Gate assembly).
  • Resuspend the oligonucleotides in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).
  • Mix equal molar amounts of each oligonucleotide, heat to 95°C for 5 minutes, and gradually cool to room temperature to anneal.

1.3. Vector Ligation:

  • Digest the Cas9/sgRNA expression vector with the appropriate restriction enzyme(s) (e.g., BsaI for Golden Gate cloning).
  • Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.
  • Transform the ligation product into competent E. coli cells for plasmid propagation.
  • Select for positive clones on appropriate antibiotic-containing medium and verify the insert by Sanger sequencing.

Protocol 2: Fungal Transformation (Protoplast Method for Aspergillus)

This protocol provides a general method for the transformation of filamentous fungi.

2.1. Protoplast Preparation:

  • Inoculate the fungal strain in a suitable liquid medium and incubate until the mid-logarithmic growth phase.
  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
  • Resuspend the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, chitinase) in the osmotic stabilizer.
  • Incubate with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).
  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
  • Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2).
  • Resuspend the protoplasts in STC buffer to the desired concentration.

2.2. Transformation:

  • To 100 µL of the protoplast suspension, add the Cas9/sgRNA plasmid (5-10 µg) and, if applicable, the donor DNA template.
  • Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice.
  • Add additional PEG solution and continue the incubation at room temperature.
  • Wash the protoplasts with STC buffer.
  • Resuspend the protoplasts in a selective regeneration medium (e.g., molten agar with an appropriate selection agent and osmotic stabilizer).
  • Plate the suspension onto selective regeneration plates and incubate until transformants appear.

Protocol 3: Screening and Analysis of Engineered Strains

This protocol describes the identification of correctly modified fungal strains and the analysis of this compound production.

3.1. PCR-Based Screening:

  • Isolate genomic DNA from putative transformants.
  • Design primers flanking the target locus to screen for insertions or deletions by a change in PCR product size.
  • For gene replacements or integrations, use one primer that binds outside the integration site and one that binds within the integrated cassette.
  • Perform PCR on the genomic DNA from the transformants and the wild-type strain.
  • Analyze the PCR products by agarose gel electrophoresis to identify clones with the desired modification.

3.2. Sanger Sequencing:

  • For clones that show the correct PCR product size, purify the PCR product.
  • Send the purified product for Sanger sequencing to confirm the precise genetic modification at the target locus.

3.3. Fermentation and Metabolite Extraction:

  • Inoculate confirmed engineered strains and the wild-type strain into a suitable production medium.
  • Incubate under optimal fermentation conditions (e.g., temperature, shaking speed, duration).[9]
  • Separate the mycelia from the culture broth by centrifugation or filtration.
  • Extract the metabolites from the culture supernatant with an organic solvent such as ethyl acetate.
  • Evaporate the organic solvent and resuspend the crude extract in a suitable solvent (e.g., methanol) for analysis.

3.4. HPLC-MS Analysis:

  • Analyze the crude extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
  • Separate the metabolites on a C18 column with a suitable gradient (e.g., water and acetonitrile with formic acid).
  • Monitor for the mass-to-charge ratio (m/z) corresponding to this compound.
  • Quantify the production of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

References

Troubleshooting & Optimization

Technical Support Center: Heterologous Production of Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the heterologous production of Aspterric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous production significant?

This compound is a fungal sesquiterpenoid that acts as a potent natural herbicide.[1][2] It functions by inhibiting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) pathway, a metabolic route essential for plants but not present in animals.[1][2][3] This specificity makes it an excellent candidate for a new class of herbicides, especially given the rising issue of weed resistance to existing products.[1][4] Heterologous production in microbial hosts like yeast or other fungi is crucial for sustainable and scalable synthesis, bypassing the challenges of relying on the native fungal producer or complex chemical synthesis.[5][6]

Q2: What is the native biosynthetic pathway for this compound?

The biosynthesis of this compound starts from the common sesquiterpenoid precursor, farnesyl diphosphate (FPP).[1][2] The pathway involves a concise series of enzymatic reactions catalyzed by proteins encoded by the ast gene cluster, originally identified in Aspergillus terreus.[1][7]

  • Cyclization: The sesquiterpene cyclase, AstA , converts FPP into the daucane skeleton intermediate (compound 1).[1]

  • Oxidation I: The cytochrome P450 monooxygenase, AstB , catalyzes the oxidation of compound 1 to yield an epoxide (compound 2).[1]

  • Oxidation II: A second cytochrome P450, AstC , performs a further oxidation, which is followed by an intramolecular epoxide opening to form the final product, this compound.[1]

Q3: What are the key genes in the this compound biosynthetic gene cluster?

The ast gene cluster from Aspergillus terreus contains four core open reading frames (ORFs) essential for production and self-resistance.[1][7]

Gene NameProtein ProductFunction
astASesquiterpene cyclaseCatalyzes the initial cyclization of FPP to form the core carbon skeleton.[1]
astBCytochrome P450 monooxygenasePerforms the first oxidation step in the pathway.[1]
astCCytochrome P450 monooxygenasePerforms the second oxidation and final modification step.[1]
astDDihydroxyacid dehydratase (DHAD) homologProvides self-resistance to the producing organism as it is insensitive to this compound inhibition.[1][2]

Q4: Which heterologous hosts are typically used for producing this compound?

Commonly used hosts for expressing fungal secondary metabolite pathways are baker's yeast (Saccharomyces cerevisiae) and other fungi like Aspergillus oryzae and Aspergillus nidulans.[8][9] For this compound specifically, research has demonstrated production in S. cerevisiae and has explored the oleaginous yeast Yarrowia lipolytica due to its high native flux towards acetyl-CoA, a key precursor for terpenoids.[1][4][10]

This compound Biosynthetic Pathway

Aspterric_Acid_Pathway cluster_precursor Mevalonate Pathway cluster_asp This compound Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP FPP Farnesyl Diphosphate (FPP) IPP/DMAPP->FPP Intermediate1 (-)-daucane skeleton FPP->Intermediate1 AstA (Sesquiterpene Cyclase) Intermediate2 Epoxide intermediate Intermediate1->Intermediate2 AstB (P450) AA This compound Intermediate2->AA AstC (P450)

Caption: The biosynthetic pathway of this compound from FPP.

Troubleshooting Guide

Problem 1: Very low or no detectable this compound is produced.

  • Q: My engineered host strain is not producing this compound. What are the common causes and how can I fix this?

    A: This is a frequent challenge in heterologous expression.[8][9] The issue often stems from precursor limitations, inefficient enzymes, or problems with gene expression.

    • Possible Cause 1: Insufficient Precursor Supply. The production of all terpenoids, including this compound, depends on a sufficient pool of the precursor Farnesyl Diphosphate (FPP).[2] Your host may not naturally produce enough FPP to support high-level production.

      • Solution: Overexpress key rate-limiting enzymes in the native mevalonate pathway. In yeast, this often includes truncated HMG-CoA reductase (tHMG1) and FPP synthase (FPPS).[2][4] This strategy is designed to increase carbon flux towards terpenoid synthesis.[4]

    • Possible Cause 2: Incompatible or Inefficient Enzymes. The ast genes from A. terreus may not express or function optimally in your chosen host. Cytochrome P450 enzymes (AstB and AstC) are particularly challenging as they require a compatible P450 reductase (CPR) for activity.

      • Solution: Screen enzyme homologs from different fungal species. A study found that combining a sesquiterpene cyclase from Aspergillus taichungensis with P450s from Penicillium brasilianum resulted in the highest production titer of this compound in yeast.[10][11] Additionally, ensure that a suitable CPR is co-expressed, either the host's native one or one from the original gene cluster's donor.

    • Possible Cause 3: Gene Expression Failures. Fungal genes often contain introns that hosts like S. cerevisiae cannot splice correctly.[5][9] Furthermore, codon usage may be poorly adapted to the new host, or the chosen promoters may not be strong enough.

      • Solution: Use codon-optimized synthetic genes based on your host's codon usage bias.[12] Express the genes using cDNA versions to eliminate any intron splicing issues.[5] Drive transcription with strong, well-characterized constitutive or inducible promoters (e.g., pTEF1, pADH2 in yeast).[1]

    • Possible Cause 4: Suboptimal Fermentation Conditions. The pH, temperature, aeration, and media composition can dramatically affect secondary metabolite production.[13][14]

      • Solution: Systematically optimize fermentation parameters. For fungal cultures, a temperature of around 30°C and a starting pH between 3.0 and 6.0 are often optimal for organic acid production.[13][14][15] Perform a design of experiments (DoE) study to screen different carbon sources, nitrogen sources, and other media components.[16]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No this compound Yield CheckExpression Verify Gene Expression (RT-qPCR, Western Blot) Start->CheckExpression ExpressionOK Expression Confirmed? CheckExpression->ExpressionOK CheckPrecursor Analyze Precursor Levels (e.g., FPP, Mevalonate) ExpressionOK->CheckPrecursor Yes NoExpression Action: Use codon-optimized genes, stronger promoters, check for introns. ExpressionOK->NoExpression No PrecursorOK Sufficient Precursors? CheckPrecursor->PrecursorOK CheckEnzymes Assess Enzyme Activity (In vitro assays, intermediate detection) PrecursorOK->CheckEnzymes Yes LowPrecursor Action: Overexpress mevalonate pathway genes (e.g., tHMG1, FPPS). PrecursorOK->LowPrecursor No EnzymesOK Enzymes Active? CheckEnzymes->EnzymesOK OptimizeCulture Optimize Fermentation Conditions (pH, Temp, Media) EnzymesOK->OptimizeCulture Yes InactiveEnzymes Action: Screen enzyme homologs from other species. Co-express compatible CPR. EnzymesOK->InactiveEnzymes No End Improved Yield OptimizeCulture->End NoExpression->CheckExpression LowPrecursor->CheckPrecursor InactiveEnzymes->CheckEnzymes

Caption: A logical workflow for diagnosing low this compound yield.

Problem 2: The wrong compound, such as an isomer, is being produced.

  • Q: My LC-MS analysis shows a peak with the correct mass for this compound, but it's an inactive isomer. What could be happening?

    A: This issue was observed when attempting to produce this compound in Yarrowia lipolytica.[2][4] It suggests that the core enzymatic steps are occurring, but the final chemical structure is incorrect, likely due to issues with the P450-mediated steps.

    • Possible Cause 1: Incorrect P450 Activity or Specificity. The AstB and AstC enzymes are responsible for precise oxidation and cyclization steps.[1] If these enzymes are not folding correctly, are receiving electrons inefficiently from the host's CPR, or are influenced by the host's intracellular environment, they may catalyze a slightly different, off-target reaction, leading to an isomer.

      • Solution: As with low yield, the most effective strategy is to screen a panel of AstB and AstC homologs from different fungal species.[10][11] Different P450s may have better compatibility with the host's machinery, leading to the correct product. You can also try co-expressing different P450 reductases to find a more compatible partner for AstB and AstC.

    • Possible Cause 2: Spontaneous Rearrangement. Pathway intermediates may be unstable in the host's cytoplasm and could be spontaneously rearranging into a more stable isomeric form before the next enzyme can act on them.

      • Solution: Try to improve pathway flux and enzyme colocalization. By fusing the pathway enzymes (AstA, AstB, AstC) into a single polypeptide chain (separated by 2A peptides) or by scaffolding them on a protein complex, you can create substrate channeling. This minimizes the lifetime of reactive intermediates in the cytoplasm, reducing the chance of side reactions.

Problem 3: The engineered host strain grows poorly or loses the production plasmid.

  • Q: My this compound-producing strain grows much slower than the control strain. What causes this metabolic burden?

    A: Heterologous production consumes significant cellular resources (amino acids, ATP, NADPH) that are diverted from normal processes like growth, imposing a "metabolic burden" on the host.[17] Product toxicity can also inhibit growth.

    • Possible Cause 1: Resource Competition. Over-expressing multiple genes, especially those requiring cofactors like the P450s, creates a high demand for energy and building blocks.[17]

      • Solution: Use inducible promoters to separate the growth phase from the production phase. Grow the cells to a high density first, then add an inducer to switch on the this compound pathway genes. This allows the cell to accumulate biomass before resources are diverted. Also, consider balancing the expression levels of the pathway genes to avoid over-accumulation of any single enzyme.

    • Possible Cause 2: Product or Intermediate Toxicity. this compound is a potent DHAD inhibitor.[1] While the host's primary DHAD may not be as sensitive as the plant enzyme, high intracellular concentrations could still be toxic.

      • Solution: Always co-express the dedicated resistance gene, astD, from the original cluster.[1][2] The AstD protein is a DHAD homolog that is insensitive to this compound, protecting the host's branched-chain amino acid synthesis.[1]

Quantitative Production Data

Host OrganismKey Genetic ModificationsProduction Titer (mg/L)Reference
Saccharomyces cerevisiaeExpression of astA, astB, astC under pADH2 promoter.20 mg/L[1]
Saccharomyces cerevisiaeScreened enzyme combination (A. taichungensis AstA + P. brasilianum AstB/C) and optimized fermentation.33.21 mg/L[10][11]
Yarrowia lipolyticaIntegrated astA-D and overexpressed HMGCR and FPPS.Isomer produced, no this compound detected.[2][4]

Experimental Protocols

Protocol 1: General Workflow for Heterologous Expression in S. cerevisiae

This protocol provides a generalized workflow for assembling and expressing the this compound gene cluster in S. cerevisiae.

  • Gene Preparation and Codon Optimization:

    • Obtain sequences for astA, astB, astC, and astD.

    • For each gene, perform codon optimization for S. cerevisiae using a publicly available tool. It is recommended to order these as synthetic DNA fragments. Use cDNA sequences to avoid issues with potential introns.[5]

  • Expression Vector Assembly:

    • Choose a suitable yeast expression vector (e.g., a high-copy 2μ plasmid or a low-copy CEN/ARS plasmid).

    • Assemble the expression cassettes for each gene. A typical cassette includes a strong promoter (e.g., pTEF1, pPGK1), the codon-optimized gene, and a terminator (e.g., tCYC1).

    • Use a method like Gibson Assembly or USER cloning to assemble all four expression cassettes into a single plasmid vector. Alternatively, use multiple plasmids with different auxotrophic markers.

  • Yeast Transformation:

    • Transform the assembled plasmid(s) into a suitable S. cerevisiae laboratory strain (e.g., CEN.PK, BY4741).

    • Use a standard high-efficiency transformation protocol, such as the LiAc/SS carrier DNA/PEG method.

    • Select for successful transformants on synthetic complete dropout medium lacking the appropriate nutrient corresponding to your plasmid's marker.

  • Cultivation and Production:

    • Inoculate a single colony into 5 mL of selective liquid medium and grow overnight at 30°C with shaking (250 rpm).

    • Use this starter culture to inoculate a larger volume (e.g., 50 mL) of production medium in a shake flask. A rich medium like YPD can be used, but a defined synthetic medium allows for better control.

    • Incubate for 72-120 hours at 30°C with vigorous shaking.

  • Extraction and Analysis:

    • Separate the yeast cells from the supernatant by centrifugation.

    • Extract the supernatant with an equal volume of an organic solvent like ethyl acetate. Since this compound is an acid, acidifying the supernatant to ~pH 3 before extraction can improve recovery.

    • Evaporate the organic solvent and resuspend the extract in a small volume of methanol.

    • Analyze the extract for the presence of this compound using HPLC-MS, comparing the retention time and mass spectrum to an authentic standard.

General Experimental Workflow Diagram

Experimental_Workflow A 1. Gene Selection & Optimization (astA, B, C, D homologs) B 2. Vector Construction (Yeast expression plasmids) A->B C 3. Host Transformation (e.g., S. cerevisiae) B->C D 4. Strain Cultivation & Fermentation Optimization C->D E 5. Metabolite Extraction (from supernatant) D->E F 6. Product Analysis (LC-MS) E->F G Product Titer Quantification F->G

Caption: A typical workflow for heterologous this compound production.

References

Technical Support Center: Aspterric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of Aspterric acid, a potent natural product herbicide. Our aim is to help you overcome common obstacles, particularly low yields, in both biosynthetic and chemical synthesis routes.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during this compound synthesis.

Biosynthesis in Yeast (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)

Problem 1: Low or No Production of this compound

Possible Cause Recommended Solution
Inefficient expression of biosynthetic genes (AstA, AstB, AstC) - Codon-optimize genes for the specific yeast host. - Use strong, constitutive promoters to drive gene expression. - Verify mRNA transcription levels using RT-qPCR .
Suboptimal precursor (Farnesyl pyrophosphate - FPP) supply - Overexpress key enzymes in the mevalonate (MVA) pathway, such as tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase). - Downregulate competing pathways , such as sterol biosynthesis (e.g., by using an ERG9-deficient strain or promoter downregulation).
Poor catalytic activity of heterologous enzymes - Screen for enzyme homologs from different fungal species to find more active or compatible versions. For instance, sesquiterpene cyclases and cytochrome P450s from various fungi can exhibit different efficiencies.[1][2] - Ensure the presence of a suitable cytochrome P450 reductase (CPR) , as P450s (AstB and AstC) require a CPR for activity. Co-expression of a compatible CPR is crucial.
Toxicity of this compound or intermediates to the host - Co-express the resistance gene, AstD , which encodes a DHAD homolog that is insensitive to this compound.[3] - Implement an in situ extraction method, such as a two-phase fermentation with an organic solvent (e.g., dodecane), to remove the product from the culture and reduce toxicity.
Incorrect genomic integration of gene cassettes - Verify correct integration of expression cassettes into the yeast genome using diagnostic PCR .

Problem 2: Production of an Isomer Instead of this compound

Possible Cause Recommended Solution
Non-specific cyclization by sesquiterpene cyclase (AstA) - Screen different AstA homologs that may have higher fidelity for the desired cyclization reaction.
Spontaneous or enzyme-catalyzed rearrangement of intermediates - Optimize fermentation conditions such as pH and temperature, as these can influence the stability of intermediates. - Investigate the host's native enzymatic activity for potential side reactions.
Chemical Synthesis (Total Synthesis)

Problem 1: Low Yield in Robinson Annulation Step

Possible Cause Recommended Solution
Side reactions of the α-keto ester or methyl vinyl ketone (MVK) - Use a less reactive MVK precursor , such as a β-chloroketone, to reduce the steady-state concentration of MVK and minimize polymerization. - Optimize the base and solvent system . For sensitive substrates, milder bases like potassium tert-butoxide in tert-butanol might be preferable to sodium ethoxide in ethanol.
Poor regioselectivity of enolate formation - Employ thermodynamic or kinetic control conditions for enolate formation. For the kinetic enolate, use a strong, hindered base like LDA at low temperatures. For the thermodynamic enolate, use a weaker base at higher temperatures.
Decomposition of starting materials or product - Ensure anhydrous conditions as water can interfere with the base and enolate formation. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 2: Inefficient Iodoetherification

Possible Cause Recommended Solution
Low reactivity of the olefin - Use a more reactive iodine source , such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid.
Formation of side products - Control the reaction temperature ; lower temperatures often improve selectivity. - The choice of solvent can significantly impact the reaction outcome; screen non-polar and polar aprotic solvents.
Poor stereoselectivity - The inherent stereochemistry of the substrate is often the primary determinant. Chiral auxiliaries or catalysts may be necessary for asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the biosynthesis of this compound in yeast?

A recent study reported a titer of 33.21 mg/L of this compound in Saccharomyces cerevisiae after optimizing fermentation conditions and screening for optimal biosynthetic enzymes.[1][2] Achieving higher yields will likely require further metabolic engineering of the host strain.

Q2: Which genes are essential for the heterologous biosynthesis of this compound?

The core biosynthetic gene cluster from fungi like Aspergillus terreus includes:

  • AstA: A sesquiterpene cyclase that catalyzes the initial cyclization of farnesyl pyrophosphate (FPP).

  • AstB and AstC: Two cytochrome P450 monooxygenases responsible for subsequent oxidation steps.

  • AstD: A dihydroxy-acid dehydratase (DHAD) homolog that confers self-resistance to the producing organism.[3]

Q3: What are the key steps in the total chemical synthesis of dl-Aspterric acid?

A reported total synthesis involves several key transformations, including:

  • A Robinson annulation to construct the core bicyclic ring system.

  • An iodoetherification reaction to form the ether linkage.

  • A ring contraction step.

Q4: How can I purify this compound from a yeast culture?

A common method involves a two-phase extraction. After fermentation, the culture broth can be extracted with an organic solvent like ethyl acetate. The organic phase is then concentrated, and the crude extract can be purified using chromatographic techniques such as silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).[4]

Q5: Are there any common side products to watch out for during chemical synthesis?

In the Robinson annulation , polymerization of methyl vinyl ketone is a common side reaction.[5] During iodoetherification , the formation of constitutional isomers can occur depending on the substrate and reaction conditions.

Data Presentation

Table 1: Comparison of this compound Synthesis Approaches and Yields

Synthesis Method Key Parameters/Steps Reported Yield/Titer Advantages Challenges
Biosynthesis in S. cerevisiae - Expression of AstA, AstB, AstC, AstD genes - Optimization of fermentation conditions33.21 mg/L[1][2]- Sustainable and potentially scalable - Stereospecific- Low initial titers - Requires extensive metabolic engineering - Potential for host toxicity
Total Chemical Synthesis (dl-Aspterric Acid) - Robinson Annulation - Iodoetherification - Ring ContractionYields for individual steps vary; overall yield for multi-step synthesis is typically low.- Provides access to racemic material and analogs - Well-established reaction mechanisms- Multi-step, complex synthesis - Low overall yield - May require challenging purifications - Not stereospecific without asymmetric methods

Experimental Protocols

Protocol 1: Biosynthesis of this compound in Saccharomyces cerevisiae

This protocol is a generalized procedure based on published methodologies.[1][2]

  • Strain Construction:

    • Co-transform a suitable S. cerevisiae host strain (e.g., CEN.PK2-1C) with expression plasmids containing codon-optimized sequences for AstA, AstB, AstC, AstD, and a compatible cytochrome P450 reductase.

    • Plasmids should contain strong constitutive promoters (e.g., pGPD, pTEF1) and appropriate selection markers.

    • For improved precursor supply, integrate overexpression cassettes for key MVA pathway genes (e.g., tHMG1, ERG20) into the genome.

  • Fermentation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate synthetic defined medium. Grow overnight at 30°C with shaking.

    • Use the starter culture to inoculate 50 mL of fermentation medium in a 250 mL shake flask to an initial OD600 of ~0.1.

    • The fermentation medium should be optimized for secondary metabolite production (e.g., YPD with additional glucose).

    • Incubate at 30°C with vigorous shaking (e.g., 220 rpm) for 72-96 hours.

  • Extraction and Analysis:

    • After fermentation, acidify the culture broth to pH ~3 with HCl.

    • Extract the entire culture volume three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Dissolve the crude extract in methanol for analysis by LC-MS to identify and quantify this compound by comparison to an authentic standard.

Protocol 2: Key Steps in the Chemical Synthesis of dl-Aspterric Acid

This protocol outlines the conceptual key steps based on established organic chemistry principles.

  • Robinson Annulation:

    • To a solution of the starting α-keto ester in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).

    • Cool the mixture in an ice bath and add methyl vinyl ketone dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.

    • Purify the resulting annulated product by column chromatography.

  • Iodoetherification:

    • Dissolve the olefin-containing intermediate in an appropriate solvent (e.g., dichloromethane).

    • Add a base (e.g., sodium bicarbonate) followed by an iodine source (e.g., iodine or N-iodosuccinimide) portion-wise at 0°C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with sodium thiosulfate solution to remove excess iodine.

    • Extract the product, dry the organic layer, and purify by column chromatography to obtain the cyclic ether.

Visualizations

Aspterric_Acid_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Host) cluster_Aspterric This compound Pathway (Heterologous) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP AstA AstA (Sesquiterpene Cyclase) FPP->AstA Cyclized_Intermediate Cyclized Intermediate AstA->Cyclized_Intermediate AstB_AstC AstB / AstC (P450s) Cyclized_Intermediate->AstB_AstC Aspterric_Acid This compound AstB_AstC->Aspterric_Acid

Caption: Biosynthetic pathway of this compound in engineered yeast.

Chemical_Synthesis_Workflow Start Keto-ester + MVK RA Robinson Annulation Start->RA Intermediate1 Annulated Product RA->Intermediate1 Reduction Reduction Intermediate1->Reduction Intermediate2 Diol Intermediate Reduction->Intermediate2 Iodo Iodoetherification Intermediate2->Iodo Intermediate3 Cyclic Ether Iodo->Intermediate3 Final Further Steps Intermediate3->Final Product dl-Aspterric Acid Final->Product

Caption: Key steps in the chemical total synthesis of dl-Aspterric acid.

Troubleshooting_Logic Start Low this compound Yield Synthesis_Type Biosynthesis or Chemical? Start->Synthesis_Type Bio_Check Check mRNA levels (RT-qPCR) Synthesis_Type->Bio_Check Bio Chem_Check Analyze reaction mixture (TLC, LC-MS) Synthesis_Type->Chem_Check Chem Precursor Low Precursor Supply? Bio_Check->Precursor Side_Reaction Side Products Observed? Chem_Check->Side_Reaction Enzyme Poor Enzyme Activity? Precursor->Enzyme No Optimize_MVA Overexpress MVA pathway genes Precursor->Optimize_MVA Yes Screen_Enzymes Screen enzyme homologs Enzyme->Screen_Enzymes Yes Optimize_Conditions Optimize reaction conditions (base, solvent, temp) Side_Reaction->Optimize_Conditions Yes

References

Aspterric Acid Purification Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspterric acid purification. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this compound.

General Purification Workflow

The purification of this compound from fungal fermentation broths, typically from Aspergillus terreus or Penicillium sp., involves several key stages.[1][2] A general workflow is outlined below. Specific challenges and troubleshooting advice for each step are detailed in the following sections.

cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fungal Fermentation (e.g., Aspergillus terreus) Harvest Harvest & Biomass Separation Fermentation->Harvest Culture Broth Extraction Solvent Extraction Harvest->Extraction Supernatant/Filtrate Concentration Crude Extract Concentration Extraction->Concentration SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Concentration->SPE Crude Extract Prep_HPLC Preparative HPLC Concentration->Prep_HPLC Direct to HPLC SPE->Prep_HPLC Partially Purified Extract Crystallization Crystallization Prep_HPLC->Crystallization Purified Fractions Final_Product Pure this compound Crystallization->Final_Product

Caption: General experimental workflow for this compound purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Extraction & Initial Cleanup

Q1: What is the best solvent for extracting this compound from the fermentation broth?

A1: this compound is soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1] Therefore, after separating the fungal biomass, the culture filtrate can be extracted with an organic solvent such as ethyl acetate. The choice of solvent may depend on the subsequent purification steps.

Q2: My crude extract is a complex mixture with many impurities. How can I perform an initial cleanup?

A2: Solid-Phase Extraction (SPE) is a recommended step for initial cleanup. A normal-phase sorbent like silica gel can be used to remove highly polar or non-polar impurities. The crude extract, dissolved in a non-polar solvent, is loaded onto the column, and this compound is eluted with a solvent of intermediate polarity.

Troubleshooting Extraction & Cleanup

Problem Possible Cause Suggested Solution
Low extraction yield Inefficient partitioning of this compound into the organic solvent.- Ensure the pH of the aqueous phase is adjusted to be acidic to protonate the carboxylic acid group of this compound, making it less polar. - Perform multiple extractions with smaller volumes of solvent.
Emulsion formation during liquid-liquid extraction High concentration of surfactants or lipids in the fermentation broth.- Add a saturated NaCl solution to break the emulsion. - Centrifuge the mixture to separate the layers.
Poor recovery from SPE This compound is either not retained or irreversibly bound to the sorbent.- Optimize the solvent system for loading, washing, and elution. - Test different sorbent materials (e.g., C18 for reversed-phase SPE).
Chromatographic Purification

Q3: What type of chromatography is suitable for purifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for obtaining high-purity this compound.[1] Both normal-phase and reversed-phase HPLC can be employed. Given its moderate polarity, reversed-phase HPLC using a C18 column is a common choice.

Q4: I am having trouble getting good peak shape and resolution in my HPLC separation. What can I do?

A4: Optimizing the mobile phase is crucial for good HPLC separation. For reversed-phase HPLC, a gradient of an organic solvent (like acetonitrile or methanol) in water is typically used. Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group of this compound.

Troubleshooting HPLC Purification

Problem Possible Cause Suggested Solution
Broad or tailing peaks - Secondary interactions with the stationary phase. - Column overload.- Add an ion-pairing agent or an acid to the mobile phase. - Reduce the sample load.
Poor resolution between this compound and impurities - Inappropriate mobile phase composition or gradient. - Unsuitable stationary phase.- Optimize the gradient profile (slope and duration). - Try a different column with a different selectivity (e.g., a phenyl-hexyl column).
High backpressure - Particulate matter in the sample or mobile phase. - Column frit blockage.- Filter all samples and mobile phases before use. - Back-flush the column with a strong solvent.
Purity Assessment & Final Product

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound is typically assessed by analytical HPLC, often with UV detection. Purity of ≥95% is generally considered acceptable for research purposes.[1] Further characterization can be done using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and structure of the compound.

Q6: My purified this compound appears as an oil and won't crystallize. How can I obtain a solid product?

A6: this compound is a white solid in its pure form.[1] If it appears as an oil, it may still contain impurities or residual solvent. Attempt crystallization from a suitable solvent system. A common technique is to dissolve the compound in a small amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.

Troubleshooting Final Product

Problem Possible Cause Suggested Solution
Product degradation - Exposure to harsh pH conditions or high temperatures. - Presence of oxidative agents.- Avoid strong acids and bases during purification. - Store the purified compound at -20°C.[1] - Work under an inert atmosphere if oxidation is suspected.
Inaccurate purity assessment - Co-eluting impurities under the analytical HPLC conditions.- Use a different analytical column or mobile phase to check for hidden impurities. - Employ a different analytical technique, such as LC-MS.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Crude Extract Cleanup

This protocol provides a general guideline for the initial cleanup of a crude this compound extract using a normal-phase SPE cartridge.

Condition 1. Conditioning (e.g., with Hexane) Load 2. Sample Loading (Crude extract in Hexane) Condition->Load Wash 3. Washing (e.g., Hexane:Ethyl Acetate 9:1) Load->Wash Elute 4. Elution (e.g., Hexane:Ethyl Acetate 1:1) Wash->Elute Collect Collect Fractions Elute->Collect

Caption: Workflow for Solid-Phase Extraction of this compound.
  • Conditioning: Wash the silica SPE cartridge with 3-5 column volumes of the non-polar solvent used to dissolve the crude extract (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3-5 column volumes of the non-polar solvent to elute very non-polar impurities. A slightly more polar solvent mixture (e.g., 5-10% ethyl acetate in hexane) can also be used for washing.

  • Elution: Elute the this compound using a more polar solvent mixture (e.g., 50% ethyl acetate in hexane). Collect fractions and analyze them by TLC or HPLC to identify those containing the product.

Preparative HPLC Method for this compound Purification

The following is a starting point for developing a preparative HPLC method for this compound purification.

Parameter Condition
Column C18, 10 µm particle size, 250 x 20 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30-70% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on concentration)

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₂₀O₄[3]
Molecular Weight 252.31 g/mol [3]
Appearance White solid[1]
Solubility Soluble in DMSO, methanol, ethanol. Insoluble in hexane.[1]
Storage Stable for at least 2 years at -20°C.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in this compound purification.

Start Problem Encountered CheckPurity Check Purity by Analytical HPLC Start->CheckPurity CheckYield Check Yield Start->CheckYield LowPurity Low Purity CheckPurity->LowPurity LowYield Low Yield CheckYield->LowYield OptimizeChroma Optimize Chromatography LowPurity->OptimizeChroma OptimizeExtract Optimize Extraction/Cleanup LowYield->OptimizeExtract CheckDegradation Check for Degradation LowYield->CheckDegradation Success Problem Resolved OptimizeChroma->Success OptimizeExtract->Success DegradationSuspected Degradation Suspected CheckDegradation->DegradationSuspected DegradationSuspected->OptimizeExtract No ModifyConditions Modify pH/Temperature DegradationSuspected->ModifyConditions Yes ModifyConditions->Success

Caption: A logical flowchart for troubleshooting purification issues.

References

Technical Support Center: Aspterric Acid Isomer Identification and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspterric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and separation of this compound and its isomers.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its potential isomers?

This compound is a sesquiterpenoid natural product with a carotane skeleton, originally isolated from the fungus Aspergillus terreus.[1] Its chemical formula is C₁₅H₂₂O₄ and it has a molecular weight of approximately 266.3 g/mol . The structure and absolute configuration of this compound have been determined, meaning it is a specific stereoisomer.

Isomers of this compound are compounds with the same chemical formula but different arrangements of atoms. In the context of this compound, you may encounter:

  • Stereoisomers: These have the same connectivity but differ in the 3D arrangement of atoms.

    • Enantiomers: Non-superimposable mirror images.

    • Diastereomers: Stereoisomers that are not mirror images.

  • Constitutional (Structural) Isomers: These have different connectivity of atoms.

Isomers can arise during biosynthesis, for example, through alternative cyclization of the farnesyl diphosphate precursor or different oxidation patterns by enzymes. Notably, attempts at the heterologous biosynthesis of this compound have been reported to yield an isomer, highlighting the practical challenge of obtaining the correct compound.

Q2: What are the primary analytical techniques for identifying and separating this compound isomers?

A combination of chromatographic and spectroscopic techniques is essential for the successful identification and separation of this compound isomers.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone for separating isomers.

    • Reversed-Phase (RP) HPLC: Often used for initial analysis and purification. C18 columns are a common starting point.

    • Chiral HPLC: Crucial for separating enantiomers. This requires a chiral stationary phase (CSP).

  • Mass Spectrometry (MS): Used for determining the molecular weight and elemental formula. Tandem MS (MS/MS) helps in structural elucidation by analyzing fragmentation patterns. Isomers will have the same molecular weight but may show different fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the precise chemical structure and stereochemistry of an isolated isomer. Techniques like NOESY can reveal through-space correlations, which are critical for assigning relative stereochemistry.

A typical workflow involves separating the components of a mixture by HPLC, followed by characterization of the isolated compounds by MS and NMR to confirm their identity.

Workflow for Isomer Identification and Separation

This compound Isomer Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Identification & Characterization cluster_3 Data Analysis Crude_Extract Crude Fungal Extract or Synthetic Mixture HPLC_Screening HPLC Screening (Reversed-Phase, e.g., C18) Chiral_HPLC Chiral HPLC Separation (if enantiomers suspected) HPLC_Screening->Chiral_HPLC Single peak, but isomers suspected? LC_MS LC-MS Analysis (Molecular Weight Confirmation) HPLC_Screening->LC_MS Fraction_Collection Fraction Collection HPLC_Screening->Fraction_Collection Multiple peaks? Chiral_HPLC->Fraction_Collection NMR_Analysis NMR Analysis (¹H, ¹³C, 2D NMR) Fraction_Collection->NMR_Analysis MS_MS_Analysis Tandem MS (MS/MS) (Fragmentation Pattern) Fraction_Collection->MS_MS_Analysis Structure_Elucidation Structure Elucidation of Isomers NMR_Analysis->Structure_Elucidation MS_MS_Analysis->Structure_Elucidation Comparison Compare Data to This compound Standard Structure_Elucidation->Comparison

Caption: General workflow for separating and identifying this compound isomers.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution in Reversed-Phase HPLC

Question: My HPLC chromatogram shows broad peaks or a single peak where I expect to see this compound and at least one isomer. How can I improve the separation?

Answer: Poor resolution between diastereomers or constitutional isomers on a standard C18 column is a common challenge. Here are several parameters you can adjust:

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents offer different selectivities and can significantly alter the separation.

  • Modify the Mobile Phase pH: Since this compound has a carboxylic acid group, the pH of the mobile phase will affect its ionization state and retention. Small adjustments to the pH (e.g., using a buffer) can change the polarity and improve separation.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences between isomers, leading to better resolution. Conversely, increasing the temperature can improve peak shape and efficiency.

  • Try a Different Stationary Phase: If a standard C18 column is not effective, consider a column with a different selectivity, such as one with a phenyl-hexyl or a polar-embedded phase.

ParameterRecommendationRationale
Mobile Phase Switch between Methanol and Acetonitrile.Different solvents provide different selectivities for closely related compounds.
pH Use a buffer (e.g., phosphate or acetate) around pH 3-5.Controls the ionization of the carboxylic acid group, altering polarity and interaction with the stationary phase.
Temperature Screen temperatures between 25°C and 40°C.Can improve peak shape and influence the selectivity between isomers.
Stationary Phase Try a Phenyl-Hexyl or Polar-Embedded C18 column.Offers different retention mechanisms (e.g., π-π interactions) that can resolve isomers.
Issue 2: Inability to Separate Enantiomers

Question: I have a pure sample of what I believe is a racemic or enantiomerically-enriched mixture of an this compound isomer, but I cannot separate the enantiomers on my C18 column. What should I do?

Answer: Enantiomers have identical physical properties in an achiral environment and therefore will not be separated on a standard reversed-phase column. You must introduce a chiral selector into your method.

  • Use a Chiral Stationary Phase (CSP): This is the most common and effective method. For sesquiterpenes and other natural products, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful.

  • Chiral Mobile Phase Additives: Less commonly, a chiral selector can be added to the mobile phase to form transient diastereomeric complexes that can be separated on an achiral column.

Decision Tree for Chiral Separation Issues

Chiral Separation Troubleshooting Start Single peak on achiral column? Use_CSP Use a Chiral Stationary Phase (CSP) Start->Use_CSP Yes Screen_Columns Screen different CSPs (e.g., polysaccharide-based) Use_CSP->Screen_Columns No_Separation Still no separation? Screen_Columns->No_Separation Optimize_MP Optimize Mobile Phase (Normal vs. Reversed Phase, additives) Poor_Resolution Poor Resolution/ Peak Shape? Optimize_MP->Poor_Resolution No_Separation->Optimize_MP Yes Yes_Separation Separation Achieved No_Separation->Yes_Separation No Poor_Resolution->Yes_Separation No Adjust_Flow Adjust Flow Rate (lower is often better) Poor_Resolution->Adjust_Flow Yes Adjust_Temp Adjust Temperature Adjust_Flow->Adjust_Temp Adjust_Temp->Yes_Separation

Caption: Troubleshooting logic for developing a chiral HPLC separation method.

Issue 3: Difficulty Distinguishing Isomers by Mass Spectrometry

Question: My separated peaks have the same mass-to-charge ratio (m/z). How can I use MS to tell them apart?

Answer: While isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be different and diagnostic.

  • Collision-Induced Dissociation (CID): Perform CID on the parent ion of each separated isomer. The relative abundance of the fragment ions can vary significantly between isomers due to differences in their stability and the stereochemistry of the fragmentation pathways.

  • Characteristic Losses: For terpenes, common neutral losses include water (H₂O), carbon monoxide (CO), and small hydrocarbon fragments. Look for differences in the ease of these losses between isomers. For example, the stereochemical arrangement of a hydroxyl group and a nearby proton can greatly influence the rate of water loss.

TechniqueExpected Outcome for IsomersTroubleshooting Tip
Full Scan MS Identical m/z for the molecular ion ([M-H]⁻ or [M+H]⁺).Confirms the compounds are isomers.
Tandem MS (MS/MS) Potentially different fragment ion abundances or unique fragment ions.Systematically vary the collision energy to maximize the differences in fragmentation patterns between the isomers.
Issue 4: Ambiguous NMR Spectra

Question: I have isolated a potential isomer, but the ¹H NMR spectrum is very complex and difficult to assign. How can I confirm its structure and distinguish it from this compound?

Answer: Differentiating complex isomers like sesquiterpenoids by NMR requires a combination of 1D and 2D NMR experiments.

  • Compare with Reference Spectra: The first step is to compare the ¹H and ¹³C NMR spectra of your unknown with the known data for this compound. Even small differences in chemical shifts can indicate an isomeric structure.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This is essential for determining the relative stereochemistry, which is often the only difference between diastereomers.

If you suspect you have a constitutional isomer, you would expect to see significant differences in the COSY and HMBC correlation maps compared to this compound. If you have a diastereomer, the connectivity (COSY, HMBC) will be the same, but you should observe key differences in the NOESY spectrum.

Experimental Protocols

General Protocol for Fungal Metabolite Extraction

This protocol provides a general workflow for extracting secondary metabolites like this compound from fungal cultures.

  • Culture Growth: Grow the fungal strain (e.g., Aspergillus terreus) in a suitable liquid or solid medium until sufficient biomass is produced.

  • Homogenization: If grown on solid media, scrape the fungal mycelium and agar and homogenize it in a blender with a solvent like ethyl acetate. For liquid cultures, separate the mycelium from the broth by filtration.

  • Solvent Extraction:

    • Mycelium: Extract the homogenized mycelium or filtered biomass multiple times with ethyl acetate or another suitable organic solvent.

    • Broth: Perform a liquid-liquid extraction of the culture filtrate, typically with ethyl acetate.

  • Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Sample Preparation for HPLC: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

Generic HPLC Method for Isomer Screening

This protocol is a starting point for screening for this compound and its isomers. Optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a relatively low percentage of B (e.g., 20-30%) and increase to 100% B over 20-30 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV detector (e.g., at 210 nm) and/or a mass spectrometer.

  • Column Temperature: 30°C.

This guide is intended to provide a starting point for addressing common issues in the analysis of this compound and its isomers. Successful separation and identification will often require systematic experimentation and optimization of the methods described.

References

stability of Aspterric acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Aspterric acid under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least two to four years.[2][3]

Q2: How should I store this compound for short-term use?

A2: For short-term storage, +4°C is acceptable.[2] However, for periods longer than a few days, it is recommended to adhere to the long-term storage temperature of -20°C to minimize potential degradation.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] It is insoluble in hexane.[2]

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO or methanol. For optimal stability, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.

Q5: Is this compound sensitive to light?

Q6: What is the known mechanism of action for this compound?

A6: this compound is a potent inhibitor of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants and microorganisms.[1] This pathway is essential for the production of valine, leucine, and isoleucine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure solid this compound is stored at -20°C. Prepare fresh stock solutions from solid material if degradation is suspected. Aliquot stock solutions to minimize freeze-thaw cycles.
Inaccurate concentration of stock solution.Verify the accuracy of your weighing and dilution procedures. Use a calibrated balance and precision pipettes.
Precipitate observed in stock solution upon thawing Poor solubility or supersaturation at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution.
Loss of biological activity over time Instability of this compound in the experimental medium (e.g., specific pH or presence of certain ions).Perform a stability study of this compound in your specific experimental buffer to determine its half-life under those conditions. Consider preparing fresh dilutions immediately before each experiment.

Stability Data Summary

Currently, specific public data on the degradation kinetics of this compound under various stress conditions (e.g., temperature, pH, light) is limited. The following table provides a general overview of recommended storage conditions based on available product information. Researchers are encouraged to perform their own stability studies for their specific experimental setups.

Storage Condition Form Recommended Temperature Reported Stability
Long-Term Solid-20°C≥ 2-4 years[2][3]
Short-Term Solid+4°CNot specified, but acceptable for brief periods[2]
Stock Solution In DMSO or Methanol-20°CBest practice is to use as fresh as possible; long-term stability in solution is not fully characterized.

Experimental Protocols

Protocol for Assessing the Thermal Stability of an this compound Solution

This protocol outlines a method to determine the stability of an this compound stock solution at various temperatures over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Temperature-controlled incubators or water baths
  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Sample Preparation: Aliquot the stock solution into multiple autosampler vials.
  • Time Zero (T=0) Analysis: Immediately analyze three aliquots to establish the initial concentration and purity.
  • Incubation: Place the remaining vials in incubators set at different temperatures (e.g., 4°C, 25°C, and 40°C).
  • Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, and 1 week), remove three vials from each temperature condition and allow them to equilibrate to room temperature.
  • HPLC Analysis: Analyze the samples by HPLC. A typical method would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. Monitor the eluent at a suitable wavelength (e.g., determined by a UV scan of this compound).
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO aliquot Aliquot into Vials prep_stock->aliquot t0_analysis T=0 HPLC Analysis aliquot->t0_analysis incubation Incubate at 4°C, 25°C, 40°C aliquot->incubation data_analysis Calculate % Remaining timepoint_analysis Time-Point HPLC Analysis (24h, 48h, etc.) incubation->timepoint_analysis timepoint_analysis->data_analysis BCAA_Pathway cluster_pathway BCAA Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid synthase (AHAS) Pyruvate->AHAS Threonine Threonine alpha_KB α-Ketobutyrate Threonine->alpha_KB alpha_KB->AHAS KARI Ketol-acid reductoisomerase (KARI) AHAS->KARI DHAD Dihydroxy-acid dehydratase (DHAD) KARI->DHAD BCAT Branched-chain aminotransferase (BCAT) DHAD->BCAT Valine Valine BCAT->Valine Leucine Leucine BCAT->Leucine Isoleucine Isoleucine BCAT->Isoleucine Aspterric_Acid This compound Aspterric_Acid->DHAD

References

Technical Support Center: Degradation of Aspterric Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of Aspterric acid degradation in soil?

A1: The primary mechanism for the degradation of a complex organic molecule like this compound in soil is expected to be microbial degradation. Soil microorganisms, particularly bacteria and fungi, utilize organic compounds as carbon and energy sources.[1][2] The degradation process likely involves a series of enzymatic reactions. Given that fungi produce a vast array of secondary metabolites, it is plausible that other soil fungi and bacteria have evolved enzymatic machinery to break down such compounds.[3][4]

Q2: What are the likely initial steps in the biodegradation of this compound?

A2: Based on the structure of this compound, the initial enzymatic attacks are likely to target the functional groups that are most accessible or reactive. These could include hydrolysis of the ester group or oxidation of the cyclohexene ring. The breakdown of the core carbon skeleton would likely follow these initial transformations.

Q3: How can I determine the half-life of this compound in a specific soil type?

A3: The half-life can be determined by conducting a soil microcosm experiment.[5][6] This involves incubating soil spiked with a known concentration of this compound under controlled conditions (temperature, moisture, etc.). Soil samples are then collected at various time points, and the concentration of this compound is measured using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The half-life is then calculated from the degradation curve.

Q4: What analytical techniques are most suitable for identifying the degradation products of this compound?

A4: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a powerful tool for identifying and quantifying degradation products.[7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization of the metabolites to increase their volatility.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for elucidating the precise structure of isolated and purified metabolites.[9][10]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
No observable degradation of this compound in soil microcosm. 1. Sub-optimal environmental conditions: Incorrect temperature, moisture, or pH for microbial activity. 2. Low microbial activity in the soil: The soil may have a low population of microorganisms capable of degrading this compound. 3. Toxicity of this compound at the tested concentration: High concentrations of the compound may be inhibitory to microbial life. 4. Analytical issues: Problems with the extraction or analytical method leading to inaccurate measurements.1. Optimize conditions: Adjust the temperature, moisture content (e.g., 50-60% of water holding capacity), and pH to levels generally favorable for soil microbes (e.g., pH 6-8). 2. Bioaugmentation/Biostimulation: Consider introducing a microbial consortium known for degrading similar compounds (bioaugmentation) or adding nutrients to stimulate the native microbial population (biostimulation).[11] 3. Test a concentration range: Perform experiments with a range of this compound concentrations to identify any toxic effects. 4. Method validation: Validate your extraction efficiency and analytical method using spiked control samples.
High variability in degradation rates between replicate experiments. 1. Heterogeneity of the soil: Natural variations in the soil composition and microbial communities. 2. Inconsistent experimental setup: Variations in temperature, moisture, or aeration between replicates. 3. Inaccurate spiking of this compound: Uneven distribution of the compound in the soil.1. Homogenize the soil: Thoroughly mix and sieve the soil before setting up the microcosms to ensure uniformity. 2. Ensure consistent conditions: Use a temperature-controlled incubator and carefully control the moisture content and aeration in all replicates. 3. Improve spiking procedure: Dissolve this compound in a suitable solvent, mix it with a small amount of soil, and then thoroughly mix this into the bulk soil. Allow the solvent to evaporate before starting the experiment.
Difficulty in identifying intermediate degradation products. 1. Low concentration of intermediates: Metabolites may be transient and not accumulate to detectable levels. 2. Complexity of the soil matrix: Interference from other organic compounds in the soil can mask the signals of the metabolites. 3. Unsuitable analytical method: The chosen analytical technique may not be sensitive or specific enough.1. Time-course analysis: Sample at more frequent, earlier time points to try and capture transient intermediates. 2. Use labeled compounds: Synthesize ¹³C or ¹⁴C-labeled this compound. This allows for the specific tracking of its degradation products and distinguishes them from the soil background.[12] 3. Optimize analytical method: Employ high-resolution mass spectrometry for better sensitivity and specificity. Use different chromatographic columns and gradients to improve separation from interfering compounds.

Quantitative Data Summary

Table 1: Hypothetical Degradation Kinetics of this compound in Different Soil Types

Soil TypeOrganic Matter (%)pHHalf-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
Sandy Loam2.56.8250.0277
Clay Loam4.27.2180.0385
Organic Rich Soil8.56.5120.0577

Table 2: Hypothetical Concentration of this compound and Its Metabolites Over Time in Clay Loam Soil

Time (Days)This compound (µg/g soil)Metabolite A (µg/g soil)Metabolite B (µg/g soil)
010.00.00.0
57.81.50.2
105.52.80.8
202.93.51.5
301.22.12.2
40< 0.50.81.8

Experimental Protocols

1. Soil Microcosm Study for Degradation Kinetics

  • Objective: To determine the rate of this compound degradation in a specific soil under controlled laboratory conditions.[5][13]

  • Materials:

    • Freshly collected soil, sieved (2 mm) and pre-incubated for 7 days.

    • This compound standard.

    • A suitable solvent (e.g., acetone or methanol).

    • Incubator.

    • Glass jars or flasks for microcosms.

  • Procedure:

    • Determine the water holding capacity (WHC) of the soil.

    • Weigh out equal amounts of soil (e.g., 100 g dry weight equivalent) into replicate glass jars.

    • Prepare a stock solution of this compound in the chosen solvent.

    • Spike the soil with the this compound solution to achieve the desired final concentration (e.g., 10 µg/g soil). Ensure even distribution by mixing thoroughly.

    • Allow the solvent to evaporate completely in a fume hood.

    • Adjust the soil moisture to 50-60% of WHC with deionized water.

    • Cover the jars with a perforated lid or parafilm to allow gas exchange but minimize water loss.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days), destructively sample replicate microcosms.

    • Extract this compound from the soil samples using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC or LC-MS to determine the concentration of this compound.

    • Plot the concentration of this compound versus time and calculate the degradation rate and half-life.

2. Identification of Degradation Metabolites using LC-MS

  • Objective: To identify the intermediate products formed during the degradation of this compound in soil.

  • Materials:

    • Soil samples from the microcosm experiment at different time points.

    • High-purity solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid).

    • Solid Phase Extraction (SPE) cartridges for sample cleanup (optional).

    • High-Resolution Liquid Chromatograph-Mass Spectrometer (LC-MS).

  • Procedure:

    • Extract the soil samples as described in the previous protocol.

    • Concentrate the extract under a gentle stream of nitrogen.

    • If necessary, perform a sample cleanup step using SPE to remove interfering substances from the soil matrix.

    • Reconstitute the sample in a suitable mobile phase.

    • Inject the sample into the LC-MS system.

    • Separate the compounds using a suitable chromatography column and gradient elution.

    • Acquire mass spectra in both full scan and fragmentation modes (MS/MS).

    • Compare the mass spectra of potential metabolites to the parent compound (this compound) and look for characteristic mass shifts corresponding to expected biochemical reactions (e.g., hydroxylation, demethylation, ring cleavage).

    • Propose structures for the identified metabolites based on their mass spectral data.

Visualizations

Degradation_Pathway Aspterric_Acid This compound Metabolite_A Metabolite A (Hydroxylated Intermediate) Aspterric_Acid->Metabolite_A Hydroxylation Metabolite_B Metabolite B (Ring Cleavage Product) Metabolite_A->Metabolite_B Oxidative Ring Cleavage Further_Degradation Further Degradation Products (e.g., smaller organic acids) Metabolite_B->Further_Degradation Further Oxidation Mineralization CO2 + H2O + Biomass Further_Degradation->Mineralization

Caption: A hypothetical microbial degradation pathway of this compound in soil.

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Spiking Spiking with This compound Soil_Collection->Spiking Incubation Incubation (Controlled Temp. & Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Data Analysis (Kinetics & Metabolite ID) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound degradation in soil.

References

Technical Support Center: Improving Compound Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Aspterric acid" was not found in a search of scientific literature and chemical databases. This guide has been developed based on the assumption that the intended compound was Arachidonic Acid , a widely studied polyunsaturated fatty acid with known solubility challenges in aqueous solutions for bioassays. The principles and methods described herein are broadly applicable to other hydrophobic acidic compounds.

Frequently Asked Questions (FAQs)

Q1: My arachidonic acid precipitated immediately when I added my DMSO stock to the cell culture medium. Why did this happen and how can I prevent it?

A1: This phenomenon, often called "crashing out," occurs because the highly concentrated arachidonic acid in the DMSO stock is not soluble in the aqueous environment of the cell culture medium when the DMSO is diluted.[1] To prevent this, you can try the following:

  • Use a lower final concentration: Your desired concentration may exceed the aqueous solubility limit of arachidonic acid.[2]

  • Perform serial dilutions: Instead of adding the concentrated stock directly, create an intermediate dilution of the stock in pre-warmed (37°C) medium.[1]

  • Add the stock solution slowly: Add the stock dropwise to the medium while gently vortexing to allow for gradual mixing.

  • Increase the final DMSO concentration: While it's best to keep it low, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary, but always run a vehicle control to check for solvent toxicity.[2]

Q2: What is the best solvent to use for my arachidonic acid stock solution?

A2: The choice of solvent depends on your experimental needs. Ethanol, DMSO, and dimethyl formamide (DMF) are excellent choices, capable of dissolving arachidonic acid at high concentrations (around 100 mg/ml).[3] For some applications, acetonitrile may also be suitable.[4] It is crucial to use a solvent that is compatible with your specific bioassay and to ensure the final solvent concentration is not toxic to the cells.

Q3: How long can I store my arachidonic acid solutions?

A3: Stock solutions of arachidonic acid in anhydrous organic solvents like ethanol or DMSO can be stored at -20°C for up to six months, provided they are purged with an inert gas like argon or nitrogen to prevent oxidation. Aqueous solutions, however, are much less stable and it is recommended to prepare them fresh for each experiment, or at most, store them for no longer than one day.[4][5]

Q4: I am concerned about the effects of the organic solvent on my cells. Are there any solvent-free methods to dissolve arachidonic acid?

A4: Yes, there are methods to prepare aqueous solutions of arachidonic acid with minimal or no organic solvent:

  • Using Basic Buffers: An organic solvent-free solution can be prepared by using concentrated basic buffers (pH > 8.0) and vigorous agitation or ultrasonication.[4]

  • Fatty Acid-Free BSA: A common method is to complex the arachidonic acid with fatty acid-free bovine serum albumin (BSA). The BSA acts as a carrier and helps to keep the fatty acid in solution in the culture medium.

  • Sodium Salt Form: The sodium salt of arachidonic acid is more soluble in aqueous solutions than the free acid form.[6] You can prepare a stock in ethanol and then dilute it into your aqueous buffer.[5]

  • Novel Formulations: Recent research has shown that a combination of arachidonic acid and L-lysine (termed GS-9) creates a water-soluble formulation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudiness or precipitate in media after adding the compound. The final concentration exceeds the solubility limit in the aqueous media.[2]Determine the maximum soluble concentration with a solubility test. Reduce the final working concentration.
Rapid dilution from a high-concentration organic stock.Perform a serial dilution in pre-warmed media. Add the compound solution slowly while mixing.[1]
The media was at a low temperature when the compound was added.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1]
Inconsistent experimental results. The compound is degrading or oxidizing in the aqueous solution.Prepare fresh working solutions for each experiment. For stock solutions, purge with an inert gas before sealing and storing at -20°C.[5]
The compound is precipitating over time in the incubator.Visually inspect your culture plates for precipitation at different time points. Consider using a carrier like fatty acid-free BSA.
Cell toxicity observed in the vehicle control. The final concentration of the organic solvent (e.g., DMSO) is too high.Keep the final solvent concentration as low as possible (ideally ≤ 0.1%). Always run a vehicle control to ensure the solvent itself is not causing the observed effects.

Data Presentation: Solubility of Arachidonic Acid

Solvent Concentration Notes Reference
DMSO~100 mg/mlPurge with inert gas for storage.[3]
Ethanol~100 mg/mlPurge with inert gas for storage.
Dimethyl formamide (DMF)~100 mg/mlPurge with inert gas for storage.
Chloroform~50 mg/ml
Methanol~50 mg/ml
0.1 M Na2CO3~1.7 mg/mlAqueous basic solution.[3]
Ethanol:PBS (pH 7.2) (1:5)~0.5 mg/mlFor the sodium salt form.[5]

Experimental Protocols

Protocol 1: Preparation of Arachidonic Acid Stock Solution in an Organic Solvent
  • Materials: Arachidonic acid, anhydrous ethanol or DMSO, inert gas (argon or nitrogen), sterile conical tube.

  • Under a stream of inert gas, weigh out the desired amount of arachidonic acid.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mg/ml).

  • Vortex gently until the arachidonic acid is completely dissolved.

  • Purge the headspace of the tube with the inert gas, seal tightly, and store at -20°C.

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Materials: Concentrated arachidonic acid stock solution, complete cell culture medium (pre-warmed to 37°C), sterile microcentrifuge tubes.

  • Thaw the stock solution at room temperature.

  • In a sterile tube, perform an intermediate dilution of the stock solution in pre-warmed media. For example, dilute a 100 mM stock 1:100 to get a 1 mM intermediate solution.

  • Add the desired volume of the intermediate solution to your final volume of pre-warmed media to achieve the final working concentration. Add the solution dropwise while gently swirling the media.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh Arachidonic Acid stock2 Dissolve in Anhydrous DMSO or Ethanol stock1->stock2 stock3 Purge with Inert Gas stock2->stock3 stock4 Store at -20°C stock3->stock4 work1 Thaw Stock Solution stock4->work1 work3 Perform Intermediate Dilution in Pre-warmed Medium work1->work3 work2 Pre-warm Cell Culture Medium (37°C) work2->work3 work4 Add to Final Volume of Medium work3->work4 work5 Visually Inspect for Precipitation work4->work5 work6 Add to Bioassay work5->work6

Caption: Workflow for preparing arachidonic acid solutions.

Arachidonic Acid Signaling Pathways

G cluster_pathways Metabolic Pathways membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenases (COX) aa->cox lox Lipoxygenases (LOX) aa->lox cyp450 Cytochrome P450 (CYP) aa->cyp450 prostanoids Prostaglandins, Thromboxanes cox->prostanoids leukotrienes Leukotrienes, Lipoxins lox->leukotrienes eets_hetes EETs, HETEs cyp450->eets_hetes

References

Technical Support Center: Optimizing Fermentation for Aspterric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Aspterric acid production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Problem Potential Cause Recommended Solution
Low or No this compound Production Suboptimal Medium CompositionSystematically evaluate different carbon and nitrogen sources. Dextrose and sodium nitrate have been shown to support good production of other secondary metabolites in Aspergillus terreus.[1] Start with a base medium and vary one component at a time.
Inappropriate pHThe pH of the fermentation medium is critical for secondary metabolite production.[2] For Aspergillus terreus, a starting pH between 5.0 and 5.9 has been found to be favorable for the production of other secondary metabolites.[3] Monitor and control the pH throughout the fermentation process.
Incorrect TemperatureTemperature significantly impacts fungal growth and enzyme activity. The optimal temperature for secondary metabolite production by Aspergillus terreus is often around 25-30°C.[4][5][6] Ensure your incubator or bioreactor maintains a stable temperature.
Insufficient Aeration/AgitationOxygen supply is crucial for the biosynthesis of many secondary metabolites. Inadequate mixing can lead to poor nutrient distribution and oxygen transfer. For Aspergillus terreus, agitation speeds of 150-600 rpm and aeration rates of 0.2-1.0 vvm have been explored for the production of other metabolites.[7][8][9]
Poor Mycelial MorphologyThe morphology of the fungus (e.g., pellets vs. dispersed mycelia) can impact product formation. This can be influenced by medium composition, pH, and agitation. Clumped or pelleted growth has been observed at lower pH values in Aspergillus terreus.[3]
Inconsistent Batch-to-Batch Yields Variability in InoculumThe age and density of the spore or mycelial inoculum can affect the lag phase and subsequent production. Standardize your inoculum preparation protocol.
pH Drift During FermentationFungal metabolism can alter the pH of the medium over time.[2] Implement a pH control strategy using buffers or automated acid/base addition.
Nutrient LimitationDepletion of a key nutrient during fermentation can halt production. Consider fed-batch strategies to replenish limiting substrates.
Difficulty in Product Extraction and Quantification Inefficient Extraction from BrothThe choice of solvent is critical for efficient extraction. Ethyl acetate is a commonly used solvent for extracting secondary metabolites from fungal cultures.[10]
Co-elution of Impurities during HPLCThe complexity of the fermentation broth can lead to interfering peaks during analysis. Optimize the HPLC gradient and consider a sample clean-up step using solid-phase extraction (SPE).
Low Sensitivity in DetectionThis compound may not have a strong UV chromophore. Consider using LC-MS/MS for more sensitive and specific quantification.[11]

Frequently Asked Questions (FAQs)

Medium Optimization

Q1: What are the recommended carbon and nitrogen sources for this compound production?

A1: While specific data for this compound is limited, studies on other secondary metabolites from Aspergillus terreus suggest that dextrose is an effective carbon source.[1] For nitrogen, sodium nitrate has been shown to support the production of antimicrobial metabolites.[1] It is recommended to start with these and then screen other sources such as sucrose, fructose, and various organic and inorganic nitrogen sources to find the optimal combination for this compound.

Q2: How do I perform a medium optimization experiment?

A2: A systematic approach is recommended. Start with a basal medium and use a "one-factor-at-a-time" (OFAT) approach to evaluate the effect of different carbon and nitrogen sources, as well as their concentrations. Subsequently, statistical methods like Response Surface Methodology (RSM) can be employed to investigate the interactions between the most significant factors and determine their optimal levels.

Fermentation Parameters

Q3: What is the optimal pH for this compound fermentation?

A3: The optimal pH for secondary metabolite production in Aspergillus terreus can be strain-dependent. However, a starting pH in the acidic to neutral range, typically between 5.0 and 7.0, is a good starting point.[3][4][5] It is crucial to monitor the pH during fermentation as fungal metabolism can cause it to drift.

Q4: What is the ideal temperature for the fermentation process?

A4: Aspergillus terreus is a mesophilic fungus, and optimal temperatures for secondary metabolite production generally fall between 25°C and 37°C.[4][5][6][12] A temperature of 30°C is often a good starting point for optimization studies.

Q5: How important are aeration and agitation, and what are the recommended settings?

A5: Aeration and agitation are critical for providing sufficient dissolved oxygen and ensuring homogenous mixing of nutrients. For Aspergillus terreus, studies on other metabolites have explored agitation speeds from 150 to 600 rpm and aeration rates from 0.2 to 1.0 vvm (volume of air per volume of medium per minute).[7][8][9] The optimal settings will depend on the bioreactor geometry and the rheology of the culture broth.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Screening and Optimization

  • Medium Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a defined medium with varying carbon and nitrogen sources). Dispense 50 mL of medium into 250 mL Erlenmeyer flasks and autoclave.

  • Inoculation: Inoculate each flask with a standardized spore suspension (e.g., 1 x 10^6 spores/mL) or a mycelial suspension from a seed culture.

  • Incubation: Incubate the flasks on a rotary shaker at a specified speed (e.g., 180 rpm) and temperature (e.g., 28°C) for a defined period (e.g., 7-14 days).

  • Sampling and Analysis: At regular intervals, aseptically withdraw samples for analysis of biomass, pH, and this compound concentration.

Protocol 2: Extraction of this compound from Fermentation Broth

  • Separation of Mycelia: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Acidify the supernatant to approximately pH 3.0 with a suitable acid (e.g., HCl). Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Protocol 3: Quantification of this compound by HPLC

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or Diode Array Detector (DAD).

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for the separation of organic acids.

  • Injection and Detection: Inject the reconstituted extract and monitor the elution profile at a suitable wavelength (e.g., 210 nm, as this compound lacks a strong chromophore, a lower wavelength is preferable).

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Quantitative Data Summary

The following tables provide a summary of fermentation parameters for Aspergillus terreus based on studies of various secondary metabolites. These should be used as a starting point for the optimization of this compound production.

Table 1: Investigated Fermentation Parameters for Aspergillus terreus

ParameterRange/Values InvestigatedOptimal for Other MetabolitesReference(s)
Temperature (°C) 15 - 4525 - 37[4][5][6][12]
Initial pH 2.0 - 9.05.0 - 5.9[3][4][5]
Agitation (rpm) 150 - 800600[7][8]
Aeration (vvm) 0.2 - 1.00.75[9]

Table 2: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production in Aspergillus terreus

Nutrient SourceCompound TestedEffect on ProductionReference(s)
Carbon Sources
DextroseAntimicrobial metabolitesFavorable[1]
SucroseAntimicrobial metabolitesFavorable[4]
GlucoseLipidsFavorable[13]
Nitrogen Sources
Sodium NitrateAntimicrobial metabolitesFavorable[1]
Yeast ExtractAntimicrobial metabolitesFavorable[4]
Ammonium SulphateL-asparaginaseFavorable[14]
PeptoneL-malic acidFavorable[15]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Production cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Scale-up A Strain Selection & Inoculum Preparation B Screening of Carbon & Nitrogen Sources (Shake Flasks) A->B C Screening of pH & Temperature (Shake Flasks) A->C D Statistical Optimization (e.g., Response Surface Methodology) B->D C->D E Optimization of Aeration & Agitation in Bioreactor D->E F Extraction of This compound E->F H Scale-up Fermentation E->H G Quantification by HPLC or LC-MS F->G

Caption: Workflow for optimizing this compound production.

signaling_pathway Simplified Signaling Pathway for Fungal Secondary Metabolism Env_Signals Environmental Signals (pH, Temperature, Nutrients) Receptors Membrane Receptors Env_Signals->Receptors Signal_Transduction Signal Transduction Cascades (e.g., MAPK, cAMP-PKA) Receptors->Signal_Transduction Global_Regulators Global Regulators (e.g., LaeA, VeA) Signal_Transduction->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factors (e.g., AstR) Global_Regulators->Pathway_Specific_TF Biosynthetic_Genes This compound Biosynthetic Genes (astA, astB, astC) Pathway_Specific_TF->Biosynthetic_Genes Aspterric_Acid This compound Biosynthetic_Genes->Aspterric_Acid

Caption: Regulation of fungal secondary metabolite biosynthesis.

References

Technical Support Center: Aspergillus terreus Cultures for Aspterric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspergillus terreus for the production of aspterric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus.[1][2][3] It has gained significant interest as a potential herbicide due to its potent and specific inhibition of the enzyme dihydroxyacid dehydratase (DHAD) in the branched-chain amino acid biosynthesis pathway of plants.[1][2][4] This mode of action is novel among commercial herbicides, making this compound a promising candidate for managing herbicide-resistant weeds.

Q2: What are the most common contaminants in Aspergillus terreus cultures?

A2: Like other fungal fermentations, Aspergillus terreus cultures are susceptible to contamination by a variety of microorganisms. The most common contaminants include:

  • Bacteria: Species such as Bacillus subtilis are frequently found as contaminants. Their rapid growth can quickly alter the culture conditions.

  • Other Fungi (Molds): Cross-contamination with other filamentous fungi, such as Penicillium species, is a common issue. These fungi compete for nutrients and may produce their own secondary metabolites that can interfere with the growth of A. terreus or the purification of this compound.

  • Yeasts: Various yeast species can also contaminate the culture, leading to competition for nutrients and changes in the fermentation environment.

Q3: How can I visually identify contamination in my A. terreus culture?

A3: Visual inspection is the first line of defense against contamination. Here are some signs to look for:

  • Aspergillus terreus Appearance: A healthy, pure culture of A. terreus typically appears as a dense, felt-like mat of mycelium, often with a brownish or cinnamon color.

  • Bacterial Contamination: This often manifests as a cloudy or turbid appearance in the liquid culture medium. On solid media, bacterial colonies may appear as slimy or shiny patches with distinct borders, often in colors different from the A. terreus mycelium.

  • Fungal/Mold Contamination: The presence of other molds may be indicated by colonies with different colors (e.g., green, black, or blue-green typical of Penicillium), textures, or growth patterns interspersed with or overpowering the A. terreus culture.

  • Yeast Contamination: Yeast contamination can cause the culture broth to become cloudy and may produce a distinct odor. On agar plates, yeast colonies are typically creamy and opaque.

Q4: What is the biosynthetic pathway for this compound?

A4: The biosynthesis of this compound in Aspergillus terreus involves a dedicated gene cluster. The key genes and steps are:

  • astA: Encodes a sesquiterpene cyclase that converts farnesyl pyrophosphate (FPP) into the initial carbon skeleton.

  • astB and astC: These genes encode for P450 monooxygenases that perform sequential oxidation steps to modify the sesquiterpene backbone.

  • astD: This gene provides a self-resistance mechanism for the fungus, as it codes for a DHAD homolog that is not inhibited by this compound.[1][4][5][6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Recommended Solution
No or low yield of this compound. 1. Contamination: Bacterial or fungal contaminants are outcompeting A. terreus for essential nutrients. 2. Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration for this compound production. 3. Incorrect Strain: The A. terreus strain being used may not be a high producer of this compound (the original strain is IFO-6123).[3] 4. Inadequate Inoculum: A low-quality or insufficient amount of inoculum can lead to poor growth and metabolite production.1. Verify Culture Purity: Use microscopy to check for contaminants. If contaminated, discard the culture and review aseptic techniques. Consider using selective media to re-isolate a pure culture. 2. Optimize Conditions: Ensure the fermentation parameters match the recommended protocol for this compound production. 3. Strain Verification: Confirm the identity and lineage of your A. terreus strain. 4. Inoculum Quality Control: Prepare a fresh, high-density spore suspension from a pure culture for inoculation.
Culture broth is cloudy and has an unusual odor. Bacterial Contamination: Rapidly growing bacteria will increase the turbidity of the medium and may produce metabolic byproducts with distinct smells.Immediate Action: Discard the contaminated culture to prevent further spread. Preventative Measures: Reinforce strict aseptic techniques. Ensure all media and equipment are properly sterilized. Consider adding a broad-spectrum antibiotic to the initial culture medium if bacterial contamination is a persistent issue, but be aware this can affect fungal metabolism.
Green or black mold colonies are visible in the culture. Fungal Cross-Contamination: Spores from other fungi, such as Penicillium or other Aspergillus species, have entered the culture.Isolation and Removal (if localized): If the contamination is minor and on a solid medium, you may attempt to carefully excise the contaminated section and transfer a pure section of A. terreus to a fresh plate. For liquid cultures, discard immediately. Prevention: Ensure the working area (laminar flow hood) is thoroughly decontaminated. Use sterile techniques for all transfers.
This compound peak is not detected or is very small during HPLC analysis. 1. Extraction Failure: The protocol for extracting this compound from the culture broth was not effective. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling of the extract. 3. Low Production: As mentioned above, contamination or suboptimal culture conditions can lead to negligible production.1. Review Extraction Protocol: Ensure the correct solvents and pH adjustments are being used for the extraction. 2. Proper Sample Handling: Store extracts at low temperatures (e.g., -20°C) and protect from light to prevent degradation. 3. Address Production Issues: Refer to the "No or low yield" problem above.

Data Presentation: Illustrative Impact of Contamination on this compound Yield

Contaminant Type Level of Contamination (CFU/mL) Observed Culture Changes Illustrative this compound Yield (% of Control)
None (Control) 0Normal mycelial growth, clear supernatant.100%
Bacteria (Bacillus subtilis) 10^5Slight turbidity in the medium.70-80%
Bacteria (Bacillus subtilis) 10^8High turbidity, potential pH drop, unusual odor.< 20%
Fungus (Penicillium sp.) 10^3 spores/mLVisible mycelial clumps of the contaminant.50-60%
Fungus (Penicillium sp.) 10^5 spores/mLSignificant overgrowth by the contaminant.< 10%
Yeast 10^6Cloudy broth, possible foaming.40-50%

Experimental Protocols

Protocol 1: Cultivation of Aspergillus terreus for this compound Production

This protocol is based on general methods for secondary metabolite production in Aspergillus species and information from studies on this compound.

1. Media Preparation:

  • Seed Culture Medium (e.g., Potato Dextrose Broth - PDB):

    • Potato Infusion: 200 g/L

    • Dextrose: 20 g/L

    • Adjust pH to 5.6

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Production Medium (example):

    • Sucrose: 50 g/L

    • Yeast Extract: 5 g/L

    • NaNO₃: 3 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • KCl: 0.5 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • Adjust pH to 6.0

    • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Preparation:

  • Grow a pure culture of Aspergillus terreus (e.g., IFO-6123) on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C until sporulation is abundant.

  • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10⁷ spores/mL.

3. Fermentation:

  • Inoculate 100 mL of seed culture medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubate at 28°C with shaking at 150 rpm for 48 hours.

  • Transfer 10 mL of the seed culture to 100 mL of production medium in a 250 mL Erlenmeyer flask.

  • Incubate at 28°C with shaking at 150 rpm for 7-14 days.

Protocol 2: Extraction and Quantification of this compound

1. Extraction:

  • Separate the mycelium from the culture broth by filtration.

  • Acidify the culture filtrate to pH 2-3 with HCl.

  • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Quantification by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 210 nm.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 3: Enumeration of Microbial Contaminants

1. Serial Dilution:

  • Aseptically take 1 mL of the fermentation broth.

  • Perform a series of 1:10 dilutions in sterile saline or phosphate-buffered saline (PBS) up to 10⁻⁶.

2. Plating:

  • For Bacteria: Plate 0.1 mL of each dilution onto Nutrient Agar or Tryptic Soy Agar plates.

  • For Fungi/Yeast: Plate 0.1 mL of each dilution onto Potato Dextrose Agar or Sabouraud Dextrose Agar plates (amended with an antibacterial agent like chloramphenicol to inhibit bacterial growth).

3. Incubation and Counting:

  • Incubate bacterial plates at 37°C for 24-48 hours.

  • Incubate fungal/yeast plates at 25-28°C for 3-5 days.

  • Count the number of colony-forming units (CFU) on plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL in the original broth by multiplying the colony count by the dilution factor and the plating volume factor.

Visualizations

Contamination_Troubleshooting_Workflow Start Visual Inspection of Culture Pure Culture Appears Pure Start->Pure Contaminated Suspicion of Contamination Start->Contaminated Proceed Proceed with Experiment Pure->Proceed Microscopy Microscopic Examination Contaminated->Microscopy Identify Identify Contaminant Type Microscopy->Identify Bacteria Bacterial Contamination Identify->Bacteria Rods/Cocci observed Fungi_Yeast Fungal/Yeast Contamination Identify->Fungi_Yeast Spores/Hyphae/Budding cells observed Discard Discard Culture & Review Aseptic Technique Bacteria->Discard Fungi_Yeast->Discard

Caption: A logical workflow for troubleshooting potential contamination in Aspergillus terreus cultures.

Aspterric_Acid_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Sesquiterpene Intermediate FPP->Intermediate1 astA Intermediate2 Oxidized Intermediate Intermediate1->Intermediate2 astB Aspterric_Acid This compound Intermediate2->Aspterric_Acid astC astA astA (Sesquiterpene Cyclase) astB astB (P450 Monooxygenase) astC astC (P450 Monooxygenase)

Caption: The biosynthetic pathway of this compound from FPP, mediated by the ast gene cluster products.

References

Navigating Emulsion Challenges in Aspterric Acid Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and managing emulsion formation during the liquid-liquid extraction of Aspterric acid.

Emulsion formation is a frequent and often frustrating hurdle in the extraction of natural products, including the promising therapeutic agent this compound from fungal fermentation broths. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively prevent and resolve emulsion-related issues, ensuring efficient and high-yield extractions.

Troubleshooting Guide: A Systematic Approach to Emulsion Resolution

Persistent emulsions can lead to significant product loss and reduced purity. This guide provides a step-by-step approach to systematically address and overcome emulsion formation during the liquid-liquid extraction of this compound.

Diagram: Troubleshooting Workflow for Emulsion Formation

Caption: A step-by-step workflow for addressing emulsion formation during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during this compound extraction from fungal broths?

A1: Emulsions during the extraction of fungal metabolites like this compound are typically caused by the presence of surfactant-like biomolecules in the fermentation broth.[1][2] These can include:

  • Phospholipids and free fatty acids from the fungal mycelia.[1]

  • Proteins and other high-molecular-weight compounds secreted by the fungus.[1]

  • Cell debris if the mycelia are not adequately separated from the broth before extraction.

  • Vigorous shaking during the liquid-liquid extraction process, which increases the surface area between the aqueous and organic phases and promotes the formation of stable droplets.[1]

Q2: How can I prevent emulsions from forming in the first place?

A2: Proactive prevention is often more effective than reactive troubleshooting. Consider the following preventive measures:

  • Gentle Agitation: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the aqueous and organic phases.[1] This provides sufficient surface area for extraction while minimizing the energy input that leads to emulsion formation.

  • Pre-extraction Filtration: Ensure the fermentation broth is thoroughly filtered or centrifuged to remove fungal mycelia and other solid particulates before extraction.

  • De-fatting Step: For lipid-rich broths, a preliminary extraction with a non-polar solvent like n-hexane can help remove fats and other lipids that may act as emulsifying agents.

Q3: What is "salting out," and how does it help break an emulsion?

A3: "Salting out" is a common and effective technique that involves adding a saturated salt solution (brine) or solid salt (like sodium chloride, NaCl) to the emulsion.[3][4] The addition of salt increases the ionic strength of the aqueous layer.[3] This increased polarity makes the aqueous phase less hospitable for the surfactant-like molecules, forcing them to partition into the organic phase and allowing the small droplets of the dispersed phase to coalesce and separate.[3][4]

Q4: When is pH adjustment a suitable method for breaking an emulsion?

A4: Adjusting the pH of the aqueous phase can be a powerful tool, particularly when the emulsion is stabilized by ionizable molecules like proteins and fatty acids. For this compound, which is an acidic compound, lowering the pH of the culture filtrate to around 2.0 with an acid like HCl is a common step before extraction with a solvent like ethyl acetate. This protonates the carboxyl group of this compound, making it more soluble in the organic solvent. This pH change can also alter the charge of the emulsifying agents, disrupting their ability to stabilize the emulsion.[5][6]

Q5: What are the most effective physical methods for breaking a persistent emulsion?

A5: If chemical methods are insufficient, several physical techniques can be employed:

  • Centrifugation: This is often the most effective method for breaking stubborn emulsions.[7] The applied centrifugal force accelerates the separation of the denser and lighter phases.

  • Filtration: Passing the emulsion through a plug of glass wool or a pad of a filter aid like Celite® can help to coalesce the dispersed droplets.[1] Phase separation paper, which is hydrophobic, can also be used to separate the organic and aqueous layers.[1]

  • Allowing to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can be enough for the emulsion to break on its own.[6]

  • Ultrasonication: An ultrasonic bath can provide the energy to disrupt the droplet interfaces and promote coalescence.[6]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound with Emulsion Prevention

This protocol outlines a standard procedure for extracting this compound from a fungal fermentation broth, incorporating steps to minimize emulsion formation.

Materials:

  • Aspergillus terreus (or other this compound-producing fungus) fermentation broth

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Harvest and Clarify: After the fermentation period, separate the fungal mycelia from the culture broth by vacuum filtration.

  • Acidify the Broth: Adjust the pH of the clarified fermentation broth to approximately 2.0 by adding 1M HCl dropwise while stirring.

  • Initial Extraction: Transfer the acidified broth to a separatory funnel and add an equal volume of ethyl acetate.

  • Gentle Mixing: Stopper the funnel and gently swirl or invert it 10-15 times to mix the phases. Avoid vigorous shaking. Vent the funnel frequently to release any pressure buildup.

  • Phase Separation: Allow the funnel to stand undisturbed and let the layers separate. If an emulsion forms, proceed to the troubleshooting protocols below.

  • Collect Organic Phase: Once the layers have clearly separated, drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize the recovery of this compound.

  • Combine and Dry: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentrate: Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Troubleshooting Emulsion Formation

If a stable emulsion forms during the extraction, apply the following steps sequentially.

Procedure:

  • Allow to Stand: Let the separatory funnel stand undisturbed for 15-30 minutes. Often, the emulsion will break on its own with time.[6]

  • Salting Out: If the emulsion persists, add 10-20 mL of saturated NaCl solution (brine) to the separatory funnel. Gently swirl the funnel and then allow it to stand again.[3]

  • Centrifugation: If the emulsion is still present, transfer the entire contents of the separatory funnel to centrifuge tubes. Centrifuge at 3000-5000 rpm for 10-15 minutes.[7] This should result in a clear separation of the aqueous and organic layers, with a potential small layer of solid precipitate at the interface.

  • Filtration: As a final resort, if a solid-stabilized emulsion is suspected, filter the entire mixture through a pad of Celite® or a plug of glass wool in a Büchner funnel under vacuum.[1] Collect the filtrate, which should now consist of two distinct layers that can be separated.

Quantitative Data Summary

The effectiveness of different emulsion-breaking techniques can vary depending on the specific composition of the fermentation broth and the extraction solvent used. The following table summarizes general observations on the efficacy of common methods.

Method Principle of Action Relative Speed Typical Success Rate Potential Drawbacks
Allowing to Stand Gravitational separationSlowLow to ModerateTime-consuming; may not be effective for stable emulsions.[6]
Salting Out (Brine) Increases ionic strength of the aqueous phase, forcing separation.[3]ModerateModerate to HighMay slightly decrease the solubility of some polar target compounds in the organic phase.
pH Adjustment Alters the charge of emulsifying agents, reducing their surfactant properties.[5][6]ModerateModerate to HighMay affect the stability or solubility of the target compound if it is pH-sensitive.
Centrifugation Accelerates phase separation through applied g-force.[7]FastHighRequires access to a centrifuge capable of handling the required volumes.
Filtration (Celite®) Physical disruption of the emulsion by passing through a filter aid.[1]ModerateModeratePotential for some loss of the organic phase adsorbed onto the filter medium.

Signaling Pathways and Logical Relationships

Diagram: Factors Influencing Emulsion Stability

Emulsion_Stability cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Surfactant-like Molecules Surfactant-like Molecules Emulsion Formation Emulsion Formation Surfactant-like Molecules->Emulsion Formation Promote Vigorous Agitation Vigorous Agitation Vigorous Agitation->Emulsion Formation Promote Fine Particulates Fine Particulates Fine Particulates->Emulsion Formation Promote Increased Ionic Strength Increased Ionic Strength Phase Separation Phase Separation Increased Ionic Strength->Phase Separation Promote pH Modification pH Modification pH Modification->Phase Separation Promote Centrifugal Force Centrifugal Force Centrifugal Force->Phase Separation Promote Reduced Interfacial Tension Reduced Interfacial Tension Reduced Interfacial Tension->Phase Separation Promote Emulsion Formation->Phase Separation Inhibits

Caption: The interplay of factors that either promote or inhibit emulsion stability.

References

Technical Support Center: Enhancing Carbon Flux Towards Aspterric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing carbon flux towards the production of Aspterric acid, a promising sesquiterpenoid herbicide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at boosting this compound production in microbial hosts like Aspergillus terreus or engineered yeast strains.

Issue IDProblemPotential CausesRecommended Solutions
AA-001 Low or no detectable this compound production 1. Inefficient expression of biosynthetic genes (astA, astB, astC).2. Insufficient precursor (Farnesyl pyrophosphate - FPP) supply.3. Non-functional enzymes (e.g., incorrect folding, lack of co-factors).4. Degradation of this compound by host organism.5. Suboptimal fermentation conditions (pH, temperature, aeration).1. a) Verify mRNA transcript levels of ast genes via RT-qPCR. b) Use strong, well-characterized promoters for gene expression. For Aspergillus terreus, consider promoters like PgpdA. c) Codon-optimize the ast genes for the expression host. 2. a) Overexpress key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and FPP synthase (FPPS). b) Down-regulate competing pathways that consume FPP, such as the ergosterol biosynthesis pathway (e.g., by repressing the ERG9 gene). 3. a) Co-express chaperones to ensure proper protein folding. b) Ensure necessary co-factors for P450 monooxygenases (astB and astC), such as NADPH, are available by overexpressing cytochrome P450 reductases (CPRs). 4. a) Analyze culture broth at different time points to assess product stability. b) Consider using host strains with deleted genes responsible for product degradation. 5. a) Optimize fermentation parameters through a design of experiments (DoE) approach. b) Maintain a stable pH, as acidic conditions can lead to the formation of rearranged byproducts.
AA-002 Accumulation of daucane skeleton (product of AstA) 1. Low activity or expression of the first P450 monooxygenase, AstB. 2. Lack of a suitable cytochrome P450 reductase (CPR) to partner with AstB.1. a) Confirm the expression of astB at the transcript and protein levels. b) Test different CPRs from various fungal sources to find a compatible partner for AstB. 2. a) Fuse AstB to a potent CPR to improve electron transfer.
AA-003 Accumulation of the epoxide intermediate (product of AstB) 1. Low activity or expression of the second P450 monooxygenase, AstC. 2. Insufficient NADPH regeneration for AstC activity.1. a) Verify the expression of astC. b) Co-express astC with a compatible and efficient CPR. 2. a) Engineer the host's central metabolism to increase the NADPH pool.
AA-004 Production of an isomer of this compound instead of the desired product 1. Spontaneous or enzyme-catalyzed rearrangement of intermediates or the final product. This has been observed in Yarrowia lipolytica.[1] 2. Incorrect stereochemistry of the initial cyclization reaction by AstA.1. a) Optimize fermentation conditions, particularly pH and temperature, to minimize spontaneous rearrangements. b) Purify and characterize the isomer to understand its structure and potential origin. 2. a) There is limited recourse if the terpene synthase produces the wrong stereoisomer. Consider screening for AstA homologs from other organisms that may produce the correct precursor.
AA-005 Inhibition of cell growth after pathway induction 1. Toxicity of this compound or its intermediates. 2. Metabolic burden from the overexpression of multiple heterologous genes.1. a) Implement an in situ product removal strategy, such as using a two-phase fermentation system with a solvent overlay (e.g., dodecane) to sequester the product. b) Express the self-resistance gene, astD, which encodes a DHAD enzyme insensitive to this compound. 2. a) Use promoters with different strengths to balance the expression levels of pathway genes. b) Integrate the expression cassettes into the host genome for stable, moderate expression instead of using high-copy plasmids.

Quantitative Data on Sesquiterpenoid Production in Engineered Yeast

The following tables summarize reported yields for various sesquiterpenoids in engineered Saccharomyces cerevisiae and Yarrowia lipolytica, providing a benchmark for this compound production efforts.

Table 1: Production of Various Sesquiterpenes in Engineered Saccharomyces cerevisiae

SesquiterpeneKey Engineering StrategiesTiter (mg/L)Reference
AmorphadieneOverexpression of the entire mevalonate pathway>40,000[2][3]
AmorphadieneOverexpression of tHMGR and ERG20, integration of ADS gene225.3[4]
PatchoulolFusion of FPPS and patchoulol synthase, enhanced MVA pathway, weakened squalene synthesis, inhibited farnesol biosynthesis466.8[5][6]
PatchoulolGlobal metabolic engineering strategy modulating nine genes42.1[1]
PatchoulolCombinatorial metabolic engineering and fermentation optimization1950[7]
(+)-ValenceneFusion of CnVS and ERG20, overexpression of tHMG1, downregulation of ERG9217.95[3]
(+)-NootkatoneExpression of (+)-valencene synthase, P450 monooxygenase, and dehydrogenases with MVA pathway engineering59.78[3]
ZerumboneExpression of humulene synthase, P450, and dehydrogenase40[5]
Generic SesquiterpenesOverexpression of terpene synthase genes with enhanced FPP pool>80[8]

Table 2: Production of Various Terpenoids in Engineered Yarrowia lipolytica

Terpenoid ClassTerpenoidKey Engineering StrategiesTiter (mg/L)Reference
MonoterpeneLimoneneMVA pathway improvement, expression of limonene synthase35.9[9]
SesquiterpeneValenceneSesquiterpene platform strain with MVA pathway engineering113.9[9]
TriterpeneSqualeneTriterpene platform strain402.4[9]
Tetraterpeneβ-CaroteneCarotenoid platform strain164[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for this compound biosynthesis and what are the key strategies to increase its availability?

A1: The primary precursor for this compound, a sesquiterpenoid, is Farnesyl pyrophosphate (FPP). FPP is synthesized through the mevalonate (MVA) pathway. Key strategies to increase FPP availability include:

  • Overexpression of rate-limiting MVA pathway enzymes: A truncated version of HMG-CoA reductase (tHMG1) is a common target for overexpression as it is a key rate-limiting enzyme in the MVA pathway. Overexpressing FPP synthase (FPPS or ERG20) can also boost the direct production of FPP.

  • Downregulation of competing pathways: The primary competing pathway for FPP is sterol biosynthesis, which is essential for cell viability. The first committed step in this pathway is catalyzed by squalene synthase (ERG9). Downregulating the expression of the ERG9 gene can redirect carbon flux from sterol production towards FPP accumulation and, consequently, sesquiterpenoid synthesis.

  • Inhibition of FPP dephosphorylation: FPP can be dephosphorylated to farnesol, which can be toxic to the cell and may cause feedback inhibition of the MVA pathway. Deleting phosphatases like LPP1 and DPP1 has been shown to improve the intracellular FPP pool.[10]

Q2: The this compound pathway involves two cytochrome P450 enzymes (AstB and AstC). What are the common challenges with expressing these enzymes in a heterologous host?

A2: Expressing eukaryotic P450 enzymes in microbial hosts can be challenging due to several factors:

  • Requirement of a redox partner: P450s require a cytochrome P450 reductase (CPR) to transfer electrons from NADPH for their catalytic activity. It is often necessary to co-express a compatible CPR, sometimes from the same native host as the P450, to achieve functional expression.

  • Membrane association: Most fungal P450s are membrane-bound proteins, which can lead to improper folding and localization when expressed in a different host. This can result in low activity or inactive protein.

  • Codon usage: The codon usage of the P450 genes from the native organism may not be optimal for the expression host, leading to poor translation efficiency. Codon optimization of the genes for the chosen expression host is highly recommended.

  • Sub-optimal cofactor regeneration: P450s have a high demand for NADPH. If the host's central metabolism cannot regenerate NADPH at a sufficient rate, the activity of the P450 enzymes will be limited.

Q3: My engineered strain is producing the daucane intermediate but not this compound. What steps should I take?

A3: Accumulation of the daucane skeleton, the product of the first enzyme in the pathway (AstA), indicates that the subsequent P450-mediated oxidation steps are the bottleneck. The primary suspect is the first P450, AstB. Here's a logical workflow to troubleshoot this issue:

G A Accumulation of daucane intermediate B Verify astB and CPR transcript levels via RT-qPCR A->B C Are transcripts present? B->C D Check promoter and terminator sequences. Re-clone if necessary. C->D No E Perform Western blot to check for AstB and CPR protein expression C->E Yes F Is protein expressed? E->F G Codon-optimize astB and CPR genes for the host. F->G No H Screen a library of different CPRs for a better partner for AstB F->H Yes I Test different cultivation conditions (e.g., lower temperature) to improve protein folding H->I J Consider creating a translational fusion of AstB and a CPR I->J

Caption: Troubleshooting workflow for daucane accumulation.

Q4: What are the advantages and disadvantages of using Aspergillus terreus versus an engineered yeast like Saccharomyces cerevisiae or Yarrowia lipolytica for this compound production?

A4: Aspergillus terreus

  • Advantages: As the native producer, it possesses the necessary cellular machinery and co-factors for the functional expression of the this compound biosynthetic genes. The enzymes are in their native environment, which can lead to proper folding and activity.

  • Disadvantages: It can be more challenging to genetically manipulate than yeast. It may have tightly regulated expression of the ast gene cluster, leading to low yields under standard laboratory conditions. It also produces a wide range of other secondary metabolites, which can complicate downstream processing.

Saccharomyces cerevisiae

  • Advantages: It is a well-established and easily engineered host with a vast molecular biology toolkit. It does not produce a background of competing terpenoids.

  • Disadvantages: As a non-native host, the expression of fungal P450s can be inefficient. It has a lower flux towards acetyl-CoA, the precursor of the MVA pathway, compared to oleaginous yeast.

Yarrowia lipolytica

  • Advantages: It is an oleaginous yeast with a high native flux of carbon towards acetyl-CoA, which is beneficial for terpenoid production.[1] It has a growing set of genetic tools available for its engineering.

  • Disadvantages: Heterologous expression of biosynthetic pathways can sometimes lead to the production of unexpected isomers, as has been reported for this compound.[1][11]

Q5: How can I balance the expression of multiple genes in the this compound pathway to optimize production and avoid the accumulation of toxic intermediates?

A5: Balancing gene expression is crucial for efficient metabolic pathway engineering. Here is a logical approach:

G A Goal: Balanced pathway expression B Characterize a set of promoters with varying strengths (e.g., using a reporter like GFP) A->B F Integrate genes into the genome for stable, predictable expression levels A->F C Assemble pathway with different promoter combinations for each gene B->C D Use weaker promoters for upstream genes and stronger promoters for downstream genes to pull flux C->D E Alternatively, use inducible promoters to control the timing of gene expression C->E G Analyze metabolite profiles for each construct to identify bottlenecks C->G F->G H Fine-tune expression levels based on intermediate accumulation G->H

Caption: Strategy for balancing gene expression in a biosynthetic pathway.

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation of Aspergillus terreus

This protocol is adapted for Aspergillus terreus based on established methods for filamentous fungi and recent advancements with CRISPR-Cas9 systems.[12]

Materials:

  • A. terreus spores

  • Yeast Extract-Peptone-Dextrose (YPD) medium

  • Lysis buffer: 1.2 M MgSO₄, 10 mM sodium phosphate, pH 5.8

  • Lysing enzymes from Trichoderma harzianum (e.g., Sigma-Aldrich L1412)

  • STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂

  • PEG solution: 40% (w/v) PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5

  • Regeneration medium: Minimal medium supplemented with 1.2 M sorbitol and the appropriate selection agent (e.g., hygromycin B).

Procedure:

  • Spore Inoculation and Mycelia Growth:

    • Inoculate 100 mL of YPD medium with A. terreus conidia.

    • Incubate at 28°C with shaking at 200 rpm for 16-18 hours to obtain young mycelia.

  • Protoplast Preparation:

    • Harvest the mycelia by filtering through sterile gauze.

    • Wash the mycelia with sterile water and then with the lysis buffer.

    • Resuspend the mycelia in 25 mL of lysis buffer containing 35 mg/mL of lysing enzymes.

    • Incubate at 28°C with gentle shaking (100 rpm) for 3-4 hours. Monitor protoplast formation periodically under a microscope.

    • Separate protoplasts from mycelial debris by filtering through sterile Miracloth.

    • Pellet the protoplasts by centrifugation at 1,500 x g for 10 minutes.

    • Gently wash the protoplasts twice with ice-cold STC buffer.

    • Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10⁸ protoplasts/mL.

  • Transformation:

    • To 100 µL of the protoplast suspension, add 5-10 µg of the desired plasmid DNA (and Cas9/sgRNA plasmid if applicable).

    • Incubate on ice for 20 minutes.

    • Add 1 mL of PEG solution and mix gently by inverting the tube.

    • Incubate at room temperature for 15 minutes.

  • Regeneration and Selection:

    • Add the transformation mix to 10 mL of molten (cooled to ~50°C) regeneration medium.

    • Pour the mixture onto regeneration agar plates containing the appropriate selection agent.

    • Incubate the plates at 28°C for 3-5 days until transformants appear.

  • Verification:

    • Isolate putative transformants onto fresh selective media.

    • Verify the integration of the desired DNA cassette by colony PCR using genomic DNA as a template.

Protocol 2: GC-MS Analysis of this compound from Fungal Culture

This protocol provides a general framework for the extraction and analysis of sesquiterpenoid acids like this compound from fungal liquid cultures.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Sample Preparation and Extraction:

    • Separate the mycelia from 50 mL of culture broth by filtration.

    • Acidify the culture filtrate to pH 2-3 with HCl.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Derivatization (for improved volatility and peak shape):

    • Re-dissolve the dried extract in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70°C for 1 hour to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Column: Use a non-polar column like a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/minute.

      • Hold at 280°C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-550.

      • Source temperature: 230°C.

  • Data Analysis:

    • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

    • Quantify the peak area and compare it to a standard curve prepared with purified this compound to determine the concentration in the original culture.

References

Technical Support Center: Troubleshooting Aspterric Acid Production Failure with RNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with Aspterric acid production. This guide focuses on leveraging RNA analysis, a powerful tool for diagnosing production bottlenecks at the transcriptional level.

Frequently Asked Questions (FAQs)

Q1: My engineered fungal strain is not producing this compound. Where should I start troubleshooting?

A1: When confronting a failure in this compound production, a systematic approach is crucial. Begin by verifying the integrity of your engineered strain and the fermentation conditions. If these are optimal, the problem likely lies at the genetic or transcriptional level. RNA analysis is a highly effective next step to investigate the expression of the this compound biosynthetic gene cluster (ast).

Q2: What is the ast gene cluster and what are the functions of its genes?

A2: The biosynthesis of this compound is governed by a set of four co-regulated genes, known as a biosynthetic gene cluster (BGC).[1] In Aspergillus terreus, this cluster contains the following genes:

  • astA : Encodes a sesquiterpene cyclase, which catalyzes the initial step of converting farnesyl diphosphate (FPP) into the core terpene scaffold.[1]

  • astB : Encodes a cytochrome P450 monooxygenase, responsible for an oxidation step in the biosynthetic pathway.[1]

  • astC : Encodes another cytochrome P450 monooxygenase that performs a subsequent oxidation.[1]

  • astD : Encodes a dihydroxyacid dehydratase (DHAD) homolog that confers self-resistance to this compound, which is a DHAD inhibitor.[1][2]

Q3: How can RNA analysis help diagnose the production failure?

A3: RNA analysis, particularly through methods like RNA-sequencing (RNA-seq) or quantitative real-time PCR (RT-qPCR), allows you to quantify the transcript levels of the ast genes.[3][4] By comparing the gene expression profile of your non-producing strain to a high-producing reference strain, you can pinpoint which specific gene or genes in the biosynthetic pathway are not being adequately transcribed. This provides a targeted approach for further investigation and strain improvement.

Q4: What are the common reasons for the lack of ast gene expression?

A4: The lack of ast gene expression can stem from several factors:

  • Regulatory Issues: The transcription of secondary metabolite gene clusters is often tightly controlled by specific transcriptional activators and repressors, which in turn respond to environmental cues.[5] The necessary activating signals may be absent in your fermentation conditions, or a repressor may be active.

  • Genetic Modifications: If you have engineered a heterologous host, the integration site of the gene cluster, codon usage, or the strength of the chosen promoters can all impact expression.

  • Sub-optimal Fermentation Conditions: Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration can all influence the expression of secondary metabolite genes.

Q5: What is a typical workflow for troubleshooting with RNA analysis?

A5: A standard workflow involves the following steps:

  • Sample Collection: Collect mycelial samples from both your non-producing strain and a high-producing control strain at the time point where production is expected to be maximal.

  • RNA Extraction: Isolate high-quality total RNA from the collected samples.

  • RNA-seq and Bioinformatic Analysis: Perform RNA-sequencing to get a global view of the transcriptome. Analyze the data to identify differentially expressed genes, paying close attention to the ast gene cluster and any known regulatory genes.

  • RT-qPCR Validation: Validate the RNA-seq results for the ast genes and other key targets using RT-qPCR.

  • Hypothesis Generation and Further Experiments: Based on the gene expression data, formulate a hypothesis for the cause of production failure and design experiments to test it. This could involve modifying fermentation conditions, re-engineering the strain with different promoters, or overexpressing a key regulatory gene.

Troubleshooting Guide

Problem: No detectable this compound in the fermentation broth.

Step 1: Verify Strain and Fermentation Conditions

  • Action: Confirm the genetic integrity of your production strain via PCR or sequencing. Review and confirm that the fermentation medium composition, pH, temperature, and aeration are within the optimal range for Aspergillus terreus or your specific host.

  • Rationale: Simple errors in strain handling or media preparation are common and should be ruled out first.

Step 2: Comparative Transcriptomic Analysis (RNA-seq)

  • Action: Perform RNA-seq on your non-producing strain and a high-producing reference strain.

  • Rationale: This will provide a comprehensive overview of gene expression and help identify if the ast gene cluster is silent.

Step 3: Analyze ast Gene Cluster Expression

  • Action: Examine the expression levels (e.g., in Transcripts Per Million - TPM) of astA, astB, astC, and astD.

  • Rationale: This will pinpoint if the entire cluster or specific genes within it are not being transcribed.

Step 4: Investigate Potential Regulatory Genes

  • Action: Look for differential expression of known fungal transcription factors, particularly those associated with secondary metabolism (e.g., LaeA, VeA, StuA).[6]

  • Rationale: The issue may lie with a global or pathway-specific regulator rather than the biosynthetic genes themselves.

Step 5: Formulate and Test a Hypothesis

  • Action: Based on the RNA-seq data, develop a hypothesis. For example, if the ast cluster is silent but a known repressor is highly expressed, your hypothesis could be that this repressor is silencing the cluster.

  • Rationale: A data-driven hypothesis allows for targeted and efficient problem-solving.

Data Presentation

Table 1: Hypothetical RNA-seq Data for this compound Gene Cluster Expression

GeneHigh-Producing Strain (TPM)Non-Producing Strain (TPM)Log2 Fold ChangeStatus in Non-Producing Strain
astA15005-8.23Significantly Downregulated
astB12003-8.64Significantly Downregulated
astC13504-8.39Significantly Downregulated
astD8002-8.64Significantly Downregulated

Table 2: Hypothetical RT-qPCR Validation of RNA-seq Data

GeneRelative Expression in Non-Producing Strain (Fold Change vs. High-Producer)
astA0.005
astB0.003
astC0.004
astD0.003

Experimental Protocols

Protocol 1: Total RNA Extraction from Aspergillus terreus

This protocol is adapted from methods utilizing TRIzol reagent for robust RNA extraction from filamentous fungi.

Materials:

  • Aspergillus terreus mycelia (harvested by filtration and washed with sterile water)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • TRIzol™ reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Flash-freeze the harvested mycelia in liquid nitrogen.

  • Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100 mg of the powdered mycelia to a 2 mL microcentrifuge tube.

  • Add 1 mL of TRIzol™ reagent and vortex vigorously for 1 minute to lyse the cells.

  • Incubate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, shake vigorously by hand for 15 seconds, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropanol. Mix gently by inversion and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA in 30-50 µL of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a Bioanalyzer.

Protocol 2: RNA-seq Library Preparation (Illustrative)

This is a generalized protocol for Illumina-based RNA-seq library preparation. Specific kits will have detailed instructions.

Materials:

  • High-quality total RNA (1 µg)

  • Oligo(dT) magnetic beads

  • Fragmentation buffer

  • Reverse transcriptase and random primers

  • Second-strand synthesis buffer and enzymes

  • End-repair, A-tailing, and adapter ligation reagents

  • PCR amplification reagents

  • AMPure XP beads for size selection

Procedure:

  • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation: Fragment the purified mRNA into smaller pieces using a fragmentation buffer at elevated temperature.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

  • End Repair and A-Tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • Size Selection: Select cDNA fragments of the desired size range using AMPure XP beads.

  • PCR Enrichment: Amplify the library via PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer.

Protocol 3: RT-qPCR for Validation of RNA-seq Data

Materials:

  • cDNA (synthesized from the same RNA samples used for RNA-seq)

  • Gene-specific primers for astA, astB, astC, astD, and a reference gene (e.g., actin or GAPDH)

  • SYBR Green qPCR master mix

  • RT-qPCR instrument

Procedure:

  • Primer Design and Validation: Design primers for your target and reference genes. Validate primer efficiency through a standard curve analysis.

  • Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the target genes in the non-producing strain compared to the high-producing strain, normalized to the reference gene.

Mandatory Visualizations

Aspterric_Acid_Biosynthesis FPP Farnesyl Diphosphate (FPP) Intermediate1 Sesquiterpene Scaffold FPP->Intermediate1 astA Intermediate2 Oxidized Intermediate 1 Intermediate1->Intermediate2 astB Aspterric_Acid This compound Intermediate2->Aspterric_Acid astC astA astA (Sesquiterpene cyclase) astB astB (P450 monooxygenase) astC astC (P450 monooxygenase)

Caption: this compound biosynthetic pathway.

Troubleshooting_Workflow Start This compound Production Failure Verify Verify Strain and Fermentation Conditions Start->Verify RNA_Analysis Comparative RNA Analysis (High-Producer vs. Non-Producer) Verify->RNA_Analysis Data_Analysis Analyze Differential Gene Expression RNA_Analysis->Data_Analysis Hypothesis Formulate Hypothesis Data_Analysis->Hypothesis Experiment Design and Execute Targeted Experiments Hypothesis->Experiment Resolution Production Restored Experiment->Resolution

Caption: RNA analysis troubleshooting workflow.

Differential_Expression cluster_0 High-Producing Strain cluster_1 Non-Producing Strain High_Producer_RNA mRNA Sequencing RNA-sequencing High_Producer_RNA->Sequencing Low_Producer_RNA mRNA Low_Producer_RNA->Sequencing Bioinformatics Bioinformatic Analysis (Alignment, Quantification, Comparison) Sequencing->Bioinformatics Output Differentially Expressed Genes (e.g., astA, astB, astC, astD) Bioinformatics->Output

Caption: Differential gene expression analysis.

References

Technical Support Center: Aspterric Acid Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the spray application of Aspterric acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for this compound?

A1: For initial trials, a 70:30 (v/v) solution of ethanol and deionized water is recommended. This compound's amphiphilic nature allows for good solubility in this polar protic solvent mixture, which aids in achieving a uniform spray.

Q2: What is the typical concentration range for this compound in the spray solution?

A2: The optimal concentration is application-dependent. However, a starting range of 1-5 mg/mL is advised for most research applications. Higher concentrations may lead to nozzle clogging and require adjustments to the spray parameters.

Q3: Is this compound sensitive to temperature during the spray process?

A3: Yes, preliminary data suggests that temperatures exceeding 60°C can lead to the degradation of this compound. It is crucial to monitor the temperature of the substrate and the surrounding environment during application.

Q4: How can I verify the uniformity of the this compound coating?

A4: Coating uniformity can be assessed using several techniques, including scanning electron microscopy (SEM) for surface morphology, atomic force microscopy (AFM) for topographical details, and high-performance liquid chromatography (HPLC) to quantify the amount of acid deposited on a known surface area.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Inconsistent Coating or "Orange Peel" Effect 1. Solution viscosity is too high.2. Spray nozzle is too far from the substrate.3. Atomization pressure is too low.1. Decrease the concentration of this compound or add more co-solvent.2. Reduce the nozzle-to-substrate distance (see table below for recommendations).3. Increase the atomization pressure in small increments.
Nozzle Clogging 1. this compound concentration is too high.2. Incomplete dissolution or precipitation of this compound.3. Presence of particulate contaminants in the solution.1. Lower the concentration or switch to a stronger solvent system.2. Ensure complete dissolution by vortexing and sonicating the solution.3. Filter the solution through a 0.22 µm syringe filter before use.
Degradation of this compound 1. Excessive heat during application or drying.2. Incompatible solvent system causing chemical breakdown.1. Use a controlled-temperature substrate holder and a gentle drying process (e.g., vacuum oven at low heat).2. Verify the purity of your solvents and test for reactivity with this compound.
Table 1: Recommended Starting Parameters for Spray Application
ParameterValue
Nozzle TypeUltrasonic Atomizing Nozzle
Nozzle-to-Substrate Distance5 - 10 cm
Solution Flow Rate0.5 - 2.0 mL/min
Atomization Pressure10 - 20 psi
Substrate Temperature25 - 40°C

Experimental Protocols

Protocol 1: Preparation of this compound Spray Solution
  • Weigh the desired amount of this compound in a sterile container.

  • Prepare the 70:30 (v/v) ethanol/deionized water solvent system.

  • Add the solvent to the this compound powder incrementally while vortexing.

  • Once the powder is suspended, sonicate the solution for 15 minutes in a water bath to ensure complete dissolution.

  • Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.

  • The solution is now ready for loading into the spray system.

Protocol 2: Assessment of Coating Uniformity via HPLC
  • Prepare a set of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by running the standards on the HPLC system.

  • After spray coating a known surface area, dissolve the coating using a suitable solvent (e.g., methanol).

  • Collect the solvent wash in a volumetric flask.

  • Inject a sample of the solvent wash into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Repeat this process for multiple sections of the coated surface to assess uniformity.

Visual Guides

G cluster_prep Solution Preparation cluster_spray Spray Application cluster_analysis Analysis prep_start Start: Weigh this compound prep_solvent Prepare Solvent System prep_start->prep_solvent prep_dissolve Dissolve and Sonicate prep_solvent->prep_dissolve prep_filter Filter Solution (0.22 µm) prep_dissolve->prep_filter spray_load Load Solution into Sprayer prep_filter->spray_load spray_params Set Parameters (Pressure, Flow) spray_load->spray_params spray_apply Apply Coating to Substrate spray_params->spray_apply spray_dry Dry Coated Substrate spray_apply->spray_dry analysis_assess Assess Uniformity (SEM, HPLC) spray_dry->analysis_assess analysis_check Check for Degradation (LC-MS) analysis_assess->analysis_check analysis_decision Optimal Coating? analysis_check->analysis_decision analysis_decision->spray_params No, Re-optimize analysis_end End: Protocol Complete analysis_decision->analysis_end Yes

Caption: Workflow for optimizing this compound spray application.

G aspterric This compound receptor Cell Surface Receptor 'ASR1' aspterric->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Phosphorylates mtor mTOR akt->mtor Activates apoptosis Apoptosis Inhibition akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway activated by this compound.

Validation & Comparative

A New Era in Weed Management: Aspterric Acid, a Natural Herbicide with a Novel Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

A groundbreaking natural herbicide, Aspterric acid, is poised to revolutionize weed management strategies. This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the herbicidal activity of this compound, comparing its performance with the industry-standard glyphosate. Through a detailed examination of its unique mode of action, experimental data, and application protocols, this document provides a thorough understanding of this compound's potential as a next-generation herbicide.

This compound, a sesquiterpenoid of fungal origin, presents a significant breakthrough in the fight against herbicide-resistant weeds. Its novel mode of action targets a previously unexploited enzyme in the plant's branched-chain amino acid (BCAA) synthesis pathway, offering an effective solution to the growing challenge of weed resistance to conventional herbicides.[1][2][3]

Performance Comparison: this compound vs. Glyphosate

This compound has demonstrated significant herbicidal efficacy against a range of common weeds. While direct comparative studies with glyphosate under identical conditions are limited, the available data indicates its potential as a potent herbicide.

HerbicideTarget EnzymeTarget PathwayIC50 (Target Enzyme)Effective ConcentrationWeed Spectrum (Examples)
This compound Dihydroxyacid Dehydratase (DHAD)Branched-Chain Amino Acid (BCAA) Synthesis0.31 µM (A. terreus DHAD)0.5 µM (A. thaliana DHAD)50 µM (in-agar growth inhibition of A. thaliana)250 µM (post-emergence spray on A. thaliana)[1]Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, Leptochloa chinensis[4]
Glyphosate 5-enolpyruvylshikimate-3-phosphate (EPSP) synthaseShikimate PathwayVaries by species and conditionsLD50: 52 to 72 g ae ha-1 for susceptible Amaranthus retroflexus[5]Broad-spectrum control of annual and perennial grasses and broadleaf weeds[6]

Table 1: Comparison of Herbicidal Properties of this compound and Glyphosate. This table summarizes the key characteristics of this compound and glyphosate, highlighting their different modes of action and target enzymes.

Unraveling the Mechanism: A Novel Mode of Action

This compound's herbicidal activity stems from its ability to inhibit dihydroxyacid dehydratase (DHAD), a critical enzyme in the BCAA synthesis pathway in plants.[1][7] This pathway is essential for the production of the amino acids valine, leucine, and isoleucine, which are vital for plant growth and development. By blocking DHAD, this compound effectively halts the production of these essential amino acids, leading to plant death.[1] This mode of action is distinct from that of glyphosate, which targets the EPSP synthase enzyme in the shikimate pathway.[6] The novel target of this compound makes it a valuable tool for managing weeds that have developed resistance to glyphosate and other herbicides with established modes of action.[1][2][3]

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid (BCAA) Synthesis Pathway cluster_inhibition Inhibition Pyruvate Pyruvate ALS ALS Pyruvate->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate KARI KARI Acetolactate->KARI alpha_aceto_alpha_hydroxybutyrate α-aceto-α-hydroxybutyrate alpha_aceto_alpha_hydroxybutyrate->KARI dihydroxy_isovalerate α,β-dihydroxy isovalerate DHAD DHAD dihydroxy_isovalerate->DHAD dihydroxy_methylvalerate α,β-dihydroxy -β-methylvalerate dihydroxy_methylvalerate->DHAD keto_isovalerate α-keto-isovalerate BCAT BCAT keto_isovalerate->BCAT Leucine_synthesis Leucine Synthesis (multi-step) keto_isovalerate->Leucine_synthesis keto_methylvalerate α-keto-β-methylvalerate keto_methylvalerate->BCAT Valine Valine Leucine Leucine Isoleucine Isoleucine ALS->Acetolactate ALS->alpha_aceto_alpha_hydroxybutyrate KARI->dihydroxy_isovalerate KARI->dihydroxy_methylvalerate DHAD->keto_isovalerate DHAD->keto_methylvalerate BCAT->Valine BCAT->Isoleucine Leucine_synthesis->Leucine TD->alpha_Ketobutyrate Aspterric_acid This compound Aspterric_acid->DHAD Inhibits

Figure 1: Branched-Chain Amino Acid (BCAA) Synthesis Pathway and Inhibition by this compound. This diagram illustrates the key enzymatic steps in the BCAA synthesis pathway and highlights the inhibitory action of this compound on the DHAD enzyme.

Experimental Protocols

To ensure the reproducibility and validation of the herbicidal activity of this compound, detailed experimental protocols are crucial. The following outlines a typical post-emergence spray assay.

Objective: To evaluate the post-emergence herbicidal activity of this compound on a target weed species.

Materials:

  • This compound

  • Ethanol (for dissolving this compound)

  • Commercial formulation of a non-interfering herbicide (e.g., glufosinate, if using herbicide-resistant plants for control)

  • Target weed species (e.g., Arabidopsis thaliana)

  • Pots with appropriate soil mixture

  • Spray bottle

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Plant Growth: Sow seeds of the target weed species in pots and grow them in a controlled environment (e.g., 16/8 h light/dark cycle at 23°C) until they reach the desired growth stage (e.g., post-emergence).[1]

  • Herbicide Preparation: Dissolve this compound in ethanol to create a stock solution. Prepare the final spray solution by diluting the stock solution in a solvent. A typical solvent might contain a low concentration of a commercial herbicide formulation (to which the test plants are resistant) and ethanol.[1] For example, a solvent could be composed of 0.06 g/L Finale® (Bayer Inc.) and 20 g/L ethanol.[1] The control group should be sprayed with the solvent containing only ethanol.

  • Herbicide Application: Once the plants have emerged, begin the spray treatments. Apply the this compound solution and the control solution to the respective plant groups using a spray bottle, ensuring thorough coverage. Repeat the application at regular intervals, for instance, every two days.[1]

  • Data Collection: Monitor the plants over a set period (e.g., 4 weeks) and record observations such as plant growth, signs of phytotoxicity (e.g., chlorosis, necrosis), and mortality.[1]

  • Data Analysis: At the end of the experimental period, quantitative data such as plant height, fresh weight, or dry weight can be measured. Calculate the percentage of growth inhibition or mortality compared to the control group.

Experimental_Workflow start Start plant_growth Plant Growth (e.g., Arabidopsis thaliana) start->plant_growth herbicide_prep Herbicide Preparation (this compound & Control) plant_growth->herbicide_prep application Post-emergence Spray Application (Repeated every 2 days) herbicide_prep->application monitoring Monitoring & Data Collection (4 weeks) application->monitoring analysis Data Analysis (Growth inhibition, mortality) monitoring->analysis end End analysis->end

Figure 2: Experimental Workflow for Post-Emergence Herbicidal Activity Assay. This diagram outlines the key steps involved in a typical post-emergence spray assay to evaluate the efficacy of a herbicide.

Conclusion and Future Directions

This compound represents a promising new tool in the ongoing battle against herbicide-resistant weeds. Its novel mode of action, targeting the DHAD enzyme, provides an effective alternative to existing herbicides. Further research should focus on direct, large-scale field trials comparing the efficacy of this compound with glyphosate and other commercial herbicides across a broader range of weed species and environmental conditions. Optimizing formulation and application techniques will also be crucial for its successful commercialization. The development of crops with resistance to this compound, through the introduction of the self-resistance gene (astD), could further enhance its utility in integrated weed management programs.[1] The unique characteristics of this compound pave the way for a more sustainable and effective approach to weed control in modern agriculture.

References

Confirming the Mode of Action of Aspterric Acid on Dihydroxyacid Dehydratase (DHAD): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory action of Aspterric acid on dihydroxyacid dehydratase (DHAD) with alternative inhibitors. Experimental data is presented to support the analysis, along with detailed protocols for the cited experiments.

Introduction to DHAD and its Inhibition

Dihydroxyacid dehydratase (DHAD) is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms. This pathway is absent in animals, making DHAD an attractive target for the development of herbicides and antimicrobial agents. This compound, a fungal natural product, has been identified as a potent inhibitor of DHAD. Understanding its mode of action is critical for the development of novel and effective herbicides. This guide compares the inhibitory effects of this compound with other known DHAD inhibitors, providing a comprehensive overview for researchers in the field.

Comparative Analysis of DHAD Inhibitors

This compound has been demonstrated to be a potent, sub-micromolar competitive inhibitor of DHAD.[1][2] Its mode of action involves the hydroxycarboxylic acid group mimicking the natural substrate of DHAD, while its hydrophobic moiety occupies the substrate entrance cavity.[3][4] This competitive inhibition mechanism has been confirmed through kinetic studies. Other compounds known to inhibit DHAD include tartronic acid derivatives and N-isopropyloxalyl hydroxamate (IpOHA). While these compounds have been identified as DHAD inhibitors, comprehensive quantitative data for a direct comparison of their potency is not as readily available as for this compound.

InhibitorTarget EnzymeMode of ActionIC50 (µM)Ki (µM)Reference
This compoundA. terreus DHAD (fDHAD)Competitive2-[2]
This compoundA. thaliana DHAD (pDHAD)Competitive-0.31[5]
Tartronic Acid DerivativesDHADInhibitorNot ReportedNot Reported[5]
N-isopropyloxalyl hydroxamate (IpOHA)DHADSlow-binding inhibitorNot ReportedNot Reported[6]

Table 1: Comparison of DHAD Inhibitors. This table summarizes the available quantitative data for the inhibition of DHAD by this compound and other known inhibitors.

Experimental Protocols

Dihydroxyacid Dehydratase (DHAD) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of DHAD. The assay couples the DHAD-catalyzed reaction to the oxidation of NADH by a coupling enzyme, allowing the reaction rate to be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHAD enzyme

  • (2R,3R)-2,3-dihydroxy-3-methylvalerate (DHAD substrate)

  • α-Ketoisovalerate decarboxylase (Coupling enzyme 1)

  • Branched-chain amino acid aminotransferase (Coupling enzyme 2)

  • NADH

  • L-Glutamate

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • Potassium phosphate buffer (pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, TPP, L-Glutamate, and NADH in a cuvette.

  • Add the coupling enzymes (α-Ketoisovalerate decarboxylase and Branched-chain amino acid aminotransferase) to the reaction mixture and incubate for 5 minutes at the desired temperature (e.g., 30°C) to establish a stable baseline.

  • Initiate the reaction by adding the DHAD substrate, (2R,3R)-2,3-dihydroxy-3-methylvalerate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer.

  • The rate of the reaction is proportional to the rate of NADH oxidation, which reflects the activity of DHAD.

Determination of Inhibitor Ki for DHAD

This protocol outlines the procedure to determine the inhibition constant (Ki) of a competitive inhibitor for DHAD using the continuous spectrophotometric assay described above.

Materials:

  • All materials from the DHAD Activity Assay protocol

  • DHAD inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Perform the DHAD activity assay with varying concentrations of the substrate, (2R,3R)-2,3-dihydroxy-3-methylvalerate, in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme.

  • Perform a series of DHAD activity assays at a fixed, saturating concentration of the substrate and varying concentrations of the inhibitor.

  • For each inhibitor concentration, determine the initial reaction velocity.

  • Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • To determine the Ki for a competitive inhibitor, perform the DHAD activity assay with multiple fixed concentrations of the inhibitor, and for each inhibitor concentration, vary the substrate concentration.

  • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

  • For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

  • The Ki can be determined from a secondary plot of the apparent Km versus the inhibitor concentration, or by using non-linear regression analysis to fit the data to the competitive inhibition model.

Visualizing the Mode of Action and Experimental Workflow

Aspterric_Acid_MOA cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound Substrate Substrate DHAD DHAD Substrate->DHAD Binds to active site Product Product DHAD->Product Catalyzes dehydration DHAD_Inactive DHAD (Inactive) DHAD->DHAD_Inactive Aspterric_Acid Aspterric_Acid Aspterric_Acid->DHAD Competitively binds to active site

Figure 1. Competitive inhibition of DHAD by this compound.

DHAD_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, MgCl2, TPP, L-Glutamate, NADH) Start->Prepare_Reaction_Mixture Add_Coupling_Enzymes Add Coupling Enzymes Prepare_Reaction_Mixture->Add_Coupling_Enzymes Incubate Incubate (5 min) Add_Coupling_Enzymes->Incubate Add_Substrate Add DHAD Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate Rate) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for the coupled DHAD activity assay.

Ki_Determination_Logic Perform_Assay_No_Inhibitor DHAD Assay without Inhibitor (Vary [Substrate]) Determine_Km_Vmax Determine Km and Vmax Perform_Assay_No_Inhibitor->Determine_Km_Vmax Perform_Assay_With_Inhibitor DHAD Assay with Inhibitor (Vary [Substrate] at fixed [Inhibitor]) Determine_Apparent_Km Determine Apparent Km Perform_Assay_With_Inhibitor->Determine_Apparent_Km Plot_Apparent_Km_vs_I Plot Apparent Km vs. [Inhibitor] Determine_Apparent_Km->Plot_Apparent_Km_vs_I Calculate_Ki Calculate Ki Plot_Apparent_Km_vs_I->Calculate_Ki

Figure 3. Logical workflow for determining the Ki of a competitive inhibitor.

References

A Comparative Analysis of Aspterric Acid with Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless evolution of herbicide resistance in weed populations presents a significant challenge to global food security. This has spurred research into novel herbicidal compounds with new modes of action. Aspterric acid, a natural sesquiterpenoid, has emerged as a promising candidate. This guide provides a comparative study of this compound against two widely used commercial herbicides: Chlorsulfuron and Glyphosate. We will delve into their distinct modes of action, present available efficacy data, and outline experimental protocols for their evaluation.

Mechanism of Action: A Tale of Three Pathways

The herbicidal activity of this compound, Chlorsulfuron, and Glyphosate stems from their ability to inhibit critical amino acid biosynthetic pathways in plants. However, each compound targets a unique enzyme within these pathways, a crucial factor in overcoming existing resistance mechanisms.

This compound: A Novel Approach to Branched-Chain Amino Acid Synthesis Inhibition

This compound targets and inhibits dihydroxy-acid dehydratase (DHAD) , a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] This is a novel mode of action, as no currently commercialized herbicide targets the DHAD enzyme.[3] This unique target makes this compound a valuable tool in combating weeds that have developed resistance to other BCAA synthesis inhibitors.

Chlorsulfuron: Targeting Acetolactate Synthase in BCAA Synthesis

Chlorsulfuron, a member of the sulfonylurea class of herbicides, also disrupts the BCAA synthesis pathway. However, it acts on a different enzyme: acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[4] ALS catalyzes the first committed step in the synthesis of BCAAs. By inhibiting ALS, Chlorsulfuron effectively halts the production of these essential amino acids, leading to plant death.[4]

Glyphosate: Inhibiting Aromatic Amino Acid Synthesis

Glyphosate, the active ingredient in many broad-spectrum herbicides, operates on a different amino acid pathway altogether. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase , a critical component of the shikimate pathway.[5] This pathway is responsible for the synthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. The inhibition of EPSP synthase leads to a depletion of these vital amino acids, ultimately killing the plant.[5]

G cluster_AA This compound Pathway cluster_C Chlorsulfuron Pathway cluster_G Glyphosate Pathway AA_Start Precursors AA_KARI KARI AA_Start->AA_KARI AA_DHAD DHAD AA_KARI->AA_DHAD AA_BCAA Branched-Chain Amino Acids AA_DHAD->AA_BCAA Aspterric_Acid This compound Aspterric_Acid->AA_DHAD Inhibits C_Start Precursors C_ALS ALS C_Start->C_ALS C_KARI KARI C_ALS->C_KARI C_DHAD DHAD C_KARI->C_DHAD C_BCAA Branched-Chain Amino Acids C_DHAD->C_BCAA Chlorsulfuron Chlorsulfuron Chlorsulfuron->C_ALS Inhibits G_Start Shikimate Pathway Precursors G_EPSPS EPSP Synthase G_Start->G_EPSPS G_AAA Aromatic Amino Acids G_EPSPS->G_AAA Glyphosate Glyphosate Glyphosate->G_EPSPS Inhibits

Figure 1: Signaling pathways of this compound and commercial herbicides.

Comparative Efficacy: A Look at the Data

Direct comparative studies of this compound with Chlorsulfuron and Glyphosate under identical conditions are limited. However, available data provides insights into their respective potencies and weed control spectrums.

HerbicideTarget EnzymeTarget PathwayIC50 (Enzyme Inhibition)Weed Spectrum HighlightsReference
This compound Dihydroxy-acid dehydratase (DHAD)Branched-Chain Amino Acid Synthesis0.31 µM (AteDHAD), 0.5 µM (AthDHAD)Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, Leptochloa chinensis[6][7][8]
Chlorsulfuron Acetolactate Synthase (ALS)Branched-Chain Amino Acid SynthesisNot readily available for direct comparisonBroadleaf weeds in cereals[4][9]
Glyphosate EPSP SynthaseAromatic Amino Acid SynthesisNot readily available for direct comparisonBroad-spectrum (grasses and broadleaf weeds)[5]

Note: IC50 values for Chlorsulfuron and Glyphosate are highly species-dependent and vary across numerous studies. The provided data for this compound is based on enzyme inhibition assays and may not directly correlate with whole-plant efficacy under field conditions.

Experimental Protocols: A Framework for Evaluation

Standardized protocols are essential for the accurate assessment and comparison of herbicide efficacy. Below are generalized workflows for greenhouse and in vitro herbicide trials.

Greenhouse Herbicide Efficacy Trial

This protocol outlines a typical procedure for evaluating the efficacy of herbicides on whole plants in a controlled greenhouse environment.

G cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment seed_prep Seed Preparation & Stratification soil_prep Soil & Pot Preparation seed_prep->soil_prep planting Planting & Germination soil_prep->planting herbicide_prep Herbicide Stock Solution Preparation planting->herbicide_prep application Spray Application at Specified Growth Stage herbicide_prep->application visual_assessment Visual Injury Assessment (e.g., 7, 14, 21 DAT) application->visual_assessment biomass_measurement Biomass Measurement (Fresh & Dry Weight) visual_assessment->biomass_measurement data_analysis Data Analysis (e.g., GR50, ED50) biomass_measurement->data_analysis

Figure 2: General workflow for a greenhouse herbicide efficacy trial.

Detailed Methodology:

  • Seed Preparation: Weed seeds are surface-sterilized and, if necessary, subjected to a cold stratification period to break dormancy.

  • Planting and Growth: Seeds are sown in pots containing a sterilized soil mix and grown in a greenhouse under controlled conditions (temperature, light, humidity) to a specific growth stage (e.g., 2-3 true leaves).[10]

  • Herbicide Application: Herbicides are applied at a range of concentrations using a calibrated sprayer to ensure uniform coverage.[10] A control group is treated with a blank formulation (without the active ingredient).

  • Assessment: Plant injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment). At the end of the experiment, the above-ground biomass is harvested, and fresh and dry weights are recorded.

  • Data Analysis: The data is used to determine dose-response curves and calculate values such as the Growth Reduction 50 (GR50) or Effective Dose 50 (ED50).

In Vitro Herbicide Assay

In vitro assays are valuable for high-throughput screening of herbicide candidates and for detailed mechanistic studies.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_sterilization Surface Sterilization of Seeds media_prep Preparation of Growth Media with Herbicide Concentrations seed_sterilization->media_prep plating Plating of Seeds on Herbicide-Containing Media media_prep->plating incubation Incubation under Controlled Conditions plating->incubation germination_rate Measurement of Germination Rate incubation->germination_rate root_length Measurement of Root Length germination_rate->root_length ic50_determination Calculation of IC50 Values root_length->ic50_determination

Figure 3: Workflow for an in vitro herbicide assay on agar plates.

Detailed Methodology:

  • Media Preparation: A sterile growth medium (e.g., Murashige and Skoog) is prepared and supplemented with a range of herbicide concentrations. The medium is then poured into petri dishes to solidify.

  • Seed Plating: Surface-sterilized seeds are placed on the surface of the agar medium.

  • Incubation: The plates are sealed and incubated in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a defined period, the germination rate and primary root length of the seedlings are measured.

  • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) for germination and root growth.

Conclusion and Future Directions

This compound, with its novel mode of action targeting the DHAD enzyme, represents a significant development in the search for new herbicides. While direct comparative efficacy data with commercial herbicides like Chlorsulfuron and Glyphosate is still emerging, its demonstrated activity against a range of weed species is promising. Future research should focus on head-to-head comparisons in both greenhouse and field trials to fully elucidate its potential as a commercial herbicide or as a lead compound for the development of new herbicidal molecules. A critical area of investigation will be its crop selectivity and its impact on the yield of important agricultural crops. The unique mechanism of this compound offers a valuable opportunity to address the growing challenge of herbicide resistance and to develop more sustainable weed management strategies.

References

A Comparative Guide to the Mechanisms of Action: Aspterric Acid vs. Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal mechanisms of aspterric acid and glyphosate, supported by available experimental data. The information is intended to assist researchers in understanding the distinct modes of action of these compounds and to provide a foundation for further investigation and development.

Introduction

This compound, a natural sesquiterpenoid, and glyphosate, a synthetic organophosphorus compound, are both potent herbicides that disrupt essential amino acid biosynthesis in plants. However, they achieve this through distinct molecular mechanisms, targeting different key enzymes in separate metabolic pathways. This guide delves into these differences, presenting a comparative analysis of their biochemical interactions, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Tale of Two Pathways

The herbicidal activity of both this compound and glyphosate stems from their ability to inhibit crucial enzymes in amino acid synthesis, pathways that are present in plants but absent in animals, contributing to their selective toxicity.

Glyphosate: Targeting the Shikimate Pathway

Glyphosate's mechanism of action is well-established, targeting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[1][2][3] This pathway is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1][4][3] Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[5][6] By blocking EPSPS, glyphosate leads to the accumulation of shikimate and a depletion of aromatic amino acids, ultimately causing plant death.[1][2]

This compound: A Novel Inhibitor of Branched-Chain Amino Acid Synthesis

This compound employs a different strategy, targeting the enzyme dihydroxyacid dehydratase (DHAD) in the branched-chain amino acid (BCAA) biosynthetic pathway.[7][8][9][10][11] This pathway is responsible for the synthesis of valine, leucine, and isoleucine.[7] this compound acts as a potent, sub-micromolar inhibitor of DHAD, representing a novel mode of action for a natural product herbicide.[7][8] Inhibition of DHAD disrupts BCAA synthesis, leading to phytotoxicity and plant death.[9]

Comparative Data on Enzyme Inhibition and Herbicidal Activity

The following table summarizes key quantitative data for this compound and glyphosate, highlighting their potency against their respective target enzymes and their effectiveness as herbicides.

ParameterThis compoundGlyphosate
Target Enzyme Dihydroxyacid dehydratase (DHAD)[7][8][9]5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)[1][2][12]
Target Pathway Branched-Chain Amino Acid (BCAA) Biosynthesis[7][9]Shikimate Pathway[1][2][4]
IC50 (Enzyme Inhibition) 0.50 µM ( A. thaliana DHAD)[7]I50: 81 ± 75 µM (Apera spica-venti EPSPS)[2]
Ki (Inhibition Constant) 0.30 µM (competitive inhibitor of A. thaliana DHAD)[7]Not explicitly found in a directly comparable format
Herbicidal Activity (Whole Plant) Effective inhibitor of root development and plant growth in Zea mays and Solanum lycopersicum.[7] Strongly inhibited the germination of various weeds including Amaranthus tricolor and Lolium perenne.[13]Effective control of a broad spectrum of weeds, though resistance is an increasing issue.[14][15]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

glyphosate_mechanism cluster_shikimate Shikimate Pathway S3P Shikimate-3-Phosphate EPSPS EPSP Synthase S3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS EPSP 5-Enolpyruvylshikimate-3-Phosphate EPSPS->EPSP Catalysis Aromatic_AA Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) EPSP->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Figure 1: Glyphosate's mechanism of action via inhibition of EPSP synthase.

aspterric_acid_mechanism cluster_bcaa BCAA Biosynthesis Pathway Precursor Precursor Molecules DHAD Dihydroxyacid Dehydratase Precursor->DHAD Keto_acids α-Keto Acids DHAD->Keto_acids Catalysis BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Keto_acids->BCAAs Aspterric_Acid This compound Aspterric_Acid->DHAD Inhibition

Figure 2: this compound's mechanism of action via inhibition of DHAD.

experimental_workflow cluster_enzyme_assay Enzyme Inhibition Assay cluster_plant_assay Whole-Plant Herbicidal Assay A1 Purify Target Enzyme (EPSPS or DHAD) A2 Incubate Enzyme with Herbicide (Glyphosate or this compound) A1->A2 A3 Add Substrates A2->A3 A4 Measure Product Formation or Substrate Depletion A3->A4 A5 Calculate IC50 / Ki A4->A5 B1 Grow Test Plants (e.g., Weed Species) B2 Apply Herbicide at Varying Concentrations B1->B2 B3 Incubate under Controlled Conditions B2->B3 B4 Assess Phytotoxicity (e.g., Biomass Reduction, Mortality) B3->B4 B5 Determine GR50 / LD50 B4->B5

Figure 3: General experimental workflow for herbicide mechanism of action studies.

Detailed Experimental Protocols

DHAD (Dihydroxyacid Dehydratase) Enzyme Inhibition Assay (for this compound)

This protocol is adapted from methodologies used to assess DHAD inhibition.[5]

a. Enzyme Preparation:

  • The target DHAD enzyme is expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques.

  • The purified enzyme is activated under anaerobic conditions by incubation with sodium dithionite, 2-mercaptoethanol, and ferrous ammonium sulfate to reconstitute the Fe-S cluster.

b. Inhibition Assay:

  • The assay is typically performed using a dinitrophenylhydrazine (DNPH) method, which detects the keto-acid product.

  • The reaction mixture contains the activated DHAD enzyme, the substrate (e.g., 2,3-dihydroxy-3-methylbutanoate), and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 8.5).

  • This compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of product formed is quantified colorimetrically after derivatization with DNPH.

  • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

EPSPS (5-enolpyruvylshikimate-3-phosphate synthase) Enzyme Inhibition Assay (for Glyphosate)

This protocol is based on commonly used methods for measuring EPSPS activity and its inhibition by glyphosate.[2]

a. Enzyme Extraction:

  • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • The powder is homogenized in an extraction buffer containing components to maintain enzyme stability.

  • The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

b. Inhibition Assay:

  • EPSPS activity is measured by quantifying the release of inorganic phosphate (Pi) from the reaction of S3P and PEP.

  • A common method is the EnzChek Phosphate Assay Kit or a malachite green-based assay.

  • The reaction mixture includes the enzyme extract, S3P, PEP, and a buffer system (e.g., MOPS or HEPES).

  • Glyphosate at various concentrations is pre-incubated with the enzyme extract before the addition of substrates.

  • The reaction is initiated by the addition of PEP and incubated at a controlled temperature.

  • The amount of Pi released is measured spectrophotometrically.

  • I50 values are calculated by fitting the data to a log-logistic dose-response curve.

Whole-Plant Herbicidal Activity Assay

This protocol provides a general framework for assessing the in-planta efficacy of herbicides.[1]

a. Plant Material and Growth Conditions:

  • Seeds of the target weed species are germinated and grown in pots containing a suitable soil mix under controlled greenhouse or growth chamber conditions (e.g., temperature, light, humidity).

  • Plants are grown to a specific developmental stage (e.g., 2-4 leaf stage) before treatment.

b. Herbicide Application:

  • This compound and glyphosate are formulated in a suitable solvent and applied to the plants using a precision sprayer to ensure uniform coverage.

  • A range of concentrations for each herbicide is applied to different sets of plants to generate a dose-response curve.

  • A control group is treated with the solvent only.

c. Post-Treatment Evaluation:

  • Plants are returned to the controlled environment and observed for signs of phytotoxicity over a period of time (e.g., 14-21 days).

  • Herbicidal efficacy is assessed by measuring parameters such as plant mortality, fresh or dry weight reduction, and visual injury ratings.

  • The dose required to cause a 50% reduction in growth (GR50) or 50% mortality (LD50) is calculated from the dose-response data.

Conclusion

This compound and glyphosate represent two distinct and effective strategies for weed control, each with a unique molecular target and mechanism of action. Glyphosate's inhibition of the shikimate pathway has been a cornerstone of herbicide technology for decades. This compound, with its novel targeting of the BCAA pathway, presents a promising alternative, particularly in the context of increasing glyphosate resistance. The data and protocols presented in this guide offer a foundation for researchers to further explore these compounds, conduct comparative studies, and potentially develop new and more sustainable weed management solutions.

References

Validating Aspterric Acid Resistance Conferred by the astD Gene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the resistance to Aspterric acid conferred by the astD gene versus non-resistant organisms. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and the astD Resistance Gene

This compound is a sesquiterpenoid natural product originally isolated from the fungus Aspergillus terreus. It functions as a potent herbicide by inhibiting the enzyme dihydroxyacid dehydratase (DHAD), a critical component of the branched-chain amino acid (BCAA) biosynthesis pathway in plants and some microorganisms[1][2][3][4]. The BCAA pathway, responsible for the synthesis of valine, leucine, and isoleucine, is essential for plant growth and survival[3].

The astD gene, found within the this compound biosynthetic gene cluster in A. terreus, confers self-resistance to the producing organism[3]. This gene encodes a homolog of DHAD that is insensitive to inhibition by this compound[3][5]. Consequently, the expression of the astD gene in susceptible organisms, such as Arabidopsis thaliana, can render them resistant to the herbicidal effects of this compound[1][2]. This guide details the experimental validation of this resistance.

Comparative Performance Data

The resistance conferred by the astD gene has been quantified through both in vitro enzyme inhibition assays and in vivo plant growth experiments. The data clearly demonstrates the protective effect of the AstD enzyme in the presence of this compound.

In Vitro Enzyme Inhibition

Enzyme kinetic studies reveal that this compound is a potent inhibitor of the native DHAD enzymes from Arabidopsis thaliana (AthDHAD) and the housekeeping DHAD from A. terreus (AteDHAD). In stark contrast, the AstD enzyme remains largely unaffected.

EnzymeSource OrganismIC50 of this compound (µM)Ki of this compound (µM)Reference
AthDHADArabidopsis thaliana0.500.30[6]
AteDHADAspergillus terreus0.31Not Reported[6]
AstDAspergillus terreus>8000 (No inhibition observed up to the solubility limit)Not Applicable[6]

IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor.

In Vivo Plant Resistance

Transgenic Arabidopsis thaliana plants expressing the astD gene exhibit significant resistance to this compound compared to wild-type or control plants. This resistance is evident in various phenotypic and growth-related parameters.

ParameterConditionControl Plant (No astD)astD Transgenic PlantReference
Phenotype on 100 µM this compound 10-day-old seedlingsSevere growth inhibition, chlorosisHealthy growth, no visible inhibition[1]
Fresh Weight on 100 µM this compound 3-week-old seedlingsSignificantly reducedNo significant reduction compared to untreated[1]
Plant Height after Spraying with 250 µM this compound Glufosinate-resistant backgroundStunted growthNormal growth[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol for Arabidopsis thaliana Transformation with the astD Gene

This protocol describes the floral dip method for Agrobacterium-mediated transformation of Arabidopsis thaliana.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101) carrying a binary vector with the astD gene under a suitable plant promoter (e.g., CaMV 35S) and a selectable marker (e.g., kanamycin resistance).

  • YEP or LB medium with appropriate antibiotics.

  • 5% (w/v) sucrose solution.

  • Silwet L-77 surfactant.

  • Healthy, flowering Arabidopsis thaliana plants.

  • Pots with soil.

  • Plastic wrap or dome.

  • MS agar plates with the appropriate selection agent (e.g., 50 µg/mL kanamycin).

Procedure:

  • Inoculate a starter culture of the Agrobacterium strain containing the astD construct and grow overnight at 28°C.

  • Use the starter culture to inoculate a larger volume of media and grow until the OD600 reaches approximately 0.8-1.0.

  • Pellet the Agrobacterium cells by centrifugation and resuspend in a 5% sucrose solution to the original volume.

  • Just before dipping, add Silwet L-77 to a final concentration of 0.05% (v/v) and mix gently.

  • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.

  • Place the treated plants on their side in a tray, cover with plastic wrap to maintain high humidity, and keep in a low-light environment for 16-24 hours.

  • Return the plants to an upright position and grow under normal conditions until the seeds mature and can be harvested.

  • To select for transformants, surface-sterilize the harvested seeds and plate them on MS agar containing the appropriate selection agent.

  • Transplant resistant seedlings to soil and allow them to grow to maturity. Confirm the presence of the astD transgene by PCR or other molecular methods.

Protocol for this compound Resistance Assay in Arabidopsis thaliana

This protocol details both agar-based and spray-based assays to evaluate the resistance of astD transgenic plants.

Agar-Based Assay:

  • Prepare MS agar plates containing various concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM). This compound should be dissolved in a suitable solvent (e.g., ethanol) and added to the autoclaved and cooled media.

  • Surface-sterilize seeds from both wild-type/control and astD transgenic Arabidopsis lines.

  • Sow the seeds on the prepared plates.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Observe and document the phenotype, root length, fresh weight, and other growth parameters at specified time points (e.g., 10 days, 21 days).

Spray Assay:

  • Grow wild-type/control and astD transgenic Arabidopsis plants in soil-filled pots under standard growth conditions.

  • Prepare a spray solution of this compound at the desired concentration (e.g., 250 µM) in a solvent containing a surfactant (e.g., 0.02% Silwet L-77) to ensure even leaf coverage. A control solution without this compound should also be prepared.

  • Spray the plants evenly with the this compound or control solution.

  • Return the plants to the growth chamber.

  • Observe and measure plant height, survival rate, and overall health at regular intervals.

Protocol for DHAD Enzyme Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound on DHAD enzymes.

Materials:

  • Purified DHAD enzyme (e.g., AthDHAD, AstD).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2).

  • Substrate: 2,3-dihydroxyisovalerate (DHIV).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer and the DHAD enzyme at a fixed concentration (e.g., 0.5 µM).

  • Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (DHIV) to a final concentration within the linear range of the enzyme's activity.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 230 nm for the formation of the α-keto acid product) over time.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the percent inhibition relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or non-linear regression analysis.

Visualizing Pathways and Workflows

Branched-Chain Amino Acid (BCAA) Synthesis Pathway and this compound Inhibition

The following diagram illustrates the BCAA synthesis pathway, the role of DHAD, the inhibitory action of this compound, and the resistance mechanism conferred by the astD gene.

BCAA_Pathway cluster_pathway BCAA Synthesis Pathway cluster_inhibition Inhibition and Resistance Pyruvate Pyruvate ALS ALS Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS KARI KARI ALS->KARI Multiple Steps DHAD DHAD (e.g., AthDHAD) KARI->DHAD alpha_Keto_Acids α-Keto Acids DHAD->alpha_Keto_Acids BCAAs Valine, Leucine, Isoleucine alpha_Keto_Acids->BCAAs Transamination Aspterric_Acid This compound Aspterric_Acid->DHAD Inhibits AstD_protein AstD Protein (Resistant DHAD) Aspterric_Acid->AstD_protein No Inhibition astD_gene astD Gene astD_gene->AstD_protein Expression

Caption: BCAA pathway, this compound inhibition of DHAD, and astD-mediated resistance.

Experimental Workflow for Validating this compound Resistance

This diagram outlines the key steps involved in the experimental validation of this compound resistance conferred by the astD gene.

Experimental_Workflow cluster_cloning Vector Construction cluster_plant_work Plant Transformation and Selection cluster_validation Resistance Validation astD_isolation Isolate astD gene from A. terreus vector_construction Clone astD into a plant expression vector astD_isolation->vector_construction agro_transformation Transform Agrobacterium with the vector vector_construction->agro_transformation plant_transformation Arabidopsis Floral Dip Transformation agro_transformation->plant_transformation seed_selection Select T1 seeds on antibiotic/herbicide media plant_transformation->seed_selection transgenic_confirmation Confirm transgene presence in T2 generation (PCR) seed_selection->transgenic_confirmation in_vivo_assay In Vivo Resistance Assays (Agar plate & Spray) transgenic_confirmation->in_vivo_assay data_analysis Data Analysis and Comparison (Phenotype, Growth, IC50) in_vivo_assay->data_analysis in_vitro_assay In Vitro DHAD Inhibition Assay in_vitro_assay->data_analysis end Conclusion: astD confers resistance data_analysis->end start Start start->astD_isolation

Caption: Workflow for validating this compound resistance conferred by the astD gene.

Comparison with Other Herbicide Resistance Mechanisms

The resistance to this compound conferred by astD is a classic example of target-site resistance due to the expression of an insensitive enzyme variant. This mechanism is common for other herbicides as well.

Resistance MechanismHerbicide Class ExampleDescriptionastD Comparison
Target-Site Modification (Mutation) Sulfonylureas (ALS inhibitors)Single amino acid substitutions in the target enzyme (e.g., ALS) reduce the binding affinity of the herbicide, conferring resistance[7][8].Similar principle of an altered target site, but astD involves the introduction of a resistant homologous gene rather than a mutation in the endogenous gene.
Target-Site Modification (Overexpression) Glyphosate (EPSPS inhibitor)Amplification of the gene encoding the target enzyme (EPSPS) leads to its overproduction, requiring higher herbicide concentrations for effective inhibition[9][10].This differs from the astD mechanism, which relies on an insensitive enzyme rather than increased levels of a sensitive one.
Metabolic Resistance (Detoxification) VariousEnhanced metabolism of the herbicide by enzymes such as cytochrome P450s or glutathione S-transferases (GSTs) prevents the herbicide from reaching its target site[9].The astD mechanism is not based on detoxification of this compound but on target insensitivity.
Reduced Translocation GlyphosateSequestration of the herbicide in the vacuole or reduced transport to the target tissues can confer resistance[9].This is a non-target-site mechanism and is fundamentally different from the target-site resistance provided by astD.

Conclusion

The experimental data robustly validates that the astD gene confers a high level of resistance to this compound. This is achieved through the expression of an this compound-insensitive DHAD enzyme, which effectively bypasses the inhibitory action of the herbicide on the essential BCAA synthesis pathway. The astD gene represents a potent and specific mechanism of target-site resistance, making it a valuable tool for the development of herbicide-resistant crops and for studying the mode of action of DHAD inhibitors. This guide provides the necessary data and protocols for researchers to further explore and utilize this resistance mechanism.

References

Aspterric Acid: A Highly Specific Inhibitor of Plant Dihydroxyacid Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Aspterric acid, a sesquiterpenoid natural product isolated from the fungus Aspergillus terreus, has been identified as a potent and specific inhibitor of the plant enzyme dihydroxyacid dehydratase (DHAD).[1][2][3] This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for plant growth and development.[4][5] The high specificity of this compound for DHAD makes it a valuable tool for studying BCAA metabolism and a promising candidate for the development of novel herbicides with a specific mode of action.[1][2][6] This guide provides a comparative analysis of this compound's interaction with its primary target and discusses the available evidence regarding its cross-reactivity with other plant enzymes.

High Specificity for Dihydroxyacid Dehydratase (DHAD)

Current research strongly indicates that this compound's primary, if not sole, target in plants is DHAD. The discovery of its mode of action was linked to a self-resistance gene, astD, found in the this compound biosynthesis gene cluster of Aspergillus terreus.[2][7] This gene encodes a DHAD variant that is insensitive to this compound, providing compelling evidence for the specificity of the interaction.[2][7]

Comparative Inhibition Data

The inhibitory activity of this compound has been quantified against DHAD from various organisms. The data consistently demonstrates potent inhibition of the susceptible enzyme, while the resistance-conferring variant remains largely unaffected.

EnzymeOrganismIC50 / KiReference
Dihydroxyacid Dehydratase (DHAD)Arabidopsis thalianaKi = 0.3 µM[8]
Dihydroxyacid Dehydratase (fDHAD)Saccharomyces cerevisiae (expressing fungal DHAD)IC50 ≈ 2 µM[7]
Resistant DHAD (AstD)Saccharomyces cerevisiae (expressing resistant fungal DHAD)IC50 ≈ 200 µM[7]
Dihydroxyacid Dehydratase (SaDHAD)Staphylococcus aureusKi = 51.6 µM[8]
Dihydroxyacid Dehydratase (CjDHAD)Campylobacter jejuniKi = 35.1 µM[8]

Cross-Reactivity with Other Plant Enzymes: A Lack of Evidence

A thorough review of the scientific literature reveals a notable absence of studies reporting significant cross-reactivity of this compound with other plant enzymes. While early reports identified this compound as an inhibitor of pollen development in Arabidopsis thaliana, subsequent research suggests this effect is a downstream consequence of BCAA depletion rather than direct inhibition of other enzymes involved in pollen formation.[9][10] Specifically, the inhibitory effects on reproductive growth were not found to be related to the inhibition of auxin biosynthesis or transport.[11]

The focused research on DHAD as the herbicidal target of this compound, combined with the lack of published data on off-target effects, suggests a high degree of specificity. This is in contrast to other herbicides that are known to inhibit multiple enzymes or pathways.

Experimental Protocols

Dihydroxyacid Dehydratase (DHAD) Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against DHAD, based on methodologies described in the literature.[8][12]

1. Enzyme Preparation:

  • The gene encoding DHAD from the plant of interest (e.g., Arabidopsis thaliana) is cloned into an expression vector and transformed into a suitable host, such as E. coli.
  • The recombinant enzyme is overexpressed and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • The purity and concentration of the enzyme are determined using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

2. In Vitro Inhibition Assay:

  • The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.5) containing MgCl2 (e.g., 5 mM).
  • The purified DHAD enzyme (e.g., 0.5 µM) is pre-incubated with varying concentrations of this compound.
  • The enzymatic reaction is initiated by adding the substrate, either 2,3-dihydroxy-isovalerate (DHIV) for the valine/leucine pathway or 2,3-dihydroxy-3-methylvalerate (DHMV) for the isoleucine pathway.
  • The reaction progress is monitored by measuring the formation of the α-keto acid product. This can be done spectrophotometrically by reacting the product with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which can be quantified at a specific wavelength.
  • The initial reaction rates are calculated for each concentration of this compound.

3. Data Analysis:

  • The percentage of inhibition is calculated for each this compound concentration relative to a control reaction without the inhibitor.
  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
  • To determine the inhibition constant (Ki), the assay is performed at different substrate concentrations for each inhibitor concentration, and the data are analyzed using methods such as Lineweaver-Burk or Dixon plots.

Visualizations

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

Caption: The branched-chain amino acid (BCAA) biosynthesis pathway in plants.

Experimental Workflow for DHAD Inhibition Assay

DHAD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_DHAD Purify Recombinant DHAD Enzyme Incubate Pre-incubate DHAD with this compound Purify_DHAD->Incubate Prepare_AA Prepare this compound Serial Dilutions Prepare_AA->Incubate Prepare_Substrate Prepare Substrate (DHIV or DHMV) Start_Reaction Initiate Reaction with Substrate Prepare_Substrate->Start_Reaction Incubate->Start_Reaction Stop_Reaction Stop Reaction (e.g., with acid) Start_Reaction->Stop_Reaction Derivatize Derivatize Product with DNPH Stop_Reaction->Derivatize Measure_Absorbance Measure Absorbance Derivatize->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50/Ki Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for determining DHAD inhibition by this compound.

Logical Diagram of this compound's Specificity

Specificity_Logic cluster_targets Potential Plant Enzyme Targets cluster_outcomes Observed Effects Aspterric_Acid This compound DHAD DHAD (BCAA Synthesis) Aspterric_Acid->DHAD Strong Inhibition (Ki = 0.3 µM) Other_Enzymes Other Plant Enzymes (e.g., in pollen development, auxin synthesis, etc.) Aspterric_Acid->Other_Enzymes No Reported Direct Inhibition BCAA_depletion BCAA Depletion DHAD->BCAA_depletion causes No_other_effects No Other Reported Biochemical Effects Other_Enzymes->No_other_effects Herbicidal_activity Herbicidal Activity BCAA_depletion->Herbicidal_activity Pollen_inhibition Pollen Development Inhibition BCAA_depletion->Pollen_inhibition

Caption: Logical relationship illustrating the high specificity of this compound for DHAD.

References

The Cytotoxicity Profile of Sesquiterpenoid Compounds in Human Cell Lines: A Comparative Analysis in the Absence of Data for Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data underscores a significant knowledge gap regarding the cytotoxic effects of Aspterric acid on human cells. To date, no published studies have presented quantitative data to validate its potential lack of cytotoxicity. This guide, therefore, provides a comparative analysis of related sesquiterpenoid compounds, offering a contextual framework for researchers and drug development professionals while highlighting the pressing need for direct empirical evidence on this compound.

This compound, a carotane-type sesquiterpene, has been identified as a plant growth regulator and an inhibitor of pollen development.[1] While its herbicidal properties are established, its effects on human cells remain uninvestigated, with safety data sheets noting a lack of toxicological information.[2] In contrast, a growing body of research has explored the cytotoxic activities of other sesquiterpene lactones, revealing a range of potencies against various human cancer and normal cell lines. This guide summarizes the available cytotoxicity data for these related compounds, alongside standard chemotherapeutic agents, to provide a benchmark for future studies on this compound.

Comparative Cytotoxicity of Sesquiterpenoid Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of several sesquiterpene lactones against a panel of human cell lines. It is imperative to note that these are distinct compounds from this compound, and their activities do not predict the potential effects of this compound. The data are intended to provide a comparative landscape of cytotoxicity within this class of molecules. For reference, data for the well-established cytotoxic agent Doxorubicin is also included.

CompoundCell LineCell TypeAssayIC50 (µM)Reference
Sesquiterpene Lactones
AcetoxydihydrodamsinColo205Colon AdenocarcinomaMTT7.64[3]
1′-NoraltamisinColo320Colon Adenocarcinoma (Multidrug-Resistant)MTT8.78[3]
PsilostachyinColo320Colon Adenocarcinoma (Multidrug-Resistant)MTT5.29[3]
Psilostachyin CColo205Colon AdenocarcinomaMTT26.60[4]
Petasitesterpene IU-251MGAstrocytomaNot Specified>30[5]
Petasitesterpene IIU-251MGAstrocytomaNot Specified15.6[5]
Petasitesterpene IIMDA-MB-231Breast CancerNot Specified12.7[5]
SpiciforminU-937Acute Myeloid LeukemiaNot SpecifiedNot Specified[6]
Spiciformin Acetyl DerivativeU-937Acute Myeloid LeukemiaNot SpecifiedNot Specified[6]
Standard Cytotoxic Agent
DoxorubicinA549Lung CarcinomaNot Specified0.066 - 0.945[7]
DoxorubicinBel-7402Hepatocellular CarcinomaNot Specified0.066 - 0.945[7]
DoxorubicinEca-109Esophageal CarcinomaNot Specified0.066 - 0.945[7]
DoxorubicinHeLaCervical AdenocarcinomaNot Specified0.066 - 0.945[7]
DoxorubicinMCF-7Breast AdenocarcinomaNot Specified0.066 - 0.945[7]

Experimental Protocols

A standardized method for assessing in vitro cytotoxicity is crucial for the comparability of data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compound (e.g., this compound, other sesquiterpenoids, or control drugs) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The culture medium is removed from the wells and replaced with medium containing the test compounds. A vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated using a dose-response curve fitting software.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay readout Absorbance Readout viability_assay->readout calculation IC50 Calculation readout->calculation results Results Interpretation calculation->results

References

Assessing the Environmental Impact of Aspterric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspterric acid, a sesquiterpenoid natural product, has garnered attention as a promising herbicidal candidate with a novel mode of action.[1][2] As with any potential agricultural product, a thorough assessment of its environmental impact is crucial. This guide provides a comparative analysis of the available environmental data for this compound and its alternatives, highlighting key data points and experimental methodologies to inform future research and development.

Due to the novelty of this compound as a potential commercial herbicide, publicly available, in-depth environmental impact studies are limited. One study noted that safety assessments showed no significant toxicity to human cell lines and microorganisms, suggesting a degree of selectivity.[3] However, comprehensive ecotoxicological data regarding its fate and effects in soil and aquatic environments are not yet available. The branched-chain amino acid (BCAA) synthesis pathway targeted by this compound is absent in animals, suggesting a potential for low direct toxicity to fauna.[3] Still, the presence of this pathway in bacteria raises concerns about the potential effects of this compound on animal microbiomes, necessitating further investigation before agricultural use.[3]

This guide offers a comparative framework by examining two alternative herbicides with more extensive environmental data: Pelargonic acid, a naturally derived fatty acid, and Glufosinate, a widely used synthetic herbicide.

Comparative Environmental Impact Data

The following tables summarize key environmental impact parameters for Pelargonic acid and Glufosinate. It is important to note that direct comparison with this compound is not currently possible due to the lack of specific data.

ParameterPelargonic AcidGlufosinateSource(s)
Soil Half-Life (DT50) < 1 day - 10 days2.30 - 29.3 days[4][5]
Leaching Potential Low to very high mobility, dependent on soil pHLow; rarely leaches below 10-15 cm[4]
Primary Degradation Pathway Microbial degradationMicrobial degradation[4]

Table 1: Soil Persistence and Mobility

OrganismPelargonic AcidGlufosinateSource(s)
Birds Practically non-toxicLow acute risk[6]
Fish (Freshwater) Slightly to moderately toxicPractically non-toxic (acute)[6][7]
Aquatic Invertebrates (e.g., Daphnia magna) Slightly to moderately toxicPractically non-toxic (acute)[7][8]
Honeybees Practically non-toxicPractically non-toxic (acute contact and oral)[6]
Soil Microorganisms Low riskCan have variable effects[9]
Non-target Plants Potential for toxicity via spray driftPotential for toxicity via spray drift[6][10]

Table 2: Ecotoxicity to Non-Target Organisms

Experimental Protocols

Standardized experimental protocols are essential for generating comparable ecotoxicological data. The following outlines general methodologies for key environmental impact assessments, based on established practices in the field.

Soil Degradation and Mobility Studies

Objective: To determine the persistence (half-life) and leaching potential of a herbicide in soil.

Methodology:

  • Soil Selection: Utilize a range of representative soil types (e.g., sandy loam, clay loam) with varying organic matter content and pH.

  • Test Substance Application: Apply a known concentration of the herbicide to soil columns or flasks. Radiolabeled compounds (e.g., ¹⁴C-labeled) are often used to facilitate tracking.

  • Incubation: Incubate the treated soil under controlled aerobic or anaerobic conditions at a constant temperature.

  • Sampling and Analysis: At specified time intervals, extract soil samples and analyze for the parent compound and its major metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Leaching Assessment: For mobility studies, apply simulated rainfall to the top of the soil columns. Collect the leachate at the bottom and analyze for the presence of the herbicide and its metabolites.

  • Data Analysis: Calculate the dissipation time for 50% of the compound (DT50) using appropriate kinetic models.

Acute Toxicity Testing for Aquatic Organisms

Objective: To determine the concentration of a herbicide that is lethal to 50% of a test population (LC50) over a short period (typically 96 hours for fish and 48 hours for invertebrates).

Methodology:

  • Test Organisms: Select standard test species such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) for fish, and Daphnia magna for aquatic invertebrates.

  • Exposure System: Conduct static or semi-static tests in controlled laboratory conditions (temperature, light, pH).

  • Concentration Range: Expose groups of organisms to a range of herbicide concentrations, including a control group with no herbicide.

  • Observation: Monitor and record mortality and any sublethal effects (e.g., behavioral changes) at regular intervals.

  • Data Analysis: Calculate the LC50 value and its 95% confidence limits using statistical methods such as probit analysis.

Visualizing Environmental Fate and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in environmental impact assessment.

Environmental_Fate_of_Herbicides cluster_environment Environment cluster_degradation Degradation Processes Soil Soil Water Surface & Groundwater Soil->Water Runoff Leaching Biota Non-Target Organisms Soil->Biota Uptake Microbial_Degradation Microbial Degradation Soil->Microbial_Degradation Chemical_Degradation Chemical Degradation Soil->Chemical_Degradation Water->Biota Uptake Water->Microbial_Degradation Water->Chemical_Degradation Air Atmosphere Air->Soil Deposition Air->Water Deposition Herbicides Herbicide Application Herbicides->Soil Deposition Herbicides->Air Volatility Spray Drift Photodegradation Photodegradation Herbicides->Photodegradation Sunlight

Caption: Environmental fate of herbicides.

Ecotoxicity_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting A Define Test Substance (e.g., this compound) B Select Test Organisms (Aquatic & Terrestrial) A->B C Determine Test Endpoints (e.g., LC50, NOEC) B->C D Range-Finding Tests C->D Protocol Development E Definitive Toxicity Tests (Multiple Concentrations) D->E F Data Collection (Mortality, Sublethal Effects) E->F G Statistical Analysis (e.g., Probit Analysis) F->G H Determine Toxicity Values (LC50, EC50) G->H I Risk Assessment & Reporting H->I

Caption: Ecotoxicity testing workflow.

Conclusion

While this compound presents a promising new mode of action for herbicides, a comprehensive understanding of its environmental impact is essential for its responsible development and potential future use. The lack of specific ecotoxicological data for this compound underscores the need for further research. By following established experimental protocols for assessing environmental fate and toxicity, as outlined in this guide, researchers can generate the necessary data to perform a robust risk assessment and compare its environmental profile to existing alternatives like Pelargonic acid and Glufosinate. This will enable an informed decision-making process for the agricultural industry and regulatory bodies.

References

Navigating the Uncharted Territory of Aspterric Acid Derivatives: A Guide to an Underexplored Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite the promising herbicidal potential of Aspterric acid, a comprehensive public-domain analysis of its structure-activity relationships (SAR) through the systematic study of its derivatives remains a notable gap in the scientific literature. Current research has primarily focused on the natural product itself, its biosynthesis, and its mode of action as a potent inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][2][3][4] This guide, therefore, aims to summarize the existing knowledge on this compound and provide a roadmap for future SAR studies, which are crucial for the development of novel and more effective herbicides.

This compound, a fungal sesquiterpenoid, has been identified as a submicromolar inhibitor of DHAD, making it an attractive lead compound for the development of new herbicides with a novel mode of action.[4] Its efficacy has been demonstrated in spray applications, and the discovery of a self-resistance gene, astD, which is insensitive to this compound, further validates its specific mode of action and provides a potential mechanism for developing herbicide-resistant crops.[4]

While detailed SAR studies on a series of this compound derivatives are not yet available, the established mechanism of action provides a strong foundation for designing such investigations. The goal of these studies would be to systematically modify the this compound scaffold and evaluate the impact of these changes on its herbicidal activity and inhibitory effect on the DHAD enzyme.

The Path Forward: A Proposed Workflow for SAR Studies of this compound Derivatives

To unlock the full potential of this compound as a herbicide, a systematic exploration of its derivatives is necessary. The following experimental workflow outlines a standard approach for conducting structure-activity relationship studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start This compound Lead Compound Design Design of Analogs (e.g., modification of functional groups, ring structure alterations) Start->Design Synthesis Synthesis & Purification of Derivatives Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro DHAD Inhibition Assay Characterization->InVitro InVivo In Vivo Herbicidal Activity Assay (e.g., whole-plant spray tests, seed germination inhibition) Characterization->InVivo Data Data Collection & Analysis (IC50, EC50 values) InVitro->Data InVivo->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR QSAR Computational Modeling (Optional) (QSAR, Molecular Docking) SAR->QSAR Iteration Design of New Analogs SAR->Iteration QSAR->Iteration

Caption: A conceptual workflow for the structure-activity relationship (SAR) studies of this compound derivatives.

Key Experimental Protocols for Future Investigations

While specific protocols for this compound derivatives are not available, methodologies used for the parent compound can be adapted.

General Protocol for In Vitro Dihydroxyacid Dehydratase (DHAD) Inhibition Assay
  • Enzyme Preparation: Recombinant DHAD enzyme from a target plant species (e.g., Arabidopsis thaliana) is expressed and purified.

  • Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the purified DHAD enzyme, the substrate (2,3-dihydroxy-3-methylvalerate), and varying concentrations of the test compound (this compound derivative).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The product of the enzymatic reaction (an α-keto acid) is detected spectrophotometrically, often after a chemical derivatization step that produces a colored compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable equation.

General Protocol for Whole-Plant Herbicidal Activity Assay
  • Plant Growth: Test plants (e.g., various weed species and a model plant like Arabidopsis thaliana) are grown under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 true leaves).

  • Compound Application: The this compound derivatives are formulated in a suitable solvent system with surfactants and applied to the plants as a foliar spray at various concentrations. A control group is treated with the solvent system alone.

  • Evaluation: After a set period (e.g., 7-14 days), the herbicidal effects are visually assessed and scored based on a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • Data Analysis: The effective concentration that causes 50% plant injury or growth inhibition (EC50) is determined from the dose-response curves.

The Unwritten Chapter: Anticipated Structure-Activity Relationships

Based on the known structure of this compound, several key regions could be targeted for modification in future SAR studies:

  • The Carboxylic Acid Group: This group is often crucial for binding to the active site of enzymes. Esterification or conversion to other acidic functional groups would likely have a significant impact on activity.

  • The Hydroxyl Group: The position and stereochemistry of the hydroxyl group may be important for hydrogen bonding interactions within the enzyme's active site.

  • The Sesquiterpenoid Scaffold: Modifications to the ring system, such as saturation of double bonds or changes in stereochemistry, could alter the overall shape and lipophilicity of the molecule, affecting its binding affinity and plant uptake.

Conclusion

The exploration of this compound derivatives presents a compelling opportunity for the discovery of new and improved herbicides. While the current body of literature lacks the specific data required for a comprehensive SAR comparison, it provides a solid foundation and a clear path forward for future research. The systematic synthesis and biological evaluation of this compound analogs, guided by the principles of medicinal chemistry and plant biology, will be instrumental in realizing the full potential of this promising natural product. The scientific community eagerly awaits the first publications in this exciting and underexplored area of research.

References

comparing biosynthetic pathways of different sesquiterpenoid herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The immense structural diversity of sesquiterpenoids, a class of 15-carbon terpenes, has long been a source of novel bioactive molecules, including those with potent herbicidal properties. Understanding the intricate biosynthetic pathways that lead to these phytotoxic compounds is crucial for their potential development as natural-product-based herbicides and for engineering microbial systems for their sustainable production. This guide provides a comparative analysis of the biosynthetic pathways of three distinct fungal sesquiterpenoids known for their phytotoxicity: Botrydial, Pentalenolactone, and the Trichothecenes.

Comparative Overview of Biosynthetic Pathways

The biosynthesis of these sesquiterpenoid phytotoxins originates from the universal precursor, farnesyl pyrophosphate (FPP). However, the initial cyclization and subsequent tailoring reactions, catalyzed by distinct sets of enzymes, lead to vastly different molecular architectures and biological activities. The following table summarizes key quantitative and qualitative data for the biosynthetic pathways of Botrydial, Pentalenolactone, and a representative Trichothecene, Harzianum A.

FeatureBotrydialPentalenolactoneTrichothecenes (Harzianum A)
Producing Organism Botrytis cinereaStreptomyces spp.Trichoderma arundinaceum
Core Sesquiterpene Skeleton ProbotryanePentaleneneTrichothecene
Key Cyclase Enzyme BcBOT2 (Presilphiperfolan-8β-ol synthase)Pentalenene Synthase (PenA)Trichodiene Synthase (Tri5)
Cyclase Product Presilphiperfolan-8β-olPentaleneneTrichodiene
Key Modifying Enzymes Cytochrome P450s (BcBOT1, BcBOT3, BcBOT4), Acetyltransferase (BcBOT5)Cytochrome P450 monooxygenase (PntM), Pentalenolactone synthase (PntB), Dehydrogenases (PntC, PntD)Cytochrome P450s (Tri4, Tri22), Acetyltransferase (Tri3), Acyltransferase (Tri18)
Reported Enzyme Kinetics (kcat) 0.049 s⁻¹ (for BcBOT2)[1]Not readily available for PenA0.09 s⁻¹ (steady-state for Tri5)[2]
Reported Enzyme Kinetics (Km) 147 nM (for BcBOT2 with FPP)[1]Not readily available for PenA62 nM (for Tri5 with FPP)[3]
Reported Product Yield 44.3 µg/mg of acetonitrile fraction in B. cinerea culture[4]39.4 mg/L of pentalenene in engineered Vibrio natriegens[5]Not readily available for Harzianum A
Phytotoxic Activity Induces chlorosis and cell collapse[1]Plant growth inhibitor[6]Inhibits plant growth; phytotoxic[7][8]

Detailed Biosynthetic Pathways and Visualizations

The biosynthesis of each of these sesquiterpenoid phytotoxins involves a dedicated gene cluster that encodes the necessary enzymes for their production. The pathways are initiated by a sesquiterpene synthase that catalyzes the complex cyclization of FPP, followed by a series of oxidative modifications by cytochrome P450 monooxygenases and other tailoring enzymes.

Botrydial Biosynthesis

Botrydial is a phytotoxic secondary metabolite produced by the plant pathogenic fungus Botrytis cinerea.[1][9] Its biosynthesis begins with the cyclization of FPP by the sesquiterpene synthase BcBOT2 to form the tricyclic alcohol, presilphiperfolan-8β-ol.[1][6][10] This intermediate then undergoes a series of modifications, including acetylation by an acetyltransferase (BcBOT5) and several oxidation steps catalyzed by cytochrome P450 monooxygenases (BcBOT1, BcBOT3, and BcBOT4), to yield the final botrydial product.[1][11] The genes encoding these enzymes are co-located in a biosynthetic gene cluster.[5][6]

Botrydial_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Presilphiperfolanol Presilphiperfolan-8β-ol FPP->Presilphiperfolanol BcBOT2 Intermediates Modified Intermediates Presilphiperfolanol->Intermediates BcBOT5 (Acetylation) Botrydial Botrydial Intermediates->Botrydial BcBOT1, BcBOT3, BcBOT4 (P450s) Pentalenolactone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene Pentalenene Synthase Oxidized_Intermediates Oxidized Intermediates Pentalenene->Oxidized_Intermediates PntM (P450) Pentalenolactone Pentalenolactone Oxidized_Intermediates->Pentalenolactone PntB, PntC, PntD Trichothecene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Trichodiene Trichodiene FPP->Trichodiene Tri5 Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Tri4 (P450) Trichothecene_Core Trichothecene Core Isotrichotriol->Trichothecene_Core Non-enzymatic Harzianum_A Harzianum A Trichothecene_Core->Harzianum_A Tri22 (P450), Tri3, Tri18

References

A Comparative Analysis of the Inhibitory Effects of Aspterric Acid on Monocot and Dicot Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspterric acid, a natural sesquiterpenoid isolated from Aspergillus terreus, has emerged as a promising herbicidal compound with a novel mode of action. This guide provides a comprehensive comparison of its inhibitory effects on monocotyledonous (monocot) and dicotyledonous (dicot) plants, supported by available experimental data. Understanding this differential activity is crucial for its potential development as a selective or broad-spectrum herbicide.

Mechanism of Action: Targeting a Key Enzyme

This compound functions by inhibiting the dihydroxyacid dehydratase (DHAD) enzyme, a critical component of the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][2] This pathway is essential for plant growth and development and is notably absent in animals, making it an attractive target for herbicide development with a favorable toxicological profile for mammals.[1][3]

Comparative Inhibitory Effects: A Qualitative Overview

While comprehensive quantitative data directly comparing the half-maximal effective concentration (EC₅₀) or growth reduction (GR₅₀) of this compound across a wide range of monocot and dicot species is not extensively available in the public domain, existing studies provide valuable qualitative insights. Research has demonstrated that this compound exhibits potent inhibitory activity against both monocot and dicot plants.

Key Observations:

  • Broad-Spectrum Activity: this compound has been shown to be an effective inhibitor of root development and overall growth in representative monocot (Zea mays) and dicot (Solanum lycopersicum) species.[2]

  • Weed Inhibition: Studies have confirmed its strong inhibitory effects on the germination and growth of several economically important weed species, encompassing both monocots (Lolium perenne, Leptochloa chinensis) and dicots (Amaranthus tricolor, Portulaca oleracea, Bidens pilosa).[4][5]

  • Pronounced Root Inhibition: The inhibitory effects of this compound appear to be more pronounced on root growth compared to shoot growth in susceptible weed species.[4][5]

Data Presentation

The following table summarizes the observed inhibitory effects of this compound on various monocot and dicot species based on available literature. Due to the lack of specific quantitative values in the source material, the data is presented descriptively.

Plant TypeSpeciesCommon NameObserved Inhibitory EffectsReference
Monocot Zea maysMaizeInhibition of root development and plant growth.[2]
Lolium perennePerennial RyegrassStrong inhibition of germination and growth.[4][5]
Leptochloa chinensisChinese SprangletopStrong inhibition of germination and growth.[4][5]
Dicot Arabidopsis thalianaThale CressPotent growth inhibitor; used as a model organism to identify the DHAD target.[1][2][1][2]
Solanum lycopersicumTomatoInhibition of root development and plant growth.[2]
Amaranthus tricolorAmaranthStrong inhibition of germination and growth.[4][5]
Portulaca oleraceaCommon PurslaneStrong inhibition of germination and growth.[4][5]
Bidens pilosaHairy BeggarticksStrong inhibition of germination and growth.[4][5]

Experimental Protocols

While a specific, standardized protocol for the direct comparison of this compound's effects on monocots versus dicots is not detailed in the reviewed literature, a general methodology for evaluating the herbicidal activity of natural products can be outlined. This protocol can be adapted to generate comparative data.

1. Plant Material and Germination:

  • Select a panel of representative monocot and dicot species.

  • Sterilize seeds and germinate them on a suitable medium (e.g., Murashige and Skoog medium) in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

2. In Vitro Growth Inhibition Assay:

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

  • Incorporate a range of this compound concentrations into the growth medium.

  • Transfer uniform seedlings to the treatment plates.

  • After a defined period (e.g., 7-14 days), measure primary root length and shoot fresh weight.

  • Calculate the concentration required for 50% inhibition (IC₅₀ or GR₅₀) for each species.

3. Pre-emergence Herbicidal Assay:

  • Sow seeds of test species in pots containing a standardized soil mix.

  • Apply this compound at various concentrations to the soil surface.

  • Water the pots and maintain them in a controlled environment.

  • Assess germination rates and seedling vigor at regular intervals.

4. Post-emergence Herbicidal Assay:

  • Grow test plants to a specific developmental stage (e.g., 2-3 leaf stage).

  • Apply this compound as a foliar spray at different concentrations, including a surfactant to ensure adhesion.

  • Monitor plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over time.

  • Determine the effective dose for a certain level of control (e.g., ED₅₀).

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G Figure 1: this compound's Mode of Action cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pyruvate Pyruvate ALS ALS Pyruvate->ALS AHAS AHAS ALS->AHAS Threonine Threonine TDA TDA Threonine->TDA KMB KMB TDA->KMB KMB->ALS KARI KARI AHAS->KARI DHAD DHAD KARI->DHAD Keto_acids Keto_acids DHAD->Keto_acids BCAAs BCAAs Keto_acids->BCAAs Valine, Leucine, Isoleucine Protein_synthesis Protein_synthesis BCAAs->Protein_synthesis Essential for Aspterric_acid This compound Aspterric_acid->DHAD Inhibition Plant_growth Plant_growth Protein_synthesis->Plant_growth Leads to

Caption: this compound inhibits DHAD in the BCAA pathway.

G Figure 2: Experimental Workflow for Comparative Analysis start Select Monocot & Dicot Species seed_prep Seed Sterilization & Germination start->seed_prep treatment Application of This compound (Various Concentrations) seed_prep->treatment pre_emergence Pre-emergence Assay (Soil Application) treatment->pre_emergence post_emergence Post-emergence Assay (Foliar Spray) treatment->post_emergence data_collection Data Collection (Germination Rate, Growth, Phytotoxicity Symptoms) pre_emergence->data_collection post_emergence->data_collection analysis Data Analysis (IC50/GR50 Calculation) data_collection->analysis comparison Comparative Assessment of Inhibitory Effects analysis->comparison

Caption: Workflow for comparing this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant herbicidal activity against both monocot and dicot plants by inhibiting the DHAD enzyme in the essential BCAA biosynthetic pathway. While current evidence points to a broad-spectrum inhibitory profile, further research is required to quantify the differential sensitivity between these two major plant groups. Future studies should focus on generating dose-response curves and determining EC₅₀/GR₅₀ values for a wider array of agriculturally relevant monocot and dicot weeds and crops. Such data will be instrumental in defining the potential of this compound as a selective or non-selective herbicide and guiding its development for commercial applications.

References

Safety Operating Guide

Proper Disposal Procedures for Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Aspterric acid. The following procedural guidance is intended to ensure the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Conflicting information exists regarding the hazards of this compound. While some suppliers classify it as a non-hazardous substance, others identify it as a skin, eye, and respiratory irritant[1]. Therefore, it is crucial to handle this compound with caution, adhering to the following personal protective equipment (PPE) guidelines:

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.

  • Skin and Body Protection: Wear an impervious lab coat or apron.

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form, to avoid inhaling dust.

Always work in a well-ventilated area, preferably within a fume hood, to minimize exposure. An accessible safety shower and eye wash station should be readily available[1][2].

II. Data Presentation: Physicochemical Properties of this compound

The following table summarizes the known quantitative data for this compound for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₄[3][4][5]
Molecular Weight 266.3 g/mol [3][4][5]
Appearance White solid/powder[1][6][7]
Solubility Soluble in DMSO, Methanol, or Ethanol. Insoluble in hexane.[1][5][6]
Storage Temperature Long-term: -20°C; Short-term: +4°C[1][6]
Stability Stable under recommended storage conditions.[2]

III. Experimental Protocols: Spill Cleanup and Disposal

The following protocols provide detailed methodologies for managing this compound spills and disposing of unused material.

A. Small Spill Cleanup Protocol (Solid Powder)

  • Restrict Access: Cordon off the area of the spill to prevent cross-contamination.

  • Wear Appropriate PPE: Don the recommended personal protective equipment as outlined in Section I.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. Avoid raising dust.

  • Collect the Material: Carefully scoop the mixture into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with alcohol, followed by soap and water.

  • Dispose of Waste: The sealed container with the collected this compound and absorbent material should be treated as chemical waste and disposed of through a licensed disposal company[6].

B. Disposal of Unused this compound

Disposal of unused this compound should be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

C. Neutralization of this compound Solutions (for potential treatment before disposal)

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water.

  • Slowly Add Base: In a well-ventilated fume hood, slowly add the basic solution to the this compound solution while stirring continuously. Be aware that this reaction may generate heat and/or gas.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).

  • Dispose of Neutralized Solution: The neutralized solution should be collected in a labeled waste container and disposed of according to local regulations, typically through a licensed chemical waste disposal company.

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Aspterric_Acid_Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_scenario Disposal Scenario cluster_spill Spill Cleanup cluster_unused Unused Material cluster_disposal Final Disposal start This compound for Disposal assess_hazard Review SDS: Conflicting Hazard Data (Irritant vs. Non-Hazardous) start->assess_hazard wear_ppe Wear Full PPE: Gloves, Goggles, Lab Coat, Respirator assess_hazard->wear_ppe Assume Highest Hazard scenario Identify Scenario wear_ppe->scenario contain_spill Contain Spill with Inert Material scenario->contain_spill Small Spill package_unused Ensure Original or Labeled Container is Securely Sealed scenario->package_unused Unused Product collect_spill Collect into Labeled Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate professional_disposal Dispose of as Chemical Waste via Licensed Disposal Company decontaminate->professional_disposal package_unused->professional_disposal

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Operational Protocols for Handling Aspterric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Aspterric acid, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.

It is important to note that different suppliers may provide conflicting safety information. For instance, one Safety Data Sheet (SDS) classifies this compound as a skin and eye irritant that may cause respiratory irritation[1], while another indicates it is not a classified substance under the Globally Harmonized System (GHS). In such cases, it is prudent to adhere to the more stringent safety precautions.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data sheets.

Body PartRecommended PPESpecifications and Remarks
Eyes/Face Safety goggles with side-shieldsIn the event of eye contact, immediately rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
Hands Protective glovesWhile one source indicates no specific glove material recommendation due to a lack of testing, nitrile or butyl rubber gloves are generally recommended for handling acids.[2]
Skin/Body Impervious clothing / Lab coatProtective clothing should be worn to prevent skin contact. In case of skin contact, wash the affected area with plenty of soap and water.[1]
Respiratory Suitable respirator / Use in a well-ventilated areaA respirator may be required, especially in the absence of adequate ventilation.[1] Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or aerosols.[1]

Procedural Guidance for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before use to be aware of all potential hazards.

  • Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, has adequate exhaust ventilation.[1]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.

  • Locate Safety Equipment: Ensure that a safety shower and an eye wash station are readily accessible.[1]

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, followed by safety goggles and gloves. If required by your risk assessment, don a respirator.

  • Prepare the Work Area: Cover the work surface with an absorbent, disposable material.

  • Handling the Compound: Avoid actions that could generate dust or aerosols.[1] If transferring the substance, do so carefully to prevent spills.

  • Post-Handling: Once the experimental work is complete, decontaminate the work area.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and removing PPE.[1]

Emergency and Disposal Plans

Accidental Exposure and Spills
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[1]

  • Eye Contact: Flush the eyes with water for several minutes as a precaution.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Spills: For small spills, sweep up the solid material, taking care to avoid dust formation, and place it in a suitable, closed container for disposal.[3]

Disposal of this compound Waste

The disposal of chemical waste must be conducted in compliance with local, state, and federal regulations.

  • Waste Collection: Collect surplus this compound and any contaminated materials (e.g., disposable gloves, absorbent pads) in a designated, labeled, and sealed container.

  • Licensed Disposal: Arrange for a licensed disposal company to handle the final disposal of the waste.[3]

  • Contaminated Packaging: Dispose of the original container as you would the unused product.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS CheckVentilation Check Ventilation ReviewSDS->CheckVentilation InspectPPE Inspect & Don PPE CheckVentilation->InspectPPE LocateSafety Locate Safety Equipment InspectPPE->LocateSafety PrepareWorkArea Prepare Work Area LocateSafety->PrepareWorkArea HandleCompound Handle Compound PrepareWorkArea->HandleCompound Decontaminate Decontaminate Area HandleCompound->Decontaminate CollectWaste Collect Waste HandleCompound->CollectWaste DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands LicensedDisposal Licensed Disposal CollectWaste->LicensedDisposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.